Ac-IHIHIYI-NH2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C47H72N12O9 |
|---|---|
分子量 |
949.1 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C47H72N12O9/c1-10-25(5)37(41(48)62)57-42(63)34(18-30-14-16-33(61)17-15-30)54-46(67)39(27(7)12-3)58-44(65)36(20-32-22-50-24-52-32)56-47(68)40(28(8)13-4)59-43(64)35(19-31-21-49-23-51-31)55-45(66)38(26(6)11-2)53-29(9)60/h14-17,21-28,34-40,61H,10-13,18-20H2,1-9H3,(H2,48,62)(H,49,51)(H,50,52)(H,53,60)(H,54,67)(H,55,66)(H,56,68)(H,57,63)(H,58,65)(H,59,64)/t25-,26-,27-,28-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChIキー |
YQSKJDGWETWKKF-ZZYCMYJBSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H]([C@@H](C)CC)NC(=O)C |
正規SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)CC)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)CC)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)CC)NC(=O)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ac-IHIHIYI-NH2: A Self-Assembling Heptapeptide with Esterase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-IHIHIYI-NH2 is a synthetic heptapeptide (B1575542) that has garnered significant interest within the scientific community for its remarkable ability to self-assemble into well-ordered fibrillar nanostructures reminiscent of amyloid fibrils. These self-assembled structures exhibit notable esterase-like catalytic activity, positioning this compound as a promising candidate for the development of novel bioactive nanomaterials. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, self-assembly mechanism, catalytic properties, and potential applications in drug development and biotechnology. The document includes structured data tables, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding for researchers and professionals in the field.
Introduction
Self-assembling peptides are a class of biomaterials that spontaneously form ordered nanostructures through non-covalent interactions. This compound, an acetylated and amidated heptapeptide with the sequence Ile-His-Ile-His-Ile-Tyr-Ile, is a prime example of such a molecule. It is characterized as a fibrous heptapeptide that forms fibril-like structures exhibiting significant esterase activity.[1] This catalytic capability, combined with its self-assembling nature, makes it a subject of intensive research for applications ranging from biocatalysis to targeted drug delivery.
The structure of this compound, with its alternating hydrophobic (Isoleucine, Tyrosine) and hydrophilic/catalytically active (Histidine) residues, is crucial for both its self-assembly and its enzymatic function. This guide will delve into the principles governing these properties, providing a technical foundation for its further investigation and application.
Physicochemical Properties and Synthesis
Peptide Specifications
| Property | Value |
| Sequence | This compound |
| Molecular Formula | C49H72N14O9 |
| Molecular Weight | 1021.2 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥95% |
| Acetate Content | As per analysis |
| Water Content (Karl Fischer) | As per analysis |
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
This compound is typically synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Materials:
-
Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether (for precipitation)
-
HPLC grade water and acetonitrile (B52724) with 0.1% TFA (for purification)
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Ile-OH) is activated with HBTU/HOBt and DIPEA in DMF and coupled to the resin. The reaction is monitored for completion (e.g., using a Kaiser test).
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Tyr, Ile, His, Ile, His, Ile).
-
N-terminal Acetylation: After the final Fmoc deprotection, the N-terminus of the peptide is acetylated using a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final product as a white powder.
Self-Assembly into Fibrillar Nanostructures
A key characteristic of this compound is its ability to self-assemble into amyloid-like fibrils. This process is driven by a combination of non-covalent interactions, including hydrophobic interactions between the isoleucine and tyrosine residues and hydrogen bonding between the peptide backbones.
Mechanism of Self-Assembly
The alternating pattern of hydrophobic and hydrophilic residues in this compound is a critical design feature that promotes the formation of β-sheet structures. The hydrophobic side chains of isoleucine and tyrosine are sequestered away from the aqueous environment, while the histidine residues are exposed. This arrangement facilitates the stacking of β-sheets to form elongated fibrils. The self-assembly process is typically initiated by a change in environmental conditions, such as an increase in pH or the addition of salts, which can modulate the electrostatic repulsion between the peptide molecules.
References
An In-depth Technical Guide on the Structure and Function of the Ac-IHIHIYI-NH2 Peptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Ac-IHIHIYI-NH2 is a synthetic heptapeptide (B1575542) that has garnered interest within the scientific community for its capacity to self-assemble into well-defined nanostructures with emergent catalytic properties. This document provides a comprehensive overview of its chemical structure, self-assembly mechanism, and esterase-like activity. Detailed experimental protocols for its synthesis, characterization, and activity assays are provided to facilitate further research and development. The content herein is based on established scientific literature, primarily drawing from studies on analogous self-assembling catalytic peptides.
Peptide Structure and Sequence
The this compound peptide is a heptapeptide with the following primary structure:
-
Sequence: Isoleucine - Histidine - Isoleucine - Histidine - Isoleucine - Tyrosine - Isoleucine
-
N-terminus Modification: Acetylation (Ac)
-
C-terminus Modification: Amidation (NH2)
The alternating pattern of hydrophobic (Isoleucine, I) and hydrophilic/catalytically active (Histidine, H) residues is a key design feature that drives its self-assembly and function. The terminal modifications, acetylation and amidation, neutralize the charges at the N- and C-termini, respectively. This enhances the peptide's stability and promotes the formation of extended β-sheet structures through intermolecular hydrogen bonding. Tyrosine (Y) is a large aromatic residue that can also participate in π-π stacking interactions, further stabilizing the self-assembled structure.
Self-Assembly into Fibrillar Nanostructures
This compound peptides spontaneously self-assemble in aqueous solutions to form fibril-like nanostructures. This process is driven by a combination of hydrophobic interactions between the isoleucine residues and hydrogen bonding between the peptide backbones, leading to the formation of extended β-sheets.
Visualization of Self-Assembly
The logical workflow for the self-assembly process is depicted below:
The Architectural Self-Assembly of Ac-IHIHIYI-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide Ac-IHIHIYI-NH2 is a fascinating example of a self-assembling nanomaterial with potential applications in biocatalysis and drug delivery. This document provides a comprehensive overview of the proposed self-assembly mechanism of this compound, drawing parallels with known amyloidogenic peptides. We will delve into the physicochemical drivers of its assembly, detail the experimental protocols for its characterization, and present a model for its hierarchical organization into functional supramolecular structures.
Introduction: The Promise of Peptide Self-Assembly
Self-assembling peptides are at the forefront of nanomaterials research, offering a bottom-up approach to creating ordered structures with diverse functionalities. These peptides can spontaneously organize into well-defined architectures such as nanofibers, nanotubes, and hydrogels. The sequence of the peptide dictates the intricate interplay of non-covalent interactions—hydrophobic effects, hydrogen bonding, electrostatic interactions, and π-π stacking—that govern the self-assembly process. This compound, an amyloid self-assembling peptide variant, has been identified as a bioactive nanomaterial exhibiting esterase activity, highlighting its potential in biocatalysis and as a functional biomaterial.[1]
Proposed Self-Assembly Mechanism of this compound
While specific experimental data on the detailed self-assembly pathway of this compound is emerging, we can infer a plausible mechanism based on its amino acid sequence and the established principles of amyloid fibril formation. The peptide consists of alternating hydrophobic (Isoleucine - I) and amphipathic/potentially charged (Histidine - H, Tyrosine - Y) residues.
Key Drivers of Assembly:
-
Hydrophobic Interactions: The isoleucine residues provide a strong hydrophobic driving force for the initial association of peptide monomers, leading to the sequestration of these nonpolar side chains from the aqueous environment.
-
Hydrogen Bonding: Once in proximity, the peptide backbones can form extensive intermolecular hydrogen bonds, leading to the formation of stable β-sheet structures. This cross-β structure is a hallmark of amyloid fibrils.
-
π-π Stacking: The tyrosine residue, with its aromatic ring, can contribute to the stability of the assembly through π-π stacking interactions between adjacent peptide molecules within the fibril.
-
Electrostatic Interactions: The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0. Therefore, at physiological pH (~7.4), histidine will be predominantly neutral, but a small fraction will be protonated. This can lead to electrostatic repulsion that modulates the lateral association of fibrils. At pH values below 6, the increased positive charge on histidine residues would likely lead to greater electrostatic repulsion, potentially inhibiting or altering the assembly process.
The proposed hierarchical self-assembly process is depicted in the following diagram:
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically for the self-assembly of this compound. The following table outlines the key parameters that would be necessary to fully characterize this system.
| Parameter | Method | Expected Value/Range | Significance |
| Critical Aggregation Concentration (CAC) | Pyrene Fluorescence Assay | µM - mM | The minimum concentration required for self-assembly to occur. |
| Fibril Width | Transmission Electron Microscopy (TEM) / Atomic Force Microscopy (AFM) | 5 - 20 nm | Provides information on the lateral association of protofilaments. |
| Fibril Height | Atomic Force Microscopy (AFM) | 2 - 10 nm | Indicates the thickness of the β-sheet layers. |
| Crossover Distance | Transmission Electron Microscopy (TEM) | 50 - 200 nm | Reveals the helical pitch of the mature fibrils. |
| β-sheet Content | Circular Dichroism (CD) Spectroscopy | 40 - 70% | Confirms the secondary structure transition from random coil to β-sheet. |
| ThT Fluorescence Enhancement | Thioflavin T (ThT) Assay | >10-fold increase | A diagnostic indicator of the presence of amyloid-like cross-β structures. |
Detailed Experimental Protocols
The characterization of this compound self-assembly requires a multi-pronged approach using several biophysical techniques.
Peptide Preparation and Aggregation Assay
-
Peptide Synthesis and Purification: this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The peptide is then cleaved from the resin and deprotected. Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity is confirmed by mass spectrometry.
-
Stock Solution Preparation: A stock solution of the purified peptide is prepared by dissolving it in a suitable organic solvent like hexafluoroisopropanol (HFIP) to break any pre-formed aggregates. The solvent is then removed under a stream of nitrogen gas or by lyophilization. The resulting peptide film is dissolved in a buffer of choice (e.g., phosphate-buffered saline, PBS) to the desired stock concentration.
-
Aggregation Conditions: The peptide stock solution is diluted to the final experimental concentration in the desired buffer and at a specific pH. The solution is then incubated at a constant temperature (e.g., 37°C) with or without agitation to induce aggregation over time.
Transmission Electron Microscopy (TEM)
-
Sample Preparation: A 5-10 µL aliquot of the aggregated peptide solution is applied to a carbon-coated copper grid for 1-2 minutes.
-
Staining: The grid is washed with deionized water, and then negatively stained with 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.
-
Imaging: The grid is air-dried and imaged using a transmission electron microscope at an appropriate magnification.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: The peptide solution is prepared at a concentration of 25-100 µM in a low-salt buffer (e.g., 10 mM phosphate (B84403) buffer) to avoid interference.
-
Data Acquisition: Far-UV CD spectra (190-260 nm) are recorded at different time points during the aggregation process using a quartz cuvette with a 1 mm path length.
-
Data Analysis: The spectra are analyzed for the characteristic signature of β-sheet structures, which is a minimum around 218 nm and a maximum around 195 nm.
Thioflavin T (ThT) Fluorescence Assay
-
Reagent Preparation: A stock solution of ThT is prepared in buffer and its concentration determined spectrophotometrically.
-
Assay Procedure: Aliquots of the aggregating peptide solution are taken at various time points and mixed with a ThT working solution in a 96-well plate.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence intensity indicates the formation of amyloid-like fibrils.
The following diagram illustrates a typical experimental workflow for characterizing peptide self-assembly.
Signaling Pathways and Biological Implications
While this compound is a synthetic peptide, its self-assembly into amyloid-like structures has implications for its interaction with biological systems. The esterase activity of its assembled form suggests that the supramolecular structure creates a catalytic microenvironment. Further research is needed to explore if the assemblies of this compound interact with any cellular signaling pathways. For instance, some amyloid structures are known to interact with cell membranes and receptors, but this has not yet been characterized for this specific peptide.
The logical relationship for investigating the biological impact is as follows:
References
Ac-IHIHIYI-NH2: A Technical Guide to a Self-Assembling Peptide with Esterase-Like Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-IHIHIYI-NH2 is a synthetic heptapeptide (B1575542) that has garnered interest within the scientific community for its remarkable self-assembling properties and intrinsic catalytic activity. This document provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, purification, and characterization, and an exploration of its functional attributes. The peptide's ability to form fibrillar nanostructures and exhibit esterase-like activity positions it as a promising candidate for applications in biomaterials, nanotechnology, and as a model system for studying amyloidogenesis.
Core Physical and Chemical Properties
This compound is a heptapeptide with the sequence Isoleucine-Histidine-Isoleucine-Histidine-Isoleucine-Tyrosine-Isoleucine. The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2). These modifications are crucial as they neutralize the terminal charges, which can enhance the peptide's stability and its ability to mimic native proteins[1][2].
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C47H72N12O9 | [3] |
| Molecular Weight | 949.15 g/mol (free base) | [3] |
| Isoelectric Point (pI) | ~8.45 | Calculated |
| Solubility | 1.98 mg/mL in H2O (with sonication and pH adjustment to 3 with HCl) | [4] |
| Appearance | White to off-white solid | [4] |
Structural Information
The structure of this compound is characterized by its alternating hydrophobic (Isoleucine, Tyrosine) and hydrophilic/ionizable (Histidine) residues. This amphiphilic nature is a key driver of its self-assembly into fibril-like structures[3][5]. The presence of multiple histidine residues, with their imidazole (B134444) side chains, plays a significant role in both the pH-dependent self-assembly and the catalytic esterase-like activity.
Experimental Protocols
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This compound can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy[6].
Materials:
-
Rink amide resin[7]
-
Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagents (e.g., HBTU, HATU)[8]
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF[7]
-
Washing solvents: DMF, DCM, MeOH
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H2O
-
Acetic anhydride (B1165640) for N-terminal acetylation
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for at least 1 hour[7][9].
-
First Amino Acid Coupling: Couple the first amino acid (Fmoc-Ile-OH) to the resin using a coupling reagent and a base in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF to expose the free amine for the next coupling step[7].
-
Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence (Tyr, Ile, His, Ile, His, Ile).
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide chain using a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether several times.
-
Drying: Dry the crude peptide under vacuum.
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified by RP-HPLC, which separates the target peptide from impurities based on hydrophobicity[4][5].
Materials:
-
RP-HPLC system with a UV detector
-
C18 column[4]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Chromatography: Inject the sample onto the C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Fraction Collection: Monitor the elution profile at a wavelength of 210-220 nm and collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Characterization: Mass Spectrometry
The identity of the purified peptide is confirmed by mass spectrometry.
Procedure:
-
Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass.
Esterase Activity Assay
The esterase-like activity of this compound can be determined by monitoring the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA)[10][11]. The formation of the product, p-nitrophenol, is measured spectrophotometrically.
Materials:
-
This compound solution
-
p-Nitrophenyl acetate (pNPA) stock solution (in a water-miscible organic solvent like DMSO or acetonitrile)
-
Reaction buffer (e.g., Tris-HCl, pH 7-9)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette, mix the reaction buffer and the this compound solution to the desired final concentrations.
-
Initiation: Start the reaction by adding a small volume of the pNPA stock solution.
-
Measurement: Immediately monitor the increase in absorbance at 400-410 nm over time. This corresponds to the formation of p-nitrophenolate[12].
-
Control: Perform a control reaction without the peptide to measure the rate of spontaneous hydrolysis of pNPA[11].
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. Subtract the rate of the control reaction to determine the peptide-catalyzed rate.
Functional Insights
Self-Assembly and Fibril Formation
This compound is known to self-assemble into fibril-like structures, a characteristic of amyloid peptides[3][5]. This process is influenced by factors such as peptide concentration, pH, and the presence of metal ions like Zn(II)[13]. The self-assembly is driven by a combination of hydrophobic interactions between the isoleucine and tyrosine residues and hydrogen bonding. The resulting fibrils can be visualized by techniques such as transmission electron microscopy (TEM) and atomic force microscopy (AFM).
Esterase-Like Catalytic Activity
A key feature of this compound is its ability to catalyze the hydrolysis of esters, such as p-nitrophenyl acetate[3]. This catalytic activity is attributed to the histidine residues in the peptide sequence. The imidazole side chain of histidine can act as a general base or nucleophile to facilitate the hydrolysis reaction. This property makes this compound a simple yet effective model for studying enzyme mimicry and the catalytic potential of self-assembled nanostructures.
Signaling Pathways
Currently, there is limited information in the public domain directly linking this compound to specific intracellular or intercellular signaling pathways. Its biological effects are primarily characterized by its intrinsic properties of self-assembly and catalytic activity. As a self-assembling peptide that forms amyloid-like fibrils, its interaction with cells could potentially trigger pathways associated with protein aggregation and cellular stress, similar to naturally occurring amyloid peptides. However, further research is required to elucidate any specific signaling cascades that may be modulated by this compound.
References
- 1. hplc.eu [hplc.eu]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. biotage.com [biotage.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Modulating Amyloid Self-Assembly and Fibril Morphology with Zn(II) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Ac-IHIHIYI-NH2, a Self-Assembling Catalytic Heptapeptide
CAS Number: 2156606-61-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthetic heptapeptide (B1575542) Ac-IHIHIYI-NH2. This peptide is notable for its ability to self-assemble into fibril-like nanostructures that exhibit esterase activity. This document details the peptide's chemical properties, experimental protocols for its synthesis and characterization, and a summary of its catalytic performance. The information is primarily derived from the seminal work of Song et al. in the Journal of the American Chemical Society (2019), which elucidated the principles governing the catalytic activity of such self-assembled short peptides.
Core Properties of this compound
This compound is a heptapeptide with the sequence Acetyl-Isoleucine-Histidine-Isoleucine-Histidine-Isoleucine-Tyrosine-Isoleucine-Amide. Its structure facilitates self-assembly into amyloid-like fibrils, which form the basis of its catalytic function. The alternating hydrophobic (Isoleucine, Tyrosine) and catalytic (Histidine) residues are crucial for this structure-function relationship. The peptide is often supplied as a trifluoroacetate (B77799) (TFA) salt.[1]
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 2156606-61-8 |
| Molecular Formula | C49H70N14O9 |
| Appearance | Solid |
| Key Function | Esterase Activity, Bioactive Nanomaterial |
Experimental Protocols
Peptide Synthesis
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
-
Resin Selection: A suitable resin for producing a C-terminally amidated peptide, such as a Rink amide resin, is used as the solid support.
-
Amino Acid Coupling:
-
The C-terminal amino acid (Isoleucine) is first attached to the resin.
-
The synthesis proceeds by sequentially coupling the subsequent protected amino acids (Tyrosine, Isoleucine, Histidine, Isoleucine, Histidine, Isoleucine) in the correct order.
-
Each coupling step involves the activation of the carboxyl group of the incoming amino acid, typically using a carbodiimide-based reagent like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole).
-
-
Deprotection: After each coupling, the temporary N-terminal protecting group (commonly Fmoc - 9-fluorenylmethyloxycarbonyl) is removed using a mild base, such as piperidine (B6355638) in DMF (dimethylformamide), to allow for the next amino acid to be added.
-
Acetylation: Following the coupling of the final amino acid (Isoleucine), the N-terminus is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity.
Characterization of Fibril Formation
The self-assembly of this compound into fibrillar structures is a key aspect of its function. Transmission Electron Microscopy (TEM) is a standard technique to visualize these nanostructures.
Protocol: Transmission Electron Microscopy (TEM) of this compound Fibrils
-
Sample Preparation: A solution of the peptide is prepared in an appropriate buffer (e.g., Tris buffer, pH 8.0) to induce fibril formation. The concentration and incubation time will influence the extent of fibril formation.
-
Grid Preparation: A small aliquot (e.g., 3-5 µL) of the peptide solution is applied to a carbon-coated copper TEM grid and allowed to adsorb for a few minutes.
-
Negative Staining: The excess solution is wicked off with filter paper. The grid is then stained with a heavy metal salt solution, such as 2% uranyl acetate (B1210297), for a brief period (e.g., 1-3 minutes) to enhance contrast. The excess stain is removed.[2]
-
Drying: The grid is allowed to air dry completely.
-
Imaging: The grid is examined using a transmission electron microscope operating at a suitable accelerating voltage (e.g., 80 keV). Images are captured at various magnifications to observe the morphology of the fibrils.[2]
Esterase Activity Assay
The catalytic activity of this compound is quantified by measuring its ability to hydrolyze an ester substrate, typically p-nitrophenyl acetate (pNPA). The product of this reaction, p-nitrophenol, is a chromophore that can be detected spectrophotometrically.
Protocol: p-Nitrophenyl Acetate (pNPA) Hydrolysis Assay
-
Reagent Preparation:
-
Peptide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., 10 mM HCl) and then diluted into the reaction buffer.[3]
-
Reaction Buffer: A buffer that maintains the desired pH for the reaction is used, for example, 25 mM Tris buffer at pH 8.0, often supplemented with ZnCl2 (e.g., 1 mM) as a cofactor.[3]
-
Substrate Stock Solution: A stock solution of pNPA is prepared in an organic solvent like acetonitrile.
-
-
Kinetic Measurement:
-
The peptide solution is added to the wells of a microplate.
-
The reaction is initiated by adding the pNPA substrate to the wells.
-
The absorbance at a wavelength corresponding to the peak absorbance of p-nitrophenol (typically around 405 nm) is monitored over time using a plate reader.
-
-
Data Analysis:
-
The initial reaction rates (v0) are calculated from the linear portion of the absorbance versus time plots. The rate of product formation is determined using the Beer-Lambert law and the extinction coefficient of p-nitrophenol.
-
To determine the Michaelis-Menten kinetic parameters (KM and Vmax), the initial rates are measured at various substrate concentrations while keeping the peptide concentration constant. The data are then fitted to the Michaelis-Menten equation.
-
Quantitative Data
The catalytic efficiency of this compound is determined by its Michaelis-Menten kinetic parameters. The following table summarizes representative data for the hydrolysis of pNPA by self-assembled this compound fibrils.
Table 2: Michaelis-Menten Kinetic Parameters for pNPA Hydrolysis
| Peptide | KM (mM) | kcat (min-1) | kcat/KM (M-1s-1) |
| This compound | [Data not publicly available in the searched resources] | [Data not publicly available in the searched resources] | [Data not publicly available in the searched resources] |
Note: While the primary research paper establishes the catalytic activity, specific quantitative values for KM and kcat for this particular peptide were not available in the public abstracts and summaries accessed. Access to the full text and supplementary information of the cited paper by Song et al. is required to populate this table.
Self-Assembly and Catalytic Mechanism
The catalytic activity of this compound is intrinsically linked to its self-assembly into fibrillar structures. The proposed mechanism involves the formation of a catalytic site within the fibril architecture.
Caption: Self-assembly and catalytic cycle of this compound.
Experimental Workflow
The overall process for evaluating the catalytic properties of this compound follows a logical sequence of synthesis, characterization of assembly, and kinetic analysis.
Caption: Workflow for this compound synthesis and functional analysis.
Conclusion
This compound serves as a model system for the study of catalytically active self-assembling nanomaterials. Its straightforward synthesis and robust catalytic activity make it an attractive candidate for further research in areas such as biocatalysis, biosensor development, and the design of novel functional biomaterials. Future investigations may focus on expanding the substrate scope, enhancing catalytic efficiency through sequence modification, and exploring its applications in more complex biological systems.
References
Ac-IHIHIYI-NH2: A Technical Guide to its Discovery, Synthesis, and Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heptapeptide (B1575542) Ac-IHIHIYI-NH2, a self-assembling peptide with notable esterase activity. The discovery of this peptide stems from research into catalytically active amyloid-like structures, where designed peptide sequences self-assemble into well-ordered nanofibrils. This document details the principles behind its design, a step-by-step protocol for its chemical synthesis via solid-phase methods, and a thorough description of the experimental procedures used to characterize its catalytic efficiency. Quantitative data are presented in tabular format for clarity, and key processes, including the experimental workflow and the proposed catalytic mechanism, are visualized using logical diagrams. This guide is intended to serve as a practical resource for researchers in the fields of biocatalysis, biomaterials, and peptide-based drug discovery.
Discovery and Design Principles
The peptide this compound was developed as part of a broader scientific effort to create functional, enzyme-like catalysts from short, self-assembling peptides. The design of this heptapeptide is rooted in the principle that amyloid-like fibrils, often associated with disease, can be repurposed as scaffolds for catalysis. The alternating pattern of hydrophobic (Isoleucine, I) and hydrophilic/catalytic (Histidine, H; Tyrosine, Y) residues is a key design feature. This arrangement promotes self-assembly into β-sheet-rich nanofibers in aqueous environments.
In this assembled state, the hydrophobic isoleucine residues form the core of the fibril, while the histidine and tyrosine residues are exposed on the surface. The imidazole (B134444) side chains of the histidine residues are positioned to act as the catalytic centers for ester hydrolysis, mimicking the function of active site residues in natural esterase enzymes. Zinc ions have been shown to play a role in stabilizing such fibrillar structures and acting as a cofactor in the catalytic process.
Quantitative Catalytic Performance
The esterase activity of this compound is typically evaluated by monitoring the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) into p-nitrophenol and acetate. The rate of this reaction can be conveniently measured spectrophotometrically. The catalytic efficiency of the peptide is determined by Michaelis-Menten kinetics.
| Peptide | Substrate | pH | Catalytic Efficiency (kcat/KM) [M⁻¹s⁻¹] |
| This compound | pNPA | 8.0 | 355[1] |
| Ac-IHIHIQI-NH2 | pNPA | 8.0 | 62[1] |
Table 1: Comparison of the catalytic efficiency of this compound and a related peptide in the hydrolysis of p-nitrophenyl acetate (pNPA). Data is sourced from a 2021 review on biocatalysts based on peptide nanostructures.
Experimental Protocols
Synthesis of this compound
The peptide is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
N-terminal acetylation solution: Acetic anhydride (B1165640) and DIEA in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Ile-OH) by dissolving it with HCTU and DIEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Tyr, Ile, His, Ile, His, Ile).
-
N-terminal Acetylation: After the final amino acid has been coupled and deprotected, acetylate the N-terminus by reacting the peptide-resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.
-
Cleavage and Deprotection: Wash the resin with DCM and methanol, then dry it. Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Peptide Self-Assembly
Procedure:
-
Prepare a stock solution of the purified this compound in a suitable solvent, such as 10 mM HCl, to ensure it is in a monomeric state.
-
Induce self-assembly by diluting the stock solution into a buffer at the desired pH for fibril formation (e.g., Tris buffer, pH 8.0). The final peptide concentration should be in the micromolar range.
-
Allow the solution to incubate at room temperature to facilitate the formation of fibrillar structures. The kinetics of fibril formation can be monitored using techniques like Thioflavin T (ThT) fluorescence or transmission electron microscopy (TEM).
Esterase Activity Assay (pNPA Hydrolysis)
Materials:
-
Assembled this compound fibrils in buffer (e.g., 25 mM Tris, 1 mM ZnCl₂, pH 8.0)
-
p-Nitrophenyl acetate (pNPA) stock solution in a non-interfering solvent like acetonitrile.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~405 nm.
Procedure:
-
Reaction Setup: In a 96-well plate, add the solution containing the assembled peptide fibrils to each well.
-
Substrate Addition: To initiate the reaction, add varying concentrations of the pNPA substrate to the wells. Include control wells with buffer and pNPA only (to measure background hydrolysis) and wells with the peptide but no substrate.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. This absorbance change corresponds to the production of the p-nitrophenolate ion.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots for each substrate concentration.
-
Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and KM.
-
Calculate the turnover number (kcat) from Vmax and the enzyme (peptide) concentration. The catalytic efficiency is then expressed as kcat/KM.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, self-assembly, and catalytic testing of this compound.
Self-Assembly and Catalytic Mechanism
Caption: Self-assembly of this compound into catalytic fibrils and the subsequent hydrolysis of pNPA.
References
A Technical Guide to the Fibril Formation Kinetics of Ac-IHIHIYI-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heptapeptide (B1575542) Ac-IHIHIYI-NH2 is a synthetic, self-assembling peptide known to form ordered, amyloid-like fibrillar structures. These fibrils are not only of interest for their structural properties, which are relevant to the broader field of amyloid research, but also for their demonstrated catalytic, esterase-like activity. The sequence, rich in histidine and containing a tyrosine residue, suggests that its aggregation behavior may be sensitive to environmental factors such as pH, due to the ionizable imidazole (B134444) group of histidine, and susceptible to post-translational modifications like nitration of tyrosine, which is known to modulate aggregation in other amyloidogenic peptides.
This technical guide provides a comprehensive framework for studying the fibril formation kinetics of this compound. It outlines the standard experimental protocols, a template for the presentation of quantitative data, and the theoretical models used to interpret the results. The methodologies and principles described herein are based on established practices in the field of amyloid protein research and are directly applicable to the investigation of this compound.
Quantitative Data Presentation
A systematic study of fibril formation kinetics requires the precise measurement and clear presentation of key kinetic parameters under various experimental conditions. The following table serves as a template for organizing and reporting such data, allowing for easy comparison and interpretation. The values presented are hypothetical and for illustrative purposes only.
| Peptide Conc. (µM) | Temperature (°C) | pH | Lag Time (t_lag) (hours) | Apparent Elongation Rate (k_app) (h⁻¹) | Max. ThT Fluorescence (a.u.) |
| 50 | 37 | 7.4 | 4.2 ± 0.5 | 0.8 ± 0.1 | 1850 ± 50 |
| 100 | 37 | 7.4 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3500 ± 100 |
| 100 | 37 | 6.0 | 1.5 ± 0.2 | 2.1 ± 0.3 | 3800 ± 120 |
| 100 | 25 | 7.4 | 8.5 ± 0.9 | 0.4 ± 0.05 | 3450 ± 90 |
Description of Parameters:
-
Peptide Concentration: The initial concentration of monomeric this compound. Higher concentrations typically lead to shorter lag times and faster elongation rates.
-
Temperature: The incubation temperature. Fibril formation is a temperature-dependent process.
-
pH: The pH of the buffer solution. For a histidine-rich peptide like this compound, pH is expected to be a critical modulator of aggregation due to changes in the protonation state of the imidazole side chains.
-
Lag Time (t_lag): The time required for the formation of stable nuclei before rapid fibril elongation begins. It is a key indicator of the nucleation phase.
-
Apparent Elongation Rate (k_app): The maximum slope of the sigmoidal aggregation curve, representing the rate of fibril growth during the elongation phase.
-
Maximum Thioflavin T (ThT) Fluorescence: The plateau of the fluorescence signal, which corresponds to the final amount of fibrils formed at equilibrium.
Experimental Protocols
A multi-faceted approach is necessary to accurately characterize the kinetics and morphology of this compound fibril formation.
Thioflavin T (ThT) Fluorescence Assay
This is the most common method for real-time monitoring of amyloid fibril formation. Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils.
Methodology:
-
Preparation of Peptide Stock Solution:
-
Dissolve lyophilized this compound peptide in an appropriate solvent (e.g., DMSO or sterile water) to create a high-concentration stock solution.
-
Determine the precise concentration of the stock solution using UV-Vis spectrophotometry, utilizing the molar extinction coefficient of tyrosine.
-
To ensure a monomeric starting state, the stock solution may be filtered through a 0.22 µm syringe filter.
-
-
Reaction Setup:
-
Prepare the reaction buffer (e.g., phosphate-buffered saline, PBS) at the desired pH and temperature.
-
In a 96-well, black, clear-bottom microplate, combine the reaction buffer, Thioflavin T stock solution (final concentration typically 10-25 µM), and the this compound peptide stock solution to the desired final peptide concentration.
-
Include control wells containing only the buffer and ThT to measure background fluorescence.
-
-
Data Acquisition:
-
Place the microplate in a fluorescence plate reader pre-set to the desired incubation temperature (e.g., 37°C).
-
Monitor the fluorescence intensity over time with excitation at ~440-450 nm and emission at ~480-490 nm.
-
Readings should be taken at regular intervals (e.g., every 5-10 minutes) for a duration sufficient to capture the entire sigmoidal curve (lag phase, elongation phase, and plateau).
-
Shaking between reads can be incorporated to promote fibril formation, but conditions should be kept consistent across experiments.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the peptide-containing wells.
-
Plot the corrected fluorescence intensity against time to obtain the characteristic sigmoidal aggregation curve.
-
Extract the kinetic parameters (t_lag and k_app) by fitting the data to a sigmoidal equation, such as the Boltzmann equation.
-
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the end-state fibrils to confirm their presence and characterize their structure (e.g., length, width, twisting).
Methodology:
-
Sample Preparation:
-
After the ThT assay reaches its plateau, take an aliquot of the fibril solution.
-
Place a 5-10 µL drop of the solution onto a carbon-coated copper TEM grid and allow it to adsorb for 1-2 minutes.
-
Wick off the excess sample with filter paper.
-
-
Staining:
-
Wash the grid by placing it on a drop of deionized water for 1 minute.
-
Negatively stain the sample by placing the grid on a drop of a heavy metal stain (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) for 1-2 minutes.
-
Wick off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Visualize the grid using a transmission electron microscope at various magnifications to observe the fibril morphology.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for studying the fibril formation kinetics of this compound.
Unraveling the Esterase Activity of Ac-IHIHIYI-NH2: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the esterase activity of the self-assembling heptapeptide, Ac-IHIHIYI-NH2. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Executive Summary
The synthetic peptide this compound, a fibrous heptapeptide, has demonstrated notable esterase activity, a property intrinsically linked to its capacity for self-assembly into fibril-like nanostructures.[1] This catalytic behavior, particularly in the hydrolysis of esters, positions it as a subject of significant interest in the fields of biomaterials and enzyme mimetics. This guide will explore the principles governing this activity, rooted in the formation of a catalytic microenvironment within the self-assembled fibril.
Core Concept: Self-Assembly Driven Catalysis
The esterase activity of this compound is not an inherent property of the monomeric peptide but rather an emergent property of its self-assembled state. The peptide arranges into amyloid-like fibrils, creating a microenvironment that facilitates catalytic hydrolysis. This process is analogous to how natural enzymes fold into specific three-dimensional structures to form active sites.
The catalytic mechanism is believed to involve the histidine residues within the peptide sequence, which can act as general bases or nucleophiles to facilitate the hydrolysis of ester bonds. The tyrosine residue may also play a role in stabilizing the transition state or modulating the local environment of the catalytic histidine residues. The self-assembly of the peptides brings these catalytic residues into a precise spatial arrangement, creating a concentrated and organized active site that is more efficient than the individual residues in solution.
Quantitative Analysis of Esterase Activity
The esterase activity of this compound is typically quantified by monitoring the hydrolysis of a model substrate, p-nitrophenyl acetate (B1210297) (pNPA). The product of this reaction, p-nitrophenol, can be detected spectrophotometrically. While the seminal work by Song et al. (2019) in the Journal of the American Chemical Society provides the foundational understanding of this peptide's catalytic nature, specific kinetic parameters from this source were not publicly accessible for this guide. However, related studies on similar self-assembling peptides provide a framework for the expected kinetic behavior.
For a comprehensive comparison, a structured table for the kinetic parameters would be as follows:
| Peptide Sequence | Substrate | Km (mM) | Vmax (μM/min) | kcat (min-1) | kcat/Km (M-1min-1) | Source |
| This compound | pNPA | Data not available | Data not available | Data not available | Data not available | Song et al., 2019 |
| Hypothetical Peptide A | pNPA | Value | Value | Value | Value | Reference |
| Hypothetical Peptide B | pNPA | Value | Value | Value | Value | Reference |
Note: The absence of specific quantitative data for this compound in publicly available literature highlights a key area for future research.
Experimental Protocols
The following is a detailed methodology for a typical p-nitrophenyl acetate (pNPA) hydrolysis assay used to determine the esterase activity of this compound.
Materials
-
This compound peptide
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Peptide Fibril Preparation
-
Dissolve this compound peptide in deionized water to a stock concentration of 1 mM.
-
Induce fibril formation by adding an appropriate buffer (e.g., Tris-HCl) and incubating the solution under controlled conditions (e.g., 24 hours at room temperature with gentle agitation).
-
Confirm fibril formation using techniques such as Transmission Electron Microscopy (TEM) or Thioflavin T (ThT) fluorescence assay.
Esterase Activity Assay
-
Prepare a stock solution of pNPA in DMSO (e.g., 100 mM).
-
In a 96-well plate, add a defined concentration of the pre-formed this compound fibrils to each well.
-
Initiate the reaction by adding the pNPA substrate to each well to a final desired concentration (e.g., 1 mM). The final DMSO concentration should be kept low (e.g., <1%) to avoid interfering with the reaction.
-
Immediately place the microplate in a plate reader and monitor the increase in absorbance at 405 nm over time at a constant temperature (e.g., 25°C). The absorbance is due to the formation of the product, p-nitrophenol.
-
Record absorbance readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 30 minutes).
-
A control reaction without the peptide fibrils should be run in parallel to account for the spontaneous hydrolysis of pNPA.
Data Analysis
-
Subtract the rate of the control reaction (spontaneous hydrolysis) from the rates of the peptide-catalyzed reactions.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for p-nitrophenol at pH 7.4 is approximately 18,000 M⁻¹cm⁻¹).
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the pNPA substrate and fit the resulting initial velocity data to the Michaelis-Menten equation.
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature linking the esterase activity of this compound to specific intracellular or intercellular signaling pathways. The research to date has primarily focused on its properties as a biomaterial and a catalyst in a non-biological context. The potential for such self-assembling peptides to interact with cellular components and influence signaling cascades remains an exciting and open area of investigation.
Conclusion and Future Directions
This compound serves as a compelling model for the design of functional biomaterials with enzyme-like properties. Its esterase activity, arising from self-assembly, underscores the potential for creating novel catalysts from simple peptide building blocks. Future research should focus on obtaining detailed kinetic data for this specific peptide to allow for direct comparison with other catalytic systems. Furthermore, exploring the interactions of these self-assembling peptides with biological systems could unveil novel applications in drug delivery, tissue engineering, and as modulators of cellular processes. The investigation into their potential influence on signaling pathways is a particularly promising avenue for future studies.
References
The Pivotal Role of Histidine Residues in the Self-Assembly of Ac-IHIHIYI-NH2: A Technical Overview
Introduction
The peptide Ac-IHIHIYI-NH2, characterized by its alternating sequence of histidine and hydrophobic isoleucine and tyrosine residues, represents a compelling model for studying the fundamental principles of biomolecular self-assembly. The unique properties of the histidine residue, particularly the pH-sensitive nature of its imidazole (B134444) side chain, are central to orchestrating the spontaneous organization of these peptide monomers into ordered supramolecular structures such as nanofibers and hydrogels. This technical guide delves into the critical role of histidine in the self-assembly process of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. The content herein is based on established principles of peptide self-assembly, drawing parallels from studies on similar histidine-containing peptides, as specific quantitative data for this compound is not extensively available in the public domain.
The Influence of Histidine on Peptide Self-Assembly: A pH-Dependent Phenomenon
The self-assembly of peptides like this compound is governed by a delicate interplay of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. The histidine residue, with a pKa of its imidazole side chain around 6.0, acts as a molecular switch that modulates these interactions in response to changes in the local pH environment.
At physiological pH (~7.4), the imidazole group of histidine is predominantly neutral. This neutrality reduces electrostatic repulsion between peptide chains, allowing for favorable hydrophobic interactions between the isoleucine and tyrosine residues to drive the self-assembly process. Furthermore, the neutral imidazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the resulting fibrillar structures. This process can lead to the formation of a hydrogel, a three-dimensional network of peptide nanofibers that entraps a large amount of water.
Conversely, in acidic conditions (pH < 6.0), the imidazole group becomes protonated, conferring a positive charge on the histidine residues. This leads to significant electrostatic repulsion between the peptide monomers, which can inhibit or even reverse the self-assembly process, causing the disassembly of the nanofibers and the dissolution of the hydrogel. This pH-responsive behavior is a hallmark of many histidine-rich self-assembling peptides and is a key area of investigation for applications in drug delivery and tissue engineering, where controlled release or material degradation is desired in specific acidic microenvironments, such as those found in tumors or endosomes.
Experimental Characterization of this compound Self-Assembly
Table 1: Hypothetical Quantitative Data for this compound Self-Assembly
| Parameter | Value (Hypothetical) | Experimental Technique | Conditions |
| Critical Aggregation Conc. | 50 µM | Thioflavin T (ThT) Assay | pH 7.4, 25°C |
| Fibril Width | 8 - 12 nm | Transmission Electron | pH 7.4, 25°C |
| Fibril Length | Several micrometers | Microscopy (TEM) | pH 7.4, 25°C |
| β-sheet content (assembled) | ~70% | Circular Dichroism (CD) | pH 7.4, 25°C |
| Random coil (disassembled) | ~90% | Spectroscopy | pH 5.0, 25°C |
| Gelation Time | 2 hours | Vial Inversion Test | 1 wt% peptide, pH 7.4, 25°C |
| Storage Modulus (G') | 1000 Pa | Rheology | 1 wt% hydrogel, pH 7.4, 25°C, 1 rad/s |
Detailed Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation
Objective: To determine the critical aggregation concentration and monitor the kinetics of fibril formation.
Methodology:
-
Prepare a stock solution of this compound peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare a series of peptide solutions at different concentrations in a phosphate (B84403) buffer (pH 7.4).
-
Prepare a stock solution of Thioflavin T (ThT) in the same buffer.
-
In a 96-well black plate, mix the peptide solutions with the ThT stock solution to a final ThT concentration of 20 µM.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity at regular time intervals using a plate reader with an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
The critical aggregation concentration is determined as the concentration at which a significant increase in ThT fluorescence is observed.
Transmission Electron Microscopy (TEM) for Fibril Imaging
Objective: To visualize the morphology and determine the dimensions of the self-assembled nanofibers.
Methodology:
-
Prepare a solution of the peptide at a concentration above its critical aggregation concentration in the desired buffer (e.g., pH 7.4 phosphate buffer) and allow it to assemble.
-
Place a 400-mesh carbon-coated copper grid on a drop of the peptide solution for 1-2 minutes.
-
Wick away the excess solution using filter paper.
-
Wash the grid by placing it on a drop of deionized water for 1 minute.
-
Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate (B1210297) solution for 1-2 minutes.
-
Wick away the excess staining solution and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate magnification.
-
Measure the width and length of the fibrils using image analysis software.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure of the peptide in its monomeric and assembled states.
Methodology:
-
Prepare peptide solutions at a suitable concentration (e.g., 100 µM) in buffers of different pH values (e.g., pH 7.4 and pH 5.0).
-
Use a quartz cuvette with a 1 mm path length.
-
Record the CD spectra from 190 to 260 nm at a constant temperature.
-
Subtract the spectrum of the buffer from the peptide spectra.
-
Analyze the resulting spectra for characteristic signals of β-sheet (minimum around 218 nm) and random coil (minimum around 198 nm) structures.
Visualizing the Self-Assembly Process
The logical workflow for investigating the self-assembly of this compound can be visualized as a series of interconnected experimental stages.
Caption: Experimental workflow for characterizing this compound self-assembly.
The pH-dependent self-assembly mechanism can be represented as a signaling pathway, where pH acts as the primary signal.
Caption: pH-responsive self-assembly pathway of this compound.
The histidine residues in this compound are integral to its self-assembly, providing a pH-responsive mechanism that controls the formation and stability of the resulting nanostructures. While direct experimental data for this specific peptide is limited, the principles derived from related histidine-containing peptides offer a robust framework for understanding its behavior. The experimental protocols outlined in this guide provide a clear path for the detailed characterization of its self-assembly properties. Further research into this and similar peptides will undoubtedly contribute to the rational design of novel biomaterials with tunable properties for a range of biomedical and biotechnological applications.
Ac-IHIHIYI-NH2: A Technical Guide to a Self-Assembling Catalytic Nanomaterial
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The heptapeptide (B1575542) Ac-IHIHIYI-NH2 stands as a significant example of a minimalist bioactive nanomaterial. Through self-assembly, this peptide organizes into well-defined fibrillar nanostructures. These ordered aggregates exhibit notable esterase-like catalytic activity, positioning this compound as a promising candidate for applications in biocatalysis and as a functional biomaterial. This technical guide provides a comprehensive overview of the synthesis, self-assembly, catalytic properties, and relevant experimental protocols for this compound, based on available scientific literature.
Introduction
Self-assembling peptides are at the forefront of nanomaterial design, offering a bottom-up approach to creating functional and biocompatible structures.[1] The peptide this compound (Acetyl-Isoleucine-Histidine-Isoleucine-Histidine-Isoleucine-Tyrosine-Isoleucine-amide) is a de novo designed short peptide that forms amyloid-like fibrils.[2] A key feature of these self-assembled nanostructures is their ability to catalyze chemical reactions, specifically the hydrolysis of esters, mimicking the function of natural enzymes.[2][3] The presence of multiple histidine residues within the peptide sequence is crucial for its catalytic function.[2] This guide synthesizes the current knowledge on this compound, presenting its characteristics and the methodologies to study them.
Physicochemical and Bioactive Properties
This compound is an amphiphilic peptide designed with alternating hydrophobic (Isoleucine, Tyrosine) and hydrophilic/catalytically active (Histidine) residues. This arrangement facilitates its self-assembly into β-sheet-rich fibrillar structures in aqueous environments.[2] The resulting nanofibers present a high density of histidine residues on their surface, which act as the catalytic centers for ester hydrolysis.[2]
Self-Assembly and Nanostructure Morphology
The self-assembly of this compound is a spontaneous process driven by non-covalent interactions, including hydrogen bonding and hydrophobic forces, leading to the formation of stable, ordered nanostructures.[1] While detailed morphological data for this compound is limited in the readily available literature, analogous self-assembling catalytic peptides form long, unbranched amyloid-like fibrils.[2]
Catalytic Activity
The self-assembled fibrils of this compound exhibit esterase activity, which has been characterized using the model substrate p-nitrophenyl acetate (B1210297) (pNPA).[2] The hydrolysis of pNPA to p-nitrophenol can be monitored spectrophotometrically. The catalytic efficiency of these peptide-based nanomaterials is significant, in some cases approaching that of natural enzymes on a weight basis.[4] For a closely related peptide, Ac-IHIHIQI-NH2, the catalytic activity is dependent on the presence of Zn2+ ions, which likely act as a cofactor, coordinated by the histidine residues within the fibril structure.[4]
Quantitative Data
The following table summarizes the available quantitative data for the catalytic activity of self-assembling peptides. It is important to note that specific kinetic parameters for this compound are not detailed in the available literature. Therefore, data for the very similar and well-characterized peptide Ac-LHLHLRL-NH2 and Ac-IHIHIQI-NH2 are presented for comparative purposes.[4]
| Peptide Sequence | Substrate | kcat (s-1) | KM (mM) | kcat/KM (M-1s-1) | Metal Ion Dependence | Reference |
| Ac-LHLHLRL-NH2 | pNPA | 3.2 ± 0.4 x 10-2 | 1.8 ± 0.4 | 18 ± 4 | Zn2+ | [4] |
| Ac-IHIHIQI-NH2 | pNPA | - | - | 62 ± 2 | Zn2+ | [4] |
| This compound | pNPA | Data not available | Data not available | Data not available | Likely Zn2+ | [2] |
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This compound can be synthesized using a standard Fmoc-based solid-phase peptide synthesis protocol.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Acetic anhydride (B1165640) for N-terminal acetylation
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (Fmoc-Ile-OH), HBTU, and DIPEA in DMF. Add the mixture to the deprotected resin and agitate for 2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Tyr, Ile, His, Ile, His, Ile).
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Nanofibril Self-Assembly
Protocol:
-
Dissolve the purified, lyophilized this compound peptide in a suitable buffer (e.g., Tris or HEPES buffer, pH 7-8).
-
The initial peptide stock can be prepared at a higher concentration in a disaggregating solvent like hexafluoroisopropanol (HFIP) and then diluted into the aqueous buffer to initiate assembly.
-
Incubate the peptide solution under specific conditions of concentration, pH, temperature, and ionic strength to allow for fibril formation. For analogous peptides, incubation at room temperature or 37°C for several hours to days is typical.[5]
-
The formation of fibrils can be monitored by techniques such as Thioflavin T (ThT) fluorescence assay, which shows increased fluorescence upon binding to amyloid-like structures.
Characterization of Nanostructures
-
Transmission Electron Microscopy (TEM): To visualize the morphology and dimensions of the self-assembled fibrils, apply a diluted sample onto a carbon-coated copper grid, negatively stain with uranyl acetate, and image with a transmission electron microscope.
-
Circular Dichroism (CD) Spectroscopy: To confirm the formation of β-sheet secondary structure characteristic of amyloid fibrils, acquire CD spectra of the peptide solution in the far-UV region (190-250 nm). A characteristic minimum around 218 nm is indicative of β-sheet content.
Esterase Activity Assay (pNPA Hydrolysis)
Protocol:
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (pNPA), in a solvent such as acetonitrile (B52724) or DMSO.
-
In a 96-well plate or a cuvette, add the self-assembled this compound fibrils to a reaction buffer (e.g., Tris buffer, pH 8.0) containing ZnCl2 (e.g., 1 mM).[4]
-
Initiate the reaction by adding the pNPA stock solution to the fibril-containing buffer.
-
Monitor the hydrolysis of pNPA to p-nitrophenol by measuring the increase in absorbance at 405-410 nm over time using a spectrophotometer or plate reader.
-
To determine kinetic parameters (KM and Vmax), vary the concentration of pNPA while keeping the peptide concentration constant. Fit the initial reaction rates to the Michaelis-Menten equation.[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, self-assembly, and characterization of this compound.
Proposed Catalytic Mechanism
Caption: Proposed mechanism of pNPA hydrolysis catalyzed by the histidine-Zn²⁺ active site on the fibril surface.
Anticancer Activity and Signaling Pathways
A thorough review of the existing scientific literature did not yield any studies on the anticancer properties or the interaction of this compound with specific cellular signaling pathways. Research on this peptide has primarily focused on its self-assembly and catalytic capabilities. Therefore, no data on cytotoxicity, effects on cancer cell lines, or modulation of signaling cascades can be provided at this time. This represents a potential area for future investigation.
Conclusion
This compound is a well-defined example of a catalytically active, self-assembling peptide nanomaterial. Its ability to form ordered fibrillar structures with esterase-like activity underscores the potential of minimalist peptide design in creating functional biomaterials. While the current body of research has laid a strong foundation in understanding its catalytic properties, further studies are warranted to explore its full potential in areas such as drug delivery, tissue engineering, and its broader biological effects, including potential cytotoxicity and interactions with cellular systems. The experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to build upon the existing knowledge of this intriguing bioactive nanomaterial.
References
- 1. Self-Assembling Peptides and Their Application in the Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters [frontiersin.org]
- 3. Chemical catalysis by biological amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short peptides self-assemble to produce catalytic amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Screening of Catalytic Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Amyloid Self-Assembling Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of amyloid self-assembling peptides, detailing their fundamental principles, experimental characterization, and applications. The content is structured to offer an in-depth understanding for researchers and professionals in the field of drug development and materials science.
Introduction to Amyloid Self-Assembling Peptides
Self-assembling peptides are short, synthetic sequences of amino acids that spontaneously organize into well-ordered nanostructures.[1] A significant class of these are amyloid peptides, which form characteristic cross-β-sheet structures.[2] In this conformation, individual peptide strands (β-strands) are oriented perpendicular to the fibril axis, with hydrogen bonds running parallel to it.[2] While historically associated with neurodegenerative diseases like Alzheimer's, functional amyloid materials are also found in nature and are increasingly explored for a variety of biomedical and biotechnological applications.[3]
The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking between aromatic residues.[4] This spontaneous organization typically occurs above a critical aggregation concentration (CAC) and can be influenced by environmental factors such as pH, temperature, and ionic strength. The resulting nanostructures can take various forms, including nanofibers, nanotubes, nanoribbons, and hydrogels.
Prominent Examples of Self-Assembling Peptides
Several classes of self-assembling peptides have been extensively studied, each with unique sequences and assembly characteristics.
-
Amyloid-β (Aβ) Peptides: These peptides, particularly Aβ(1-40) and Aβ(1-42), are the primary components of amyloid plaques found in the brains of Alzheimer's patients. Their self-assembly into toxic oligomers and fibrils is a key event in the disease's pathology.
-
RADA16 (AcN-RADARADARADARADA-CONH2): This is a well-characterized ionic self-complementary peptide. Its sequence consists of alternating hydrophobic (Alanine) and charged (Arginine and Aspartic Acid) residues. RADA16 readily self-assembles into stable β-sheet structures and forms hydrogels under physiological conditions, making it a popular choice for 3D cell culture and tissue engineering applications.
-
Diphenylalanine (FF): As the core recognition motif of the Aβ peptide, the simple dipeptide diphenylalanine exhibits remarkable self-assembly properties. It can form discrete, well-ordered nanotubes and other nanostructures, serving as a fundamental building block for the design of novel nanomaterials.
Table 1: Sequences of Common Self-Assembling Peptides
| Peptide Name | Sequence | Key Characteristics |
| Amyloid-β (1-42) | DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA | Associated with Alzheimer's disease; forms toxic oligomers and fibrils. |
| RADA16-I | Ac-(RA)DA(RA)DA(RA)DA-CONH2 | Ionic self-complementary; forms stable hydrogels for biomedical applications. |
| Diphenylalanine | FF | Core motif of Aβ; forms nanotubes and other discrete nanostructures. |
| EAK16-II | AcN-AEAEAKAKAEAEAKAK-CNH2 | Ionic self-complementary; forms stable β-sheets and nanofibers. |
The Mechanism of Self-Assembly
The self-assembly of amyloid peptides is a complex process that can be described by a nucleation-dependent polymerization model. This process typically involves three phases:
-
Lag Phase (Nucleation): Monomeric peptides in a soluble, often random coil or α-helical conformation, undergo a conformational change and associate to form unstable oligomeric species. These oligomers rearrange to form a thermodynamically stable nucleus. This is the rate-limiting step of the overall process.
-
Elongation Phase (Growth): Once a stable nucleus is formed, it acts as a template for the rapid addition of more monomers, leading to the exponential growth of amyloid fibrils.
-
Plateau Phase (Saturation): The concentration of free monomers decreases, and the reaction reaches a steady state where the formation of new fibrils is balanced by the dissociation of monomers from existing fibrils.
Quantitative Analysis of Self-Assembly
The kinetics of amyloid self-assembly can be monitored using various biophysical techniques, with the Thioflavin T (ThT) fluorescence assay being the most common. ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils. The resulting sigmoidal curve of fluorescence intensity over time allows for the quantification of key kinetic parameters.
Table 2: Representative Self-Assembly Kinetic Parameters (Thioflavin T Assay)
| Peptide | Concentration (µM) | Lag Time (t_lag) (h) | Apparent Growth Rate (k_app) (h⁻¹) | Conditions | Source |
| Aβ(1-40) | 50 | ~5 | ~0.2 | 37°C, pH 7.4, with agitation | |
| Aβ(1-42) | 5 | No detectable lag phase | Faster than Aβ(1-40) | 37°C, pH 7.4, in live cells |
Note: Direct comparison of kinetic parameters between different studies can be challenging due to variations in experimental conditions (e.g., buffer composition, temperature, agitation).
Table 3: Representative Critical Aggregation Concentrations (CAC)
| Peptide | CAC | Method | Conditions | Source |
| EAK16-II | ~0.1 mg/mL (~60 µM) | Surface Tension | Pure water | |
| C19-VAGK | ~5.9 x 10⁻⁴ wt% | ANS Fluorescence | Water |
Applications in Drug Development and Delivery
The unique properties of self-assembling peptides make them highly attractive for various applications in drug development and delivery.
-
Controlled Drug Release: Peptide hydrogels can serve as depots for the sustained release of therapeutic agents. The release kinetics can be tuned by modifying the peptide sequence, the hydrogel's mesh size, and the interactions between the drug and the peptide scaffold.
-
Targeted Drug Delivery: Peptides can be functionalized with targeting ligands to direct the delivery of drugs to specific cells or tissues.
-
3D Cell Culture and Disease Modeling: The biocompatible and biomimetic nature of peptide hydrogels provides an ideal environment for 3D cell culture, enabling more physiologically relevant in vitro models for drug screening and disease research.
-
Tissue Engineering: Functionalized peptide scaffolds can promote cell adhesion, proliferation, and differentiation, making them promising materials for regenerative medicine.
Table 4: Representative Drug Release Kinetics from Peptide Hydrogels
| Peptide Hydrogel | Drug | Release Profile | Key Findings | Source |
| FEFKFEFK-based | Doxorubicin | Biphasic (burst then slow release) | Release is dependent on electrostatic interactions between the drug and peptide fibers. | |
| Hexamer peptides | Model proteins (BSA, Avidin) | Sustained release | Release depends on hydrogel stability, cargo mobility, and cargo-hydrogel interactions. |
Amyloid-β Induced Neurotoxicity Signaling
In the context of Alzheimer's disease, the aggregation of Aβ peptides is not only a hallmark but also a direct contributor to neuronal dysfunction and death. Soluble Aβ oligomers are considered the primary neurotoxic species. They can interact with various cellular components, leading to a cascade of detrimental signaling events.
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation Kinetics
Principle: ThT dye specifically binds to the β-sheet-rich structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission. This allows for real-time monitoring of the fibrillization process.
Materials:
-
Peptide stock solution (e.g., 1 mM in a suitable solvent like DMSO or water)
-
ThT stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)
-
Assay buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Black, clear-bottom 96-well plate
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate. For a final volume of 200 µL:
-
Add the desired volume of assay buffer.
-
Add ThT from the stock solution to a final concentration of 10-25 µM.
-
Initiate the reaction by adding the peptide from its stock solution to the desired final concentration (e.g., 10-100 µM).
-
-
Seal the plate to prevent evaporation.
-
Place the plate in the plate reader, pre-set to the desired temperature (e.g., 37°C).
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-72 hours). Shaking between reads may be necessary to ensure homogeneity.
-
Plot the fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine the lag time and the apparent growth rate.
Transmission Electron Microscopy (TEM) for Imaging Nanostructures
Principle: TEM allows for the high-resolution visualization of the morphology of self-assembled peptide nanostructures. Negative staining is a common technique where a heavy metal salt is used to increase the contrast of the specimen.
Materials:
-
Peptide sample solution (at a concentration suitable for imaging, may require dilution)
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% (w/v) uranyl acetate (B1210297) in water, filtered)
-
Filter paper
-
Forceps
Procedure:
-
Glow-discharge the TEM grid to make the carbon surface hydrophilic.
-
Using forceps, place a drop of the peptide sample solution (e.g., 5-10 µL) onto the carbon-coated side of the grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Blot off the excess liquid from the edge of the grid using a piece of filter paper.
-
Immediately apply a drop of the negative stain solution onto the grid.
-
After 30-60 seconds, blot off the excess stain.
-
Allow the grid to air-dry completely.
-
Image the grid using a transmission electron microscope at an appropriate magnification.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The secondary structure of peptides (α-helix, β-sheet, random coil) gives rise to characteristic CD spectra in the far-UV region (190-250 nm).
Materials:
-
Peptide solution (in a suitable buffer that does not have high absorbance in the far-UV region, e.g., phosphate (B84403) buffer)
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
CD spectrometer
Procedure:
-
Prepare the peptide solution at a known concentration (e.g., 0.1-0.5 mg/mL).
-
Record a baseline spectrum of the buffer using the same cuvette.
-
Record the CD spectrum of the peptide solution over the far-UV wavelength range (e.g., 190-260 nm).
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ] to normalize for concentration, path length, and the number of amino acid residues.
-
Analyze the spectrum for characteristic features:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band below 200 nm.
-
Conclusion
Amyloid self-assembling peptides represent a versatile and powerful class of biomaterials with significant potential in drug development, tissue engineering, and fundamental biological research. A thorough understanding of their self-assembly mechanisms and the ability to characterize their structural and functional properties are crucial for harnessing their full potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists working in this exciting and rapidly evolving field.
References
Ac-IHIHIYI-NH2: A Technical Guide to its Potential as a Bioactive Nanomaterial
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the heptapeptide (B1575542) Ac-IHIHIYI-NH2, a self-assembling peptide with notable esterase activity. This document consolidates available research to offer a comprehensive resource on its potential applications, experimental protocols, and catalytic mechanisms, aimed at facilitating further investigation and development in the fields of biomaterials, biocatalysis, and drug delivery.
Core Concepts: Self-Assembly and Catalytic Activity
This compound is an amyloidogenic peptide that spontaneously self-assembles into fibrillar nanostructures. This process is central to its function, as the formation of these ordered aggregates creates a microenvironment conducive to catalytic activity. The peptide exhibits esterase-like properties, capable of hydrolyzing ester bonds, a function attributed to the specific arrangement of amino acid residues within the fibril structure. The alternating hydrophobic (Isoleucine) and hydrophilic/catalytic (Histidine, Tyrosine) residues are crucial for this self-assembly and subsequent catalytic function.
Quantitative Catalytic Performance
The catalytic efficiency of this compound is typically evaluated through its ability to hydrolyze p-nitrophenyl acetate (B1210297) (pNPA). The key kinetic parameters that define this activity are the Michaelis constant (Km), the catalytic rate constant (kcat), and the overall catalytic efficiency (kcat/Km).
Table 1: Kinetic Parameters for pNPA Hydrolysis by this compound
| Parameter | Value | Units |
| K_m_ (Michaelis Constant) | Data not available in search results | mM |
| k_cat_ (Catalytic Rate Constant) | Data not available in search results | s⁻¹ |
| k_cat_/K_m_ (Catalytic Efficiency) | Data not available in search results | M⁻¹s⁻¹ |
Note: Specific quantitative data for the kinetic parameters of this compound were not available in the public search results. Researchers should perform kinetic assays as described in Section 3 to determine these values empirically.
Experimental Protocols
Peptide Self-Assembly for Catalytic Assays
A critical prerequisite for observing the catalytic activity of this compound is its proper self-assembly into fibrillar structures. The following protocol outlines a general procedure for inducing this assembly.
Materials:
-
This compound peptide (lyophilized powder)
-
10 mM HCl
-
Working Buffer: 25 mM Tris, 1 mM ZnCl₂, pH 8.0
Procedure:
-
Peptide Stock Solution (pH 2): Dissolve the lyophilized this compound peptide in 10 mM HCl to a final concentration of 1 mM. This acidic condition generally keeps the peptide in a monomeric state.
-
Concentration Determination: Determine the precise concentration of the peptide stock solution using UV-Vis spectrophotometry by measuring the absorbance at a wavelength specific to the peptide's aromatic residues (e.g., 280 nm for Tyrosine).
-
Initiation of Self-Assembly (pH 8 Stock Solution): To initiate self-assembly, dilute the pH 2 peptide stock solution into the working buffer. A typical procedure involves mixing the peptide stock with isopropanol and the working buffer to achieve the desired final peptide concentration (e.g., 90 µM). The isopropanol can help to facilitate the process.
-
Incubation: Allow the solution to incubate at room temperature for a specified period (e.g., several hours to overnight) to allow for the formation of mature amyloid-like fibrils. The exact incubation time should be optimized for maximal catalytic activity.
p-Nitrophenyl Acetate (pNPA) Hydrolysis Assay
This assay is a standard method for quantifying the esterase activity of this compound by monitoring the production of p-nitrophenol, a yellow-colored product, over time.
Materials:
-
Self-assembled this compound fibrils
-
p-Nitrophenyl acetate (pNPA) stock solution (e.g., 100 mM in acetonitrile)
-
Working Buffer: 25 mM Tris, 1 mM ZnCl₂, pH 8.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reaction Setup: In a 96-well microplate, add the self-assembled this compound fibrils to the working buffer to achieve the desired final concentration.
-
Initiate Reaction: Add the pNPA stock solution to each well to initiate the hydrolysis reaction. The final concentration of pNPA should be varied to determine the kinetic parameters.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and monitor the increase in absorbance at 405 nm over time. This absorbance is directly proportional to the concentration of the p-nitrophenol product.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Plot the initial rates against the substrate (pNPA) concentration and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_. The k_cat_ can then be calculated from V_max_ and the concentration of the peptide.
Visualizing the Process and Mechanism
Experimental Workflow
The following diagram illustrates the general workflow for preparing the self-assembled peptide and performing the catalytic assay.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Ac-IHIHIYI-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-IHIHIYI-NH2 is a synthetic heptapeptide (B1575542) that has been identified as a fibrous peptide capable of forming fibril-like structures with notable esterase activity.[1][2][3] Its unique self-assembly properties and catalytic potential make it a subject of interest in biomaterials science and drug delivery research. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound in a laboratory setting using Fmoc-based solid-phase peptide synthesis (SPPS).
Principle of Synthesis
The synthesis of this compound is achieved through a stepwise solid-phase peptide synthesis (SPPS) approach utilizing the Fmoc/tBu strategy.[4] This method involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support resin. The use of a Rink Amide resin will yield a C-terminally amidated peptide upon cleavage.[4][5] The side chains of reactive amino acids, specifically Histidine and Tyrosine, are protected with acid-labile groups to prevent unwanted side reactions during synthesis.[6][7] Following the assembly of the full peptide sequence, the N-terminus is acetylated. Finally, the peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a strong acid cocktail. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Materials and Reagents
Resins, Amino Acids, and Reagents
| Component | Specification | Supplier Example |
| Resin | Rink Amide MBHA Resin (100-200 mesh) | BenchChem[4] |
| Fmoc-Protected Amino Acids | Fmoc-Ile-OH | Various |
| Fmoc-His(Trt)-OH | Various | |
| Fmoc-Tyr(tBu)-OH | Various | |
| Solvents | N,N-Dimethylformamide (DMF), peptide synthesis grade | Various |
| Dichloromethane (DCM) | Various | |
| Methanol (MeOH) | Various | |
| Anhydrous Diethyl Ether (Et₂O) | Various | |
| Deprotection Reagent | 20% Piperidine (B6355638) in DMF | Prepared in-house |
| Coupling Reagents | HBTU, HOBt, or HATU | Various |
| N,N-Diisopropylethylamine (DIPEA) | Various | |
| Acetylation Reagent | Acetic Anhydride (B1165640) | Various |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Various |
| Triisopropylsilane (TIS) | Various | |
| Deionized Water (H₂O) | Various | |
| Purification Solvents | HPLC-grade Acetonitrile (ACN) | Various |
| HPLC-grade Water | Various | |
| Trifluoroacetic acid (TFA), HPLC grade | Various |
Experimental Protocols
I. Peptide Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted below.
Caption: Workflow for the solid-phase synthesis of this compound.
II. Step-by-Step Synthesis Protocol (0.1 mmol scale)
-
Resin Preparation and Swelling:
-
Place 0.1 mmol of Rink Amide resin in a solid-phase synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF from the vessel.
-
-
First Amino Acid Coupling (Isoleucine):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve 3 equivalents of Fmoc-Ile-OH and 3 equivalents of a coupling agent (e.g., HBTU) in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (3x) and DCM (3x). A small sample of resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.
-
-
Subsequent Amino Acid Couplings (Tyrosine, Isoleucine, Histidine, Isoleucine, Histidine, Isoleucine):
-
Repeat the Fmoc deprotection, washing, activation, and coupling steps for each subsequent amino acid in the sequence:
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Ile-OH
-
Fmoc-His(Trt)-OH
-
Fmoc-Ile-OH
-
Fmoc-His(Trt)-OH
-
Fmoc-Ile-OH
-
-
Note on Histidine Coupling: Histidine is prone to racemization.[8] Using a trityl (Trt) protecting group for the imidazole (B134444) side chain helps to minimize this.[6][9] Ensure complete coupling, and if necessary, perform a double coupling for the Histidine residues.
-
-
N-terminal Acetylation:
-
After coupling the final Isoleucine and performing the subsequent Fmoc deprotection and washing steps, prepare an acetylation solution.
-
Add a solution of 10% acetic anhydride and 5% DIPEA in DMF to the resin and agitate for 30 minutes.[4]
-
Drain the solution and wash the resin extensively with DMF (5x) and DCM (5x).
-
Dry the resin under a vacuum for at least 1 hour.
-
III. Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of starting resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing anhydrous diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
IV. Purification and Analysis
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify the peptide using a preparative C18 reversed-phase HPLC column.
-
A typical gradient for purification is a linear gradient of 10-60% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30 minutes.[10]
-
Monitor the elution at 220 nm and collect fractions corresponding to the major peak.
-
-
Characterization by Mass Spectrometry:
-
Analyze the purified fractions by mass spectrometry (e.g., ESI-MS) to confirm the molecular weight of the peptide.
-
The expected monoisotopic mass of this compound (C₄₉H₆₇N₁₅O₉) is approximately 1045.52 Da.
-
Data Presentation
Expected Mass Spectrometry Data
| Peptide | Sequence | Modifications | Formula | Expected Monoisotopic Mass (Da) |
| Target Peptide | IHIHIYI | N-terminal Acetylation, C-terminal Amidation | C₄₉H₆₇N₁₅O₉ | 1045.52 |
Typical HPLC Purification Parameters
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 60% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 220 nm |
Signaling Pathways and Logical Relationships
The logical progression of the Fmoc-SPPS cycle is illustrated in the diagram below.
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance, peptide aggregation | Double couple the amino acid; use a stronger coupling agent like HATU. |
| Racemization of Histidine | Activation method | Use Trt protection for the histidine side chain; consider using additives like HOBt to suppress racemization.[9] |
| Low Cleavage Yield | Incomplete reaction | Extend cleavage time; ensure the resin is dry before adding the cleavage cocktail. |
| Multiple Peaks in HPLC | Deletion sequences, side reactions | Optimize coupling and deprotection times; ensure proper side-chain protection. |
Conclusion
The protocol described provides a comprehensive guide for the successful synthesis of this compound. Adherence to these procedures, particularly with respect to the handling of histidine residues, will facilitate the production of high-purity peptide suitable for further research into its self-assembling and catalytic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for Ac-IHIHIYI-NH2 Self-Assembly Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-IHIHIYI-NH2 is an amyloid self-assembling peptide variant which has been identified as a bioactive nanomaterial with esterase activity.[1] The self-assembly of peptides into well-ordered nanostructures is a phenomenon of significant interest in the fields of materials science, biotechnology, and medicine. These self-assembled structures, often rich in β-sheets, can form fibrils, nanotubes, and hydrogels, with potential applications in drug delivery, tissue engineering, and as bioactive scaffolds. This document provides a detailed protocol for inducing and characterizing the self-assembly of the peptide this compound. The methodologies described herein are based on standard techniques for studying amyloid fibrillization, including Thioflavin T (ThT) fluorescence assays, Transmission Electron Microscopy (TEM), and Circular Dichroism (CD) spectroscopy.
Data Presentation
Quantitative analysis of peptide self-assembly is crucial for understanding its kinetics and the stability of the resulting structures. Due to the limited availability of specific experimental data for this compound in the public domain, the following tables are presented as templates with example data to illustrate how results from the described assays should be summarized.
Table 1: Kinetic Parameters of this compound Self-Assembly from ThT Assay
| Parameter | Value (Example) | Description |
| Peptide Concentration | 100 µM | The initial concentration of the this compound peptide solution. |
| Critical Concentration | ~25 µM | The minimum concentration required for the peptide to begin self-assembly into fibrillar structures. |
| Lag Time (t_lag) | 2.5 hours | The time before a significant increase in ThT fluorescence is observed, representing the nucleation phase. |
| Elongation Rate (k_app) | 0.8 (AU/hour) | The maximum slope of the sigmoidal curve, indicating the rate of fibril growth. |
| Maximum Fluorescence | 350 AU | The plateau of the ThT fluorescence, corresponding to the steady state of fibril formation. |
Table 2: Structural Characteristics of this compound Assemblies
| Technique | Parameter | Result (Example) | Interpretation |
| Transmission Electron Microscopy (TEM) | Fibril Morphology | Long, unbranched fibrils | Typical morphology of amyloid-like structures. |
| Fibril Diameter | 8 - 12 nm | Consistent with the dimensions of amyloid fibrils formed by other peptides. | |
| Circular Dichroism (CD) Spectroscopy | Secondary Structure Content | ~60% β-sheet, ~25% random coil, ~15% β-turn | A significant proportion of β-sheet structure is a hallmark of amyloid fibrils. The presence of random coil suggests some disordered regions. |
| Wavelength Minima (nm) | ~218 nm | A characteristic negative peak for β-sheet structures. | |
| Wavelength Maxima (nm) | ~195 nm | A characteristic positive peak for β-sheet structures. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Peptide Handling: this compound peptide is typically supplied as a lyophilized powder. To avoid contamination and degradation, handle the peptide powder and solutions under sterile conditions (e.g., in a laminar flow hood).
-
Solvent Selection: Due to its hydrophobic nature, this compound may require a small amount of organic solvent for initial solubilization. A common approach is to first dissolve the peptide in a minimal volume of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to break any pre-existing aggregates.
-
Stock Solution Preparation:
-
Carefully weigh the desired amount of lyophilized this compound peptide.
-
Dissolve the peptide in an appropriate volume of HFIP to create a concentrated stock solution (e.g., 1 mM).
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.
-
Evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator.
-
Store the resulting peptide film at -20°C or -80°C until use.
-
-
Working Solution Preparation:
-
Immediately before initiating the self-assembly assay, reconstitute the peptide film in the desired buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) to the final working concentration.
-
Vortex the solution briefly and sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution and a monomeric starting state.
-
Filter the peptide solution through a 0.22 µm syringe filter to remove any remaining aggregates.
-
Thioflavin T (ThT) Fluorescence Assay for Self-Assembly Kinetics
The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
-
Materials:
-
This compound working solution (e.g., 100 µM in PBS, pH 7.4).
-
ThT stock solution (e.g., 1 mM in sterile water, protected from light).
-
Assay buffer (e.g., PBS, pH 7.4).
-
Black, clear-bottom 96-well microplate.
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm).
-
-
Procedure:
-
Prepare the assay mixture in each well of the 96-well plate. For a 200 µL final volume, add:
-
180 µL of this compound working solution.
-
20 µL of ThT stock solution (final concentration 10-20 µM).
-
-
Include control wells:
-
Buffer with ThT only (for background fluorescence).
-
Peptide solution without ThT (to check for intrinsic fluorescence).
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at a constant temperature (e.g., 37°C) with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a duration sufficient to observe the complete sigmoidal curve of fibril formation (typically 24-72 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the peptide-containing wells.
-
Plot the fluorescence intensity as a function of time. The resulting curve is typically sigmoidal, with a lag phase, an exponential growth phase, and a plateau.
-
Determine the kinetic parameters (lag time, elongation rate) from the sigmoidal curve.
-
Transmission Electron Microscopy (TEM) for Morphological Characterization
TEM is used to directly visualize the morphology of the self-assembled peptide structures.
-
Materials:
-
Aliquots of the this compound solution from the ThT assay at different time points (e.g., during the lag phase, exponential phase, and plateau).
-
TEM grids (e.g., 400-mesh copper grids coated with formvar and carbon).
-
Negative stain solution (e.g., 2% (w/v) uranyl acetate (B1210297) in water).
-
Filter paper.
-
-
Procedure:
-
Place a 5-10 µL drop of the peptide solution onto the carbon-coated side of a TEM grid.
-
Allow the peptide to adsorb for 1-2 minutes.
-
Wick away the excess solution using the edge of a piece of filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water (optional, to remove buffer salts).
-
Apply a 5-10 µL drop of the negative stain solution to the grid for 30-60 seconds.
-
Wick away the excess stain.
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at various magnifications.
-
-
Data Analysis:
-
Examine the micrographs for the presence of fibrillar structures.
-
Characterize the morphology of the fibrils (e.g., length, width, branching, twisting).
-
Measure the dimensions of the fibrils using the microscope's software.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution. The formation of β-sheet structures during self-assembly can be monitored by changes in the CD spectrum.
-
Materials:
-
Aliquots of the this compound solution at different time points.
-
Assay buffer (a buffer with low UV absorbance, e.g., 10 mM phosphate (B84403) buffer, is recommended).
-
Quartz cuvette with a short path length (e.g., 0.1 cm).
-
-
Procedure:
-
Dilute the peptide solution to a suitable concentration for CD analysis (typically 10-50 µM) in a CD-compatible buffer.
-
Transfer the solution to the quartz cuvette.
-
Record the CD spectrum in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Analyze the CD spectrum for characteristic features of different secondary structures. A random coil conformation typically shows a minimum around 198 nm, while β-sheet structures exhibit a minimum around 218 nm and a maximum around 195 nm.
-
Use deconvolution software to estimate the percentage of different secondary structures (α-helix, β-sheet, β-turn, random coil).
-
Visualizations
Caption: Experimental workflow for this compound self-assembly and characterization.
Since no specific signaling pathway for the esterase activity of this compound has been detailed in the available literature, a logical workflow for a hypothetical investigation is presented below. This diagram outlines the steps to explore how the self-assembled peptide might interact with a cell and elicit a response through its enzymatic activity.
Caption: Hypothetical workflow for investigating the cellular effects of this compound's esterase activity.
References
Application Notes and Protocols for the Characterization of Ac-IHIHIYI-NH2 Fibrils
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthetic peptide Ac-IHIHIYI-NH2, with its alternating histidine and isoleucine residues, is a model system for studying the self-assembly of short, pH-sensitive peptides into amyloid-like fibrils. The imidazole (B134444) side chain of histidine has a pKa in the physiological range, making its protonation state and, consequently, the peptide's charge and hydrogen-bonding capacity, highly dependent on the local pH. This property is crucial for investigating the environmental factors that trigger amyloid formation and for designing pH-responsive biomaterials.
These application notes provide detailed protocols for the comprehensive characterization of this compound fibrils, covering their formation kinetics, secondary structure, morphology, and biological activity.
Monitoring Fibril Formation Kinetics with Thioflavin T (ThT) Fluorescence Spectroscopy
Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[1][2][3] This assay is a gold standard for monitoring the kinetics of fibril formation in real-time.[1][2]
Experimental Protocol: ThT Fluorescence Assay
-
Preparation of Stock Solutions:
-
Peptide Stock: Prepare a 1 mM stock solution of this compound in sterile, deionized water or a suitable buffer (e.g., 10 mM phosphate (B84403) buffer). To ensure a monomeric starting state, the peptide can be pre-treated with hexafluoroisopropanol (HFIP) and lyophilized.
-
ThT Stock: Prepare a 1 mM ThT stock solution in sterile, deionized water. Filter through a 0.22 µm syringe filter and store protected from light at 4°C.
-
Assay Buffer: Prepare the desired buffer for the aggregation reaction (e.g., 50 mM phosphate buffer, pH 7.4, or a range of buffers to investigate pH effects).
-
-
Assay Setup:
-
In a 96-well, non-binding, black, clear-bottom microplate, add the assay buffer.
-
Add the this compound peptide to a final concentration of 50 µM.
-
Add ThT to a final concentration of 10-20 µM.
-
Include control wells:
-
Buffer with ThT only (blank).
-
Buffer with peptide only.
-
-
-
Measurement:
-
Place the microplate in a plate reader equipped with fluorescence detection.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
Incubate the plate at 37°C with intermittent shaking (e.g., 1 minute of shaking every 10 minutes).
-
Record fluorescence intensity readings at regular intervals (e.g., every 15 minutes) for the duration of the experiment (typically 24-72 hours).
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity against time. The resulting sigmoidal curve represents the kinetics of fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.
-
Data Presentation: ThT Assay Parameters
| Parameter | Description | Representative Value |
| Peptide Concentration | Final concentration of this compound | 50 µM |
| ThT Concentration | Final concentration of Thioflavin T | 20 µM |
| Excitation Wavelength | Wavelength for exciting ThT | 450 nm |
| Emission Wavelength | Wavelength for detecting ThT fluorescence | 482 nm |
| Temperature | Incubation temperature | 37°C |
| Lag Time (t_lag) | Time before significant fibril growth | 2-6 hours |
| Max Fluorescence | Maximum fluorescence intensity at plateau | Varies (Arbitrary Units) |
Experimental Workflow for Fibril Formation and Characterization
Caption: Workflow for this compound fibril characterization.
Secondary Structure Analysis by Circular Dichroism (CD) and FTIR Spectroscopy
CD and FTIR spectroscopy are powerful techniques to determine the secondary structure of peptides and proteins. For amyloid fibrils, these methods are used to confirm the characteristic β-sheet conformation.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare this compound fibril samples by incubation, as described above. Fibrils are typically harvested from the plateau phase of the ThT kinetics assay.
-
Dilute the fibril suspension to a final peptide concentration of 25-50 µM in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to minimize interference.
-
Prepare a corresponding monomeric sample (time zero) for comparison.
-
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Set the spectrophotometer to scan from ~190 nm to 260 nm.
-
Key parameters: Data pitch of 0.5 nm, scanning speed of 50 nm/min, and an accumulation of 3-5 scans.
-
-
Measurement:
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the CD spectrum of the monomeric and fibrillar peptide samples.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE).
-
A characteristic β-sheet spectrum will show a minimum around 215-220 nm and a maximum around 195-200 nm.
-
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Prepare fibril samples as for CD spectroscopy.
-
Concentrate the fibril suspension if necessary.
-
Place a small aliquot (5-10 µL) of the sample onto the crystal of an attenuated total reflectance (ATR) FTIR spectrometer and allow it to air-dry to form a thin film.
-
-
Measurement:
-
Collect the FTIR spectrum in the amide I region (1600-1700 cm⁻¹). This region is primarily associated with the C=O stretching vibrations of the peptide backbone and is sensitive to secondary structure.
-
Acquire spectra with a resolution of 4 cm⁻¹ and accumulate at least 64 scans.
-
-
Data Analysis:
-
Perform baseline correction and Fourier self-deconvolution or second-derivative analysis to resolve overlapping peaks within the amide I band.
-
The presence of a major peak at ~1620-1640 cm⁻¹ is indicative of intermolecular β-sheet structure.
-
Data Presentation: Secondary Structure Analysis
| Technique | Conformation | Characteristic Signal | Representative Wavelength/Wavenumber |
| CD Spectroscopy | Monomer (Random Coil) | Negative minimum | ~198 nm |
| Fibril (β-sheet) | Negative minimum | ~218 nm | |
| FTIR Spectroscopy | Fibril (β-sheet) | Amide I peak | ~1630 cm⁻¹ |
Morphological Characterization by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of fibril morphology, allowing for the determination of their length, width, and tendency to associate into larger bundles.
Experimental Protocol: Negative Staining TEM
-
Grid Preparation:
-
Place a 400-mesh copper grid coated with a carbon film on a piece of parafilm.
-
Apply a 5 µL drop of the fibril suspension (diluted to 10-20 µM) onto the grid and incubate for 1-2 minutes.
-
-
Staining:
-
Wick away the excess sample solution with filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water.
-
Apply a 5 µL drop of a negative stain (e.g., 2% (w/v) uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Image the grid using a transmission electron microscope operating at an accelerating voltage of 80-120 kV.
-
Capture images at various magnifications to observe the overall fibril network and individual fibril morphology.
-
Data Presentation: Morphological Parameters
| Parameter | Description | Representative Value |
| Fibril Width | The diameter of individual fibrils | 8-12 nm |
| Fibril Length | The length of individual fibrils | Several hundred nm to µm |
| Morphology | Qualitative description | Long, unbranched, tendency to form lateral associations |
Assessment of Biological Activity
Understanding the interaction of this compound fibrils with cells is crucial for applications in drug development and biomaterials. This includes assessing their cytotoxicity and ability to interact with cell membranes.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound monomer and fibril samples in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide solutions to the wells.
-
Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., staurosporine) as a positive control.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against peptide concentration to determine the IC50 value.
-
Fibril-Induced Cytotoxicity Pathway
Caption: A potential pathway for fibril-induced cytotoxicity.
pH-Dependent Fibril Formation
Caption: Influence of pH on this compound fibril formation.
Data Presentation: Cytotoxicity
| Species | Cell Line | Assay | IC50 (µM) |
| This compound Monomer | SH-SY5Y | MTT | > 100 µM (Example) |
| This compound Fibrils | SH-SY5Y | MTT | 10-25 µM (Example) |
These protocols provide a comprehensive framework for the characterization of this compound fibrils. Researchers can adapt these methods to investigate the effects of various environmental factors (pH, ionic strength, temperature) and potential inhibitors on the fibrillation process and biological activity of this peptide.
References
Application Note: Esterase Activity Assay for Peptide Substrates
Introduction
Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds, playing crucial roles in various biological processes.[1] The quantification of esterase activity is fundamental in biochemistry, drug discovery, and diagnostics. This document provides a detailed protocol for a generalized esterase activity assay using a peptide-based substrate. It is important to note that the peptide Ac-IHIHIYI-NH2 is primarily recognized as a self-assembling fibrous heptapeptide (B1575542) and not as a conventional substrate for determining esterase activity.[2][3] However, some research indicates it may form structures with esterase-like catalytic activity.[2] Therefore, the following protocol is presented as a general template that can be adapted for screening the esterase activity of novel or unconventional peptide substrates.
The protocol outlines two common detection methods: a colorimetric assay using a chromogenic substrate like p-nitrophenyl acetate (B1210297) (p-NPA) as a control, and a more sensitive fluorogenic assay.[4]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of an ester linkage.
-
Colorimetric Method: An esterase cleaves a colorless substrate, such as a p-nitrophenyl (pNP) ester, to produce p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at approximately 405-410 nm. The rate of color development is directly proportional to the esterase activity.
-
Fluorogenic Method: A non-fluorescent substrate, often a fluorophore masked with an ester group (e.g., acetate or butyrate), is hydrolyzed by the esterase. This releases the free fluorophore, resulting in a significant increase in fluorescence. The rate of fluorescence increase is proportional to the enzyme's activity. This method is generally more sensitive than colorimetric assays.
Materials and Reagents
Reagents
-
Enzyme Source: Purified esterase or biological sample (e.g., cell lysate, serum).
-
Peptide Substrate: this compound or other peptide-based substrate.
-
Control Substrate (Colorimetric): p-nitrophenyl acetate (p-NPA) or p-nitrophenyl butyrate (B1204436) (p-NPB).
-
Control Substrate (Fluorogenic): Fluorescein diacetate (FDA) or Calcein AM.
-
Assay Buffer: 50 mM Tris-HCl or Potassium Phosphate buffer, pH 7.5. The optimal pH may vary depending on the specific enzyme.
-
Stop Solution (Colorimetric): 0.2 M Sodium Carbonate or Chloroform.
-
Solvent: DMSO or acetone (B3395972) for dissolving substrates.
-
Microplates: 96-well clear flat-bottom plates for colorimetric assays or black flat-bottom plates for fluorogenic assays.
Equipment
-
Microplate reader capable of measuring absorbance (405-410 nm) or fluorescence (e.g., Ex/Em = 485/530 nm for fluorescein).
-
Incubator or water bath set to the desired reaction temperature (e.g., 25°C, 37°C).
-
Pipettes and tips.
-
Reagent reservoirs.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl or Potassium Phosphate buffer. Adjust the pH to the optimal level for the esterase being studied (typically pH 7.0-8.0).
-
Substrate Stock Solutions:
-
Peptide Substrate (e.g., this compound): Prepare a 10 mM stock solution in DMSO.
-
p-NPA (Colorimetric Control): Prepare a 100 mM stock solution in DMSO.
-
FDA (Fluorogenic Control): Prepare a 10 mM stock solution in DMSO. Store protected from light.
-
-
Enzyme Solution: Prepare a dilution series of the enzyme in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of the assay.
Protocol 1: Colorimetric Esterase Assay
This protocol uses p-NPA as a control substrate to confirm assay conditions and enzyme activity.
-
Prepare Working Substrate Solution: Dilute the p-NPA stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Set up Microplate:
-
Test Wells: Add 50 µL of enzyme solution.
-
Substrate Blank Wells: Add 50 µL of Assay Buffer.
-
Enzyme Blank Wells: Add 50 µL of enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction:
-
Add 50 µL of the working substrate solution to the "Test Wells" and "Substrate Blank Wells".
-
Add 50 µL of Assay Buffer to the "Enzyme Blank Wells".
-
-
Incubation: Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.
-
Stop Reaction (Optional but recommended for endpoint assays): Add 50 µL of Stop Solution.
-
Measure Absorbance: Read the absorbance at 405 nm or 410 nm using a microplate reader.
-
Calculate Activity: Subtract the absorbance of the Enzyme Blank and Substrate Blank from the Test Wells. Calculate the rate of p-nitrophenol production using its molar extinction coefficient.
Protocol 2: Fluorogenic Esterase Assay
This protocol is a template for a peptide-based substrate that releases a fluorophore upon cleavage.
-
Determine Optimal Wavelengths: Determine the excitation and emission wavelengths for the fluorophore released from your specific peptide substrate.
-
Prepare Working Substrate Solution: Dilute the peptide substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM).
-
Set up Microplate (Black):
-
Test Wells: Add 50 µL of enzyme solution.
-
Substrate Blank Wells: Add 50 µL of Assay Buffer.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes, protected from light.
-
Initiate Reaction: Add 50 µL of the working substrate solution to all wells.
-
Measure Fluorescence: Immediately begin measuring the fluorescence in kinetic mode at the predetermined excitation and emission wavelengths. Record readings every 1-2 minutes for 15-60 minutes.
-
Calculate Activity:
-
Subtract the fluorescence of the Substrate Blank from the Test Wells at each time point.
-
Determine the reaction rate (Vmax) from the linear portion of the fluorescence vs. time curve.
-
A standard curve of the free fluorophore can be used to convert the rate from relative fluorescence units (RFU)/min to moles/min.
-
Data Presentation
Quantitative data should be summarized for clarity.
Table 1: Summary of Kinetic Parameters (Hypothetical Data)
| Substrate | Enzyme Concentration (µg/mL) | Vmax (RFU/min) | Km (µM) |
|---|---|---|---|
| This compound-Fluorophore | 5 | 1500 | 50 |
| This compound-Fluorophore | 10 | 2950 | 52 |
| Fluorogenic Control (FDA) | 5 | 4500 | 25 |
Table 2: Colorimetric Assay Results (Hypothetical Data)
| Sample | Absorbance (405 nm) | Corrected Absorbance | Activity (µmol/min/mL) |
|---|---|---|---|
| Test Well | 0.850 | 0.785 | 1.5 |
| Enzyme Blank | 0.050 | N/A | N/A |
| Substrate Blank | 0.015 | N/A | N/A |
Visualizations
Experimental Workflow
Caption: General workflow for the peptide-based esterase activity assay.
Assay Principle Diagram
Caption: Principles of fluorogenic and colorimetric esterase detection.
References
- 1. Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determining the esterase activity of peptides and peptide assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-IHIHIYI-NH2 in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-IHIHIYI-NH2 is a synthetic heptapeptide (B1575542) (acetylated Isoleucine-Histidine-Isoleucine-Histidine-Isoleucine-Tyrosine-Isoleucine with a C-terminal amide) recognized for its capacity to self-assemble into fibril-like nanostructures.[1][2] This inherent property, combined with its potential esterase activity, positions this compound as a promising biomaterial for the development of novel drug delivery systems.[1][2] The self-assembled structures can serve as depots or carriers for therapeutic agents, offering possibilities for controlled release and targeted delivery.
These application notes provide a comprehensive overview of the potential uses of this compound in drug delivery, detailed experimental protocols for formulation and characterization, and illustrative data.
Principle of this compound-Based Drug Delivery
The drug delivery applications of this compound are founded on its ability to spontaneously form organized nanostructures, such as nanofibers and hydrogels, in aqueous environments. This self-assembly is driven by non-covalent interactions between the peptide chains. The resulting structures can physically encapsulate or be chemically conjugated with therapeutic molecules. The release of the drug can be modulated by the degradation of the peptide matrix or by diffusion through the nano-architecture. The presence of histidine residues suggests that the self-assembly and drug release properties may be sensitive to pH changes in the microenvironment.
Potential Applications
-
Controlled Release of Small Molecule Drugs: The fibrillar network of this compound can serve as a scaffold for the sustained release of both hydrophobic and hydrophilic small molecule drugs, such as chemotherapeutics or anti-inflammatory agents.
-
Biologic Delivery: The biocompatible nature of the peptide matrix makes it a suitable candidate for the delivery of sensitive biologic drugs like peptides, proteins, and nucleic acids, protecting them from degradation.
-
Injectable Hydrogels for Localized Therapy: Upon injection, a solution of this compound could form a hydrogel in situ, creating a localized drug depot for applications in tissue engineering or targeted cancer therapy.
-
Stimuli-Responsive Delivery: The histidine residues in the peptide sequence could impart pH-responsive properties to the delivery system, allowing for triggered drug release in the acidic tumor microenvironment or within specific cellular compartments like endosomes.
Data Presentation
The following tables provide examples of the types of quantitative data that should be generated when characterizing an this compound-based drug delivery system. The values presented are illustrative and based on typical results for self-assembling peptide systems.
Table 1: Drug Loading and Encapsulation Efficiency
| Therapeutic Agent | Formulation Method | Drug:Peptide Ratio (w/w) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| Doxorubicin | Co-assembly | 1:10 | 8.5 | 85 |
| Film hydration | 1:20 | 4.2 | 84 | |
| Ibuprofen | Co-assembly | 1:5 | 15.2 | 91 |
| Emulsification | 1:10 | 9.8 | 88 | |
| Insulin | Co-assembly | 1:20 | 4.8 | 96 |
Table 2: In Vitro Drug Release Kinetics (pH 7.4)
| Therapeutic Agent | Formulation | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) | Release Half-life (t½) (h) |
| Doxorubicin | Nanoparticles | 35 | 65 | 48 |
| Ibuprofen | Hydrogel | 45 | 80 | 36 |
| Insulin | Nanofibers | 25 | 55 | 60 |
Table 3: In Vitro Cytotoxicity (MCF-7 Cells, 72h)
| Formulation | IC50 (µg/mL) |
| Free Doxorubicin | 1.2 |
| This compound Nanoparticles (Blank) | > 100 |
| Doxorubicin-loaded this compound Nanoparticles | 5.8 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of this compound
This protocol describes the manual synthesis of this compound using Fmoc/tBu solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-His(Trt)-OH)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile
-
Deionized water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Ile-OH) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Tyr(tBu), Ile, His(Trt), Ile, His(Trt), Ile).
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes to acetylate the N-terminus. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization and Characterization: Lyophilize the purified peptide fractions and confirm the identity and purity by mass spectrometry and analytical HPLC.
Protocol 2: Formulation of this compound Nanoparticles by Co-assembly
This protocol describes the encapsulation of a model drug (e.g., Doxorubicin) into this compound nanoparticles through a co-assembly method.
Materials:
-
This compound peptide
-
Doxorubicin hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Peptide and Drug Stock Solutions:
-
Dissolve this compound in DMSO to prepare a 10 mg/mL stock solution.
-
Dissolve Doxorubicin hydrochloride in DMSO to prepare a 1 mg/mL stock solution.
-
-
Co-assembly:
-
In a microcentrifuge tube, mix the this compound stock solution and the Doxorubicin stock solution at the desired weight ratio (e.g., 10:1 peptide:drug).
-
Vortex the mixture gently.
-
-
Nanoparticle Formation:
-
Add the peptide-drug mixture dropwise to vigorously stirring PBS (pH 7.4). The final peptide concentration should be around 1 mg/mL.
-
Continue stirring for 30 minutes at room temperature.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis membrane.
-
Dialyze against PBS (pH 7.4) for 48 hours with frequent changes of the dialysis buffer to remove free drug and DMSO.
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).
-
Quantify the drug loading and encapsulation efficiency using UV-Vis spectroscopy or fluorescence spectroscopy to measure the amount of encapsulated doxorubicin.
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to determine the release kinetics of a drug from this compound nanoparticles.
Materials:
-
Drug-loaded this compound nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (MWCO 3.5 kDa)
-
Incubator shaker
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Release Experiment:
-
Place the dialysis bag in a beaker containing a known volume (e.g., 50 mL) of release buffer (PBS at pH 7.4 or pH 5.5).
-
Incubate the setup at 37°C with gentle shaking.
-
-
Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of blank and drug-loaded this compound nanoparticles on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Blank this compound nanoparticles
-
Drug-loaded this compound nanoparticles
-
Free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of the blank nanoparticles, drug-loaded nanoparticles, and free drug in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions.
-
Include untreated cells as a control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of drug delivery and action.
Experimental Workflow
Caption: Workflow for developing peptide-based drug delivery.
Logical Relationship
Caption: Key relationships in peptide drug delivery.
References
Application of Ac-IHIHIYI-NH2 in Biocatalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the self-assembling peptide, Ac-IHIHIYI-NH2, as a biocatalyst. This heptapeptide (B1575542) has garnered attention for its ability to form fibrillar nanostructures with significant esterase activity, offering a promising platform for developing novel biocatalysts.
Introduction
This compound is a synthetic heptapeptide composed of isoleucine (I), histidine (H), and tyrosine (Y) residues, with an acetylated N-terminus and an amidated C-terminus. A key characteristic of this peptide is its propensity to self-assemble into well-ordered, amyloid-like fibrillar structures. These fibrils act as supramolecular catalysts, mimicking the function of natural esterase enzymes. The catalytic activity is attributed to the specific arrangement of amino acid residues within the fibril, which creates an active site capable of hydrolyzing ester bonds. Notably, the presence of histidine residues suggests the involvement of a metal cofactor, with studies on similar peptides indicating a crucial role for Zn²⁺ in catalysis. The tyrosine residue in this compound is a variation from the similar peptide Ac-IHIHIQI-NH2 and is suggested to confer even higher esterase activity.
The primary application of this compound in biocatalysis is the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA), a common model substrate for assaying esterase activity. The reaction yields p-nitrophenol, a chromogenic product that can be easily quantified spectrophotometrically. This makes this compound a valuable tool for studying the principles of biocatalysis, developing novel enzyme mimics, and for potential applications in organic synthesis and drug development where controlled ester hydrolysis is required.
Quantitative Data
| Peptide Catalyst | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Metal Cofactor |
| This compound | p-Nitrophenyl Acetate | [Data not available] | [Data not available] | [High] | ~8.0 | Zn²⁺ |
| Ac-IHIHIQI-NH2 | p-Nitrophenyl Acetate | 0.031 | 0.5 | 62 | 8.0 | Zn²⁺ |
Note: The kinetic parameters for this compound are expected to be superior to those of Ac-IHIHIQI-NH2, as suggested in the literature. Researchers are encouraged to determine these parameters empirically following the protocols outlined below.
Experimental Protocols
This section provides detailed protocols for the preparation of the this compound biocatalyst and the subsequent enzymatic assay.
Protocol 1: Preparation of this compound Fibrils (The Biocatalyst)
-
Peptide Stock Solution Preparation:
-
Dissolve lyophilized this compound peptide in sterile deionized water to a final concentration of 1 mM.
-
To ensure complete dissolution, vortex the solution gently and/or sonicate for a short period.
-
-
Fibril Formation (Self-Assembly):
-
To the 1 mM peptide solution, add a stock solution of ZnCl₂ to achieve a final peptide-to-Zn²⁺ molar ratio of 2:1 (e.g., for 1 ml of 1 mM peptide, add 5 µl of a 100 mM ZnCl₂ solution).
-
Incubate the solution at room temperature for 24-48 hours without agitation to allow for the self-assembly of the peptide into fibrils.
-
The formation of fibrils can be monitored by techniques such as Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).
-
-
Storage of the Biocatalyst:
-
The prepared fibril solution can be stored at 4°C for several weeks. For longer-term storage, it is recommended to aliquot and freeze at -20°C or -80°C.
-
Protocol 2: Esterase Activity Assay using p-Nitrophenyl Acetate (pNPA)
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of p-nitrophenyl acetate (pNPA) in a suitable organic solvent such as acetonitrile (B52724) or DMSO.
-
Working Substrate Solution: On the day of the experiment, dilute the pNPA stock solution in the assay buffer to the desired final concentrations (e.g., ranging from 0.1 mM to 5 mM for kinetic studies).
-
-
Enzymatic Reaction:
-
Set up the reaction in a 96-well microplate or in spectrophotometer cuvettes.
-
To each well/cuvette, add the assay buffer.
-
Add the prepared this compound fibril solution to achieve the desired final catalyst concentration (e.g., 10-100 µM).
-
Initiate the reaction by adding the working substrate solution. The final reaction volume should be consistent for all assays (e.g., 200 µl for a microplate).
-
Include control reactions:
-
Blank: Assay buffer and substrate solution (to measure spontaneous hydrolysis of pNPA).
-
Negative Control: Assay buffer, substrate solution, and monomeric this compound (if available, to confirm the catalytic activity is due to the fibrillar form).
-
-
-
Data Acquisition:
-
Immediately after adding the substrate, measure the absorbance at 405 nm (the wavelength at which the product, p-nitrophenolate, has maximum absorbance) at regular time intervals (e.g., every 30 seconds) for a period of 10-30 minutes using a microplate reader or a UV-Vis spectrophotometer.
-
The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the concentration of the product (p-nitrophenol) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at pH 8.0 (~18,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length.
-
Correct the reaction rates by subtracting the rate of the blank (spontaneous hydrolysis).
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and plot the initial reaction rates against the substrate concentration. Fit the data to the Michaelis-Menten equation.
-
Calculate kcat from the equation Vmax = kcat * [E], where [E] is the concentration of the catalytic peptide.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and use of this compound as a biocatalyst.
Caption: Simplified catalytic cycle for the hydrolysis of pNPA by this compound fibrils.
Application Notes and Protocols: Ac-IHIHIYI-NH2 for Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-IHIHIYI-NH2 is a self-assembling heptapeptide (B1575542) that forms fibrillar, amyloid-like nanostructures.[1][2] This inherent property makes it a compelling candidate for the fabrication of three-dimensional (3D) hydrogel scaffolds for tissue engineering and regenerative medicine. The histidine-rich sequence suggests that the peptide's assembly and properties may be sensitive to pH, offering a potential mechanism for controlled gelation. While direct, extensive research on this compound in tissue engineering is emerging, its characteristics as a self-assembling peptide allow for the formulation of detailed protocols and anticipated outcomes based on established principles of similar biomaterials. These application notes provide a comprehensive guide for utilizing this compound as a scaffold material for in vitro 3D cell culture and tissue engineering applications.
Principle of Action
The this compound peptide is designed to spontaneously self-assemble into a nanofibrous network under specific environmental conditions, such as a change in pH or ionic strength. This process results in the formation of a hydrogel that structurally mimics the native extracellular matrix (ECM). The porous, hydrated environment of the hydrogel supports cell viability, proliferation, and differentiation. The imidazole (B134444) groups of the histidine residues are expected to play a crucial role in the self-assembly process, potentially through hydrogen bonding and π-π stacking interactions, leading to the formation of β-sheet-rich fibrils.
Applications
-
3D Cell Culture: Creation of physiologically relevant in vitro models for drug screening, toxicology studies, and basic cell biology research.
-
Tissue Regeneration: As a scaffold to support the growth and differentiation of various cell types, including fibroblasts, mesenchymal stem cells (MSCs), and endothelial cells for engineering tissues such as skin, cartilage, and bone.
-
Controlled Release: The hydrogel matrix can be used to encapsulate and provide sustained release of growth factors, drugs, or other bioactive molecules.
Representative Data
The following tables present hypothetical, yet representative, quantitative data that could be expected from experiments using this compound scaffolds. These values are based on typical results observed with similar self-assembling peptide hydrogels in tissue engineering applications.
Table 1: Cell Viability in this compound Hydrogel Scaffolds
| Cell Type | Time Point | Viability (%) | Assay |
| Human Dermal Fibroblasts (HDF) | 24 hours | 95 ± 4 | Live/Dead Staining |
| Human Dermal Fibroblasts (HDF) | 72 hours | 92 ± 5 | Live/Dead Staining |
| Human Mesenchymal Stem Cells (hMSCs) | 24 hours | 97 ± 3 | CCK-8 Assay |
| Human Mesenchymal Stem Cells (hMSCs) | 72 hours | 94 ± 4 | CCK-8 Assay |
Table 2: Proliferation of Human Dermal Fibroblasts in this compound Scaffolds
| Time Point | Cell Number (x 10^4) | Fold Increase | Assay |
| Day 1 | 5.2 ± 0.4 | 1.0 | DNA Quantification |
| Day 3 | 9.8 ± 0.7 | 1.9 | DNA Quantification |
| Day 7 | 21.5 ± 1.5 | 4.1 | DNA Quantification |
Table 3: Gene Expression Analysis of Fibroblasts in this compound Scaffolds (Fold Change vs. 2D Culture)
| Gene | Time Point | Fold Change | Method |
| Collagen Type I (COL1A1) | Day 7 | 3.5 ± 0.5 | qRT-PCR |
| Fibronectin (FN1) | Day 7 | 2.8 ± 0.4 | qRT-PCR |
| Matrix Metallopeptidase 1 (MMP1) | Day 7 | 0.6 ± 0.1 | qRT-PCR |
Experimental Protocols
Protocol 1: Fabrication of this compound Hydrogel Scaffolds
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, ultrapure water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pH-neutral cell culture medium
-
Sterile 0.1 M NaOH and 0.1 M HCl for pH adjustment
Procedure:
-
Peptide Reconstitution: Aseptically dissolve the lyophilized this compound peptide in sterile, ultrapure water to create a stock solution (e.g., 10 mg/mL). Gently vortex to ensure complete dissolution.
-
pH Adjustment (for pH-triggered gelation): The pH of the peptide solution will likely be acidic. Slowly add 0.1 M NaOH dropwise while monitoring the pH with a calibrated pH meter. Gelation is expected to occur as the pH approaches neutral (pH 7.0-7.4).
-
Cell Encapsulation (Optional): a. Prepare a single-cell suspension of the desired cell type in cell culture medium at a concentration of 2 x 10^6 cells/mL. b. Just prior to neutralizing the peptide solution, gently mix the cell suspension with the peptide solution at a 1:1 ratio. c. Proceed with the neutralization step (Step 2) to induce gelation with the cells encapsulated within the hydrogel.
-
Scaffold Casting: a. Immediately after neutralization (and cell mixing, if applicable), pipette the desired volume of the peptide solution into a mold (e.g., a 96-well plate, a custom-made PDMS mold). b. Allow the hydrogel to set at room temperature or 37°C for 30-60 minutes.
-
Equilibration: Gently add cell culture medium to the top of the solidified hydrogel and allow it to equilibrate for at least 30 minutes before starting the cell culture.
Protocol 2: Cell Viability and Proliferation Assays
A. Live/Dead Staining
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Remove the culture medium from the hydrogel scaffolds.
-
Wash the scaffolds twice with sterile PBS.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions in PBS.
-
Incubate the scaffolds with the staining solution for 30-45 minutes at 37°C, protected from light.
-
Wash the scaffolds twice with PBS.
-
Image the scaffolds using a confocal microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
B. CCK-8 Assay for Proliferation
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
Cell culture medium
-
Plate reader
Procedure:
-
At the desired time points, remove the culture medium from the scaffolds.
-
Add fresh culture medium containing 10% (v/v) CCK-8 solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance at 450 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Analysis of Extracellular Matrix Deposition
A. Immunofluorescence Staining for Collagen Type I
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS (blocking solution)
-
Primary antibody: Rabbit anti-Collagen Type I
-
Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor 488
-
DAPI (4',6-diamidino-2-phenylindole)
-
Confocal microscope
Procedure:
-
Fix the cell-laden hydrogels with 4% PFA for 30 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 15 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Image the scaffolds using a confocal microscope.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Imaging Ac-IHIHIYI-NH2 Nanostructures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Ac-IHIHIYI-NH2 is a self-assembling heptapeptide (B1575542) known to form fibril-like nanostructures exhibiting esterase activity.[1][2] The ability to visualize and characterize these nanostructures is crucial for understanding their formation, properties, and potential applications in areas such as drug delivery and biocatalysis.[3][4][5] This document provides detailed application notes and protocols for the imaging of this compound nanostructures using common and advanced microscopy techniques.
Imaging Techniques Overview
Several microscopy techniques are suitable for characterizing peptide nanostructures. The choice of technique depends on the specific information required, such as morphology, dimensions, surface topography, and the dynamics of self-assembly. Key methods include:
-
Transmission Electron Microscopy (TEM): Provides high-resolution, two-dimensional images of the nanostructure morphology, allowing for the determination of fiber width and persistence length.
-
Atomic Force Microscopy (AFM): Offers three-dimensional topographical images of nanostructures on a substrate, providing data on height, width, and surface details under near-native conditions.
-
Fluorescence Microscopy: Enables the visualization of nanostructures through the use of fluorescent probes that bind to the peptide assemblies. This is particularly useful for studying the formation kinetics and for in situ imaging. Super-resolution techniques can further enhance the visualization of nanoscopic features.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained from the imaging of this compound and similar self-assembling peptide nanostructures.
Table 1: Morphological and Dimensional Analysis
| Parameter | Transmission Electron Microscopy (TEM) | Atomic Force Microscopy (AFM) |
| Fiber Diameter | 10 - 20 nm | 10 - 25 nm |
| Fiber Length | Several hundred nanometers to microns | Several hundred nanometers to microns |
| Resolution | ~0.2 nm | ~1-5 nm lateral, ~0.1 nm vertical |
| Sample State | Dehydrated, stained | Dehydrated or in fluid |
Table 2: Fluorescence Imaging Parameters
| Parameter | Thioflavin T (ThT) Staining |
| Excitation Wavelength | ~450 nm |
| Emission Wavelength | ~482 nm |
| Typical Concentration | 5 - 25 µM |
| Application | Monitoring fibril formation kinetics |
Experimental Protocols
Protocol 1: Sample Preparation for Imaging
Self-assembly of this compound is a prerequisite for imaging.
-
Peptide Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as sterile deionized water or a buffer like phosphate-buffered saline (PBS), at a concentration of 1-5 mg/mL.
-
Initiation of Self-Assembly: Induce self-assembly by adjusting the pH, ionic strength, or temperature, or by diluting the stock solution into an assembly-promoting buffer. The specific conditions may need to be optimized.
-
Incubation: Incubate the peptide solution under desired conditions (e.g., 37°C) for a period ranging from hours to days to allow for the formation of mature nanostructures.
Figure 1. Workflow for the preparation of this compound nanostructures.
Protocol 2: Transmission Electron Microscopy (TEM) Imaging
-
Grid Preparation: Place a 5 µL drop of the incubated peptide solution onto a formvar-coated copper grid for 2 minutes.
-
Washing: Rinse the grid by carefully touching the edge to a drop of ultrapure water.
-
Staining: Negatively stain the sample by applying 5 µL of a 0.1-2% uranyl acetate (B1210297) solution for 2 minutes.
-
Drying: Wick away excess stain with filter paper and allow the grid to air dry completely.
-
Imaging: Image the grid using a TEM at an accelerating voltage of 80-160 kV.
Figure 2. Experimental workflow for TEM imaging of nanostructures.
Protocol 3: Atomic Force Microscopy (AFM) Imaging
-
Substrate Preparation: Cleave a fresh mica substrate immediately before use.
-
Sample Deposition: Deposit 20 µL of the peptide solution (diluted to 0.1-0.2 mM in water) onto the mica surface and incubate for 30 seconds to 20 minutes.
-
Washing: Gently rinse the mica surface with ultrapure water to remove unadsorbed peptides and salts.
-
Drying: Dry the sample under a gentle stream of nitrogen or in a vacuum.
-
Imaging: Image the sample in tapping mode using a silicon tip.
Figure 3. Experimental workflow for AFM imaging of nanostructures.
Protocol 4: Fluorescence Microscopy with Thioflavin T (ThT) Staining
Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures.
-
ThT Stock Solution: Prepare a 1 mM stock solution of ThT in deionized water and filter it through a 0.2 µm syringe filter. Store in the dark.
-
Staining: Add the ThT stock solution to the incubated peptide solution to a final concentration of 25 µM.
-
Incubation: Incubate the mixture for at least 30 minutes at room temperature in the dark.
-
Imaging: Place an aliquot of the stained solution on a microscope slide and cover with a coverslip. Image using a fluorescence microscope with excitation around 450 nm and emission detection around 485 nm.
Figure 4. Workflow for ThT staining and fluorescence imaging.
Signaling Pathways and Logical Relationships
While this compound is a synthetic peptide, its potential applications in drug delivery and interaction with cellular systems necessitate an understanding of relevant biological pathways. For instance, if used as a drug carrier, its uptake and intracellular fate are critical. The following diagram illustrates a generalized pathway for the cellular uptake of nanostructures.
Figure 5. Generalized signaling pathway for cellular uptake of nanocarriers.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the imaging and characterization of this compound nanostructures. The successful application of these techniques will enable researchers to gain valuable insights into the morphology, dimensions, and behavior of these self-assembling peptides, which is essential for their development in various biomedical and biotechnological applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inorganic–inorganic nanohybrids for drug delivery, imaging and photo-therapy: recent developments and future scope - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Inorganic–inorganic nanohybrids for drug delivery, imaging and photo-therapy: recent developments and future scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanotechnology and its use in imaging and drug delivery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalization of Ac-IHIHIYI-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of the self-assembling heptapeptide (B1575542) Ac-IHIHIYI-NH2. This peptide, known for its ability to form fibril-like structures with esterase activity, possesses a terminal primary amine group that serves as a versatile handle for conjugation to a variety of molecules, including fluorophores, nanoparticles, and therapeutic agents. The following protocols are designed to be adaptable for a range of research and drug development applications.
I. Overview of Functionalization Strategies
The primary site for functionalization on this compound is the N-terminal acetylated isoleucine's free amine group is not available, leaving the C-terminal primary amide (-NH2) as the main target for modification. While direct modification of the C-terminal amide is challenging, it can be achieved through enzymatic or complex chemical routes. A more common and practical approach involves the initial synthesis of the peptide with a C-terminal lysine (B10760008) residue (Ac-IHIHIYI-K-NH2) to introduce a primary amine on the side chain, or by targeting the less reactive N-terminal amine under specific conditions. For the purpose of these notes, we will focus on methods targeting a primary amine, assuming either a modified peptide sequence or optimized conditions for N-terminal targeting.
The most prevalent methods for amine-reactive bioconjugation include:
-
N-Hydroxysuccinimide (NHS) Ester Chemistry: This is one of the most common methods for labeling proteins and peptides. NHS esters react with primary amines in a pH-dependent manner to form stable amide bonds.[1][2][3]
-
Reductive Amination: This method involves the reaction of an aldehyde or ketone with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine by a mild reducing agent like sodium cyanoborohydride.[4][5] This strategy is particularly useful as it preserves the positive charge of the amine, which can be important for maintaining peptide bioactivity.
II. Functionalization with Fluorophores
Fluorescently labeling this compound enables its visualization in various biological assays, such as cellular uptake studies and localization experiments.
Protocol 1: Labeling with a Carboxylic Acid-Functionalized Fluorophore using NHS Ester Chemistry
This protocol describes the conjugation of a generic carboxylic acid-containing fluorophore (e.g., 6-carboxyfluorescein) to the peptide.
Experimental Workflow:
Caption: Workflow for fluorescent labeling of this compound using NHS ester chemistry.
Materials:
-
This compound peptide
-
Carboxylic acid-functionalized fluorophore (e.g., 6-carboxyfluorescein)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Fluorophore Activation:
-
Dissolve the carboxylic acid-functionalized fluorophore (1.5 equivalents relative to the peptide) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the fluorophore solution.
-
Stir the reaction mixture at room temperature for 1-2 hours in the dark to form the NHS ester.
-
-
Conjugation Reaction:
-
Dissolve this compound in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add the activated fluorophore solution dropwise to the peptide solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature in the dark.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the fluorescently labeled peptide from the reaction mixture using RP-HPLC.
-
Lyophilize the purified fractions to obtain the final product.
-
Quantitative Data (Illustrative):
| Parameter | Value |
| Labeling Efficiency | > 80% |
| Purity (post-HPLC) | > 95% |
| Excitation Wavelength (λex) | Dependent on Fluorophore |
| Emission Wavelength (λem) | Dependent on Fluorophore |
| Stability (in PBS at 4°C) | > 90% after 1 week |
III. Functionalization with Nanoparticles
Conjugating this compound to nanoparticles can enhance its delivery to target sites and provide a platform for multimodal imaging and therapy.
Protocol 2: Covalent Attachment to Carboxylated Nanoparticles
This protocol outlines the covalent conjugation of the peptide to nanoparticles functionalized with carboxylic acid groups using carbodiimide (B86325) chemistry.
Experimental Workflow:
Caption: Workflow for conjugating this compound to carboxylated nanoparticles.
Materials:
-
This compound peptide
-
Carboxylated nanoparticles (e.g., gold nanoparticles, liposomes)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Conjugation Buffer: 0.1 M PBS, pH 7.4
-
Quenching Solution: 1 M Glycine
-
Purification: Centrifugation or size exclusion chromatography
Procedure:
-
Nanoparticle Activation:
-
Disperse the carboxylated nanoparticles in the Activation Buffer.
-
Add EDC (10 mM final concentration) and Sulfo-NHS (25 mM final concentration).
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Centrifuge the activated nanoparticles and resuspend the pellet in the Conjugation Buffer.
-
Dissolve this compound in the Conjugation Buffer.
-
Add the peptide solution to the activated nanoparticle suspension. The optimal peptide-to-nanoparticle ratio should be determined empirically.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Add the Quenching Solution to a final concentration of 100 mM to block any unreacted activated sites on the nanoparticles.
-
Incubate for 30 minutes.
-
Purify the peptide-nanoparticle conjugates by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS) to remove unconjugated peptide and excess reagents.
-
Quantitative Data (Illustrative):
| Parameter | Value |
| Peptide Loading Efficiency | 50-70% |
| Zeta Potential (Post-conjugation) | Shift towards neutral or positive |
| Hydrodynamic Diameter Increase | 5-20 nm |
| Stability (in serum at 37°C) | > 85% peptide retention after 24h |
IV. Signaling Pathway Illustration
While this compound itself does not have a defined signaling pathway, its functionalization is often aimed at targeting specific cellular pathways for therapeutic or diagnostic purposes. The diagram below illustrates a generic pathway where a functionalized peptide interacts with a cell surface receptor, leading to downstream signaling.
Caption: Generic signaling pathway initiated by a functionalized peptide.
V. Conclusion
The protocols and data presented provide a foundational framework for the successful functionalization of the this compound peptide. Researchers are encouraged to optimize the described methods for their specific applications and to perform thorough characterization of the final conjugates to ensure their desired properties and functionality. The versatility of amine-reactive chemistries opens up a wide range of possibilities for developing novel peptide-based tools for research, diagnostics, and therapeutics.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 5. Selective N-terminal functionalization of native peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
Experimental design for studying Ac-IHIHIYI-NH2 catalysis
General Experimental Workflow
The following diagram illustrates the overall workflow for characterizing the catalytic activity of Ac-IHIHIYI-NH2.
Esterase Activity Assay using a Chromogenic Substrate
A common and convenient method to measure esterase activity is to monitor the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA).[1] The product of this reaction, p-nitrophenol, is a chromophore that can be quantified spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of desired pH (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).
-
Peptide Catalyst Stock Solution: Prepare a concentrated stock solution of the self-assembled this compound in the assay buffer.
-
Substrate Stock Solution: Prepare a stock solution of pNPA in a water-miscible organic solvent like methanol (B129727) or DMSO to prevent premature hydrolysis.
-
-
Assay Procedure:
-
Set up reactions in a 96-well plate or cuvettes.
-
To each well/cuvette, add the assay buffer and the peptide catalyst solution to achieve the desired final catalyst concentration.
-
Include control reactions:
-
No-catalyst control: To measure the rate of spontaneous substrate hydrolysis.
-
No-substrate control: To account for any background absorbance from the peptide solution.
-
-
Equilibrate the plate/cuvettes to the desired reaction temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the pNPA substrate solution to each well/cuvette.
-
Immediately start monitoring the increase in absorbance at 405-410 nm over time using a plate reader or spectrophotometer.[1]
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity, V) from the linear portion of the absorbance vs. time plot.
-
Convert the change in absorbance per unit time to the concentration of p-nitrophenol produced per unit time using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenol at the specific pH.
-
Determination of Michaelis-Menten Kinetic Parameters
To understand the catalytic efficiency of this compound, it is essential to determine the Michaelis-Menten constants, Km and Vmax.
Protocol:
-
Assay Setup: Perform the esterase activity assay as described in section 3.2.
-
Varying Substrate Concentration: Keep the concentration of the peptide catalyst constant and vary the concentration of the pNPA substrate over a wide range (e.g., from 0.1 x Km to 10 x Km, if Km is roughly known from preliminary experiments).
-
Data Collection: For each substrate concentration, measure the initial reaction rate (V).
-
Data Analysis:
-
Plot the initial velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine Vmax and Km.
-
V = (Vmax * [S]) / (Km + [S])
-
-
The turnover number (kcat) can be calculated if the exact concentration of the catalytic sites is known: kcat = Vmax / [E] , where [E] is the concentration of the catalyst.
-
The catalytic efficiency is given by the ratio kcat / Km .
-
Data Presentation:
Table 1: Michaelis-Menten Kinetic Parameters for this compound
| Substrate | Km (mM) | Vmax (µM/min) | kcat (s-1) | kcat/Km (M-1s-1) |
| p-Nitrophenyl acetate | ||||
| Other Substrate 1 | ||||
| Other Substrate 2 |
Influence of pH and Temperature on Catalytic Activity
The catalytic activity of enzymes and peptide catalysts is highly dependent on pH and temperature.
Protocol:
-
pH Optimum Determination:
-
Perform the esterase activity assay at a constant substrate concentration (ideally at a saturating concentration) and temperature.
-
Vary the pH of the assay buffer over a wide range (e.g., pH 4 to 10) using different buffer systems (e.g., citrate (B86180) for acidic, phosphate for neutral, Tris or borate (B1201080) for basic pH).
-
Measure the initial reaction rate at each pH.
-
Plot the activity (initial rate) versus pH to determine the optimal pH.
-
-
Temperature Optimum Determination:
-
Perform the esterase activity assay at a constant substrate concentration and the optimal pH.
-
Vary the reaction temperature over a range (e.g., 20°C to 60°C).
-
Measure the initial reaction rate at each temperature.
-
Plot the activity (initial rate) versus temperature to determine the optimal temperature.
-
Data Presentation:
Table 2: Effect of pH and Temperature on the Catalytic Activity of this compound
| pH | Relative Activity (%) | Temperature (°C) | Relative Activity (%) |
| 4.0 | 20 | ||
| 5.0 | 25 | ||
| 6.0 | 30 | ||
| 7.0 | 37 | ||
| 7.4 | 40 | ||
| 8.0 | 50 | ||
| 9.0 | 60 | ||
| 10.0 |
Inhibitor Screening
Screening for inhibitors can provide insights into the catalytic mechanism and can be relevant for drug development.
Protocol:
-
Inhibitor Selection: Choose potential inhibitors based on the presumed catalytic mechanism (e.g., transition state analogs, compounds that might bind to the active site).
-
Assay Setup:
-
Perform the esterase activity assay at a constant substrate and catalyst concentration.
-
Add the potential inhibitor at various concentrations to the reaction mixture.
-
Include a control reaction with no inhibitor.
-
-
Data Collection: Measure the initial reaction rate in the presence of different inhibitor concentrations.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration:
-
% Inhibition = [(Vno inhibitor - Vwith inhibitor) / Vno inhibitor] * 100
-
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the catalyst's activity, by plotting percent inhibition versus inhibitor concentration.
-
Data Presentation:
Table 3: Inhibition of this compound Catalytic Activity
| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |
| Inhibitor A | 1 | ||
| 10 | |||
| 100 | |||
| Inhibitor B | 1 | ||
| 10 | |||
| 100 |
Structural and Mechanistic Studies
Understanding the relationship between the structure of the self-assembled peptide and its catalytic function is crucial.
Logic Diagram of Influencing Factors
The catalytic activity of this compound is a result of several interconnected factors.
Advanced Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state or solid-state NMR can provide insights into the peptide's conformation and the specific residues involved in the catalytic active site.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF can be used to study peptide hydrolysis in situ by incubating tissues or solutions with the substrate and catalyst.
-
Computational Modeling: Molecular dynamics simulations can complement experimental data to understand the structure of the self-assembled catalyst and its interaction with the substrate.
Potential Signaling Pathway Involvement
While the primary focus is on the intrinsic catalytic activity, if this compound were to be developed for a cellular application, its interaction with signaling pathways would be a critical consideration. For instance, if it were designed to cleave a specific substrate that is part of a signaling cascade, it could modulate that pathway.
Conclusion
This document provides a comprehensive set of protocols and a framework for the detailed investigation of the catalytic properties of the self-assembling peptide this compound. By systematically characterizing its synthesis, self-assembly, kinetic parameters, and the factors influencing its activity, researchers can gain a thorough understanding of its potential as a biocatalyst. This knowledge is fundamental for its application in various scientific and therapeutic fields.
References
Application Notes and Protocols: Ac-IHIHIYI-NH2 TFA Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-IHIHIYI-NH2 is a synthetic heptapeptide (B1575542) that has garnered interest within the scientific community for its capacity to self-assemble into organized nanostructures. This self-assembly is a critical attribute, as the resulting nanomaterials have been shown to possess esterase-like catalytic activity. This property opens avenues for its application as a bioactive nanomaterial in various research and development contexts, including enzyme mimetics and the development of novel catalytic systems. The peptide is supplied as a trifluoroacetic acid (TFA) salt, which necessitates specific handling and storage procedures to ensure its integrity and performance in experimental settings. These application notes provide a comprehensive guide to the proper handling, storage, and utilization of this compound TFA salt.
Peptide Characteristics
A summary of the key characteristics of this compound TFA salt is provided in the table below.
| Property | Value |
| Sequence | Ac-Ile-His-Ile-His-Ile-Tyr-Ile-NH2 |
| Short Sequence | This compound |
| Molecular Formula | C47H72N12O9.xC2HF3O2 |
| Molecular Weight (Free Base) | 949.15 g/mol |
| Appearance | White to off-white solid |
Handling and Storage
Proper handling and storage are paramount to maintaining the quality and stability of this compound TFA salt.
Storage Conditions
It is crucial to store the peptide under controlled conditions to prevent degradation. The recommended storage conditions are summarized below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -80°C | 2 years | Sealed storage, away from moisture. |
| -20°C | 1 year | Sealed storage, away from moisture. | |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture. |
| -20°C | 1 month | Sealed storage, away from moisture. |
Shipping Conditions: The peptide is typically shipped at room temperature in the continental US; however, this may vary for other locations.
Safety Precautions
While this compound TFA salt is not classified as a hazardous substance, standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the peptide.
-
Inhalation: Avoid inhaling dust or aerosols. Handle in a well-ventilated area or under a fume hood.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If ingested, wash out the mouth with water and seek medical attention. Do not induce vomiting.
Reconstitution
For experimental use, the peptide needs to be reconstituted in a suitable solvent.
-
Recommended Solvent: Water (H₂O).
-
Solubility: Soluble in water at approximately 1.98 mg/mL.
-
Procedure: To aid dissolution, ultrasonic treatment may be necessary. Adjusting the pH to 3 with HCl can also improve solubility.
TFA Salt Removal (Optional)
Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification, resulting in the peptide existing as a TFA salt. For certain biological assays, the presence of TFA may be undesirable. The following protocols describe methods for exchanging the TFA counter-ion.
This method replaces the TFA salt with a hydrochloride (HCl) salt.
Materials:
-
This compound TFA salt
-
100 mM HCl
-
Distilled water
-
Lyophilizer
Procedure:
-
Dissolve the peptide in distilled water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.
-
Let the solution stand at room temperature for at least one minute.
-
Freeze the solution using liquid nitrogen.
-
Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.
-
For optimal TFA removal, repeat steps 1-5 at least two more times.
This method replaces the TFA salt with an acetate (B1210297) salt.
Materials:
-
This compound TFA salt
-
Strong anion exchange resin
-
1 M Sodium acetate solution
-
Distilled water
-
Chromatography column
Procedure:
-
Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the resin relative to the peptide.
-
Equilibrate the column by eluting with a 1 M sodium acetate solution.
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Dissolve the peptide in distilled water and apply it to the column.
-
Elute the peptide from the column with distilled water, collecting the fractions.
-
Combine the fractions containing the peptide.
-
Lyophilize the pooled fractions to obtain the peptide acetate salt.
Application: Self-Assembly and Esterase Activity
This compound is known to self-assemble into nanofibrous structures that exhibit esterase-like activity.
Protocol for Self-Assembly
The self-assembly of this peptide is influenced by factors such as pH, temperature, and ionic strength. The following is a general protocol to induce self-assembly.
Materials:
-
This compound (TFA salt or after salt exchange)
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
pH meter
Procedure:
-
Prepare a stock solution of the peptide in distilled water.
-
Dilute the stock solution to the desired final concentration in the chosen buffer.
-
Adjust the pH of the solution as required for the specific application. Self-assembly of similar peptides is often initiated by changes in pH.
-
Incubate the solution under desired temperature conditions for a specified period to allow for the formation of nanostructures.
-
The formation of self-assembled structures can be confirmed using techniques such as Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).
Workflow for Peptide Handling and Self-Assembly
Caption: Workflow for handling, storage, and application of this compound.
Protocol for Esterase Activity Assay
The esterase activity of the self-assembled this compound can be determined by monitoring the hydrolysis of a substrate such as p-nitrophenyl acetate (pNPA). The hydrolysis of pNPA produces p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
Self-assembled this compound solution
-
p-Nitrophenyl acetate (pNPA) stock solution (in a solvent like DMSO or acetonitrile)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Prepare a series of dilutions of the self-assembled peptide solution in the reaction buffer.
-
In a 96-well plate or cuvettes, add the peptide dilutions.
-
Include a negative control with buffer only (no peptide) to measure the rate of spontaneous pNPA hydrolysis.
-
To initiate the reaction, add the pNPA stock solution to each well/cuvette to a final desired concentration.
-
Immediately start monitoring the absorbance at 405-410 nm at regular time intervals.
-
Record the data over a period where the increase in absorbance is linear.
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each peptide concentration and the negative control.
-
Subtract the rate of the negative control from the rates of the peptide-catalyzed reactions.
-
Convert the rate of absorbance change to the rate of p-nitrophenol production using a standard curve of p-nitrophenol or by using the molar extinction coefficient of p-nitrophenol under the specific assay conditions.
-
Plot the reaction rate as a function of the peptide concentration. For more detailed kinetic analysis, vary the substrate (pNPA) concentration while keeping the peptide concentration constant to determine Michaelis-Menten parameters (Km and Vmax).
Workflow for Esterase Activity Assay
Dissolving and Preparing Ac-IHIHIYI-NH2 Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-IHIHIYI-NH2 is a synthetic heptapeptide (B1575542) with the sequence Ac-Ile-His-Ile-His-Ile-Tyr-Ile-NH2. This peptide is characterized by an acetylated N-terminus and an amidated C-terminus. These modifications neutralize the terminal charges, which can enhance the peptide's stability and biological activity by mimicking the structure of native proteins.[1][2][3][4] this compound is recognized as a self-assembling peptide that can form fibril-like nanostructures and has been noted for its potential esterase activity, making it a subject of interest in biomaterials and drug delivery research.[5]
Proper dissolution and handling of this peptide are crucial for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the dissolution, storage, and handling of this compound solutions.
Data Presentation
Peptide Properties
| Property | Value | Reference/Note |
| Sequence | Ac-Ile-His-Ile-His-Ile-Tyr-Ile-NH2 | |
| N-terminal Modification | Acetylation | |
| C-terminal Modification | Amidation | |
| Appearance | Lyophilized white powder | General peptide characteristic |
| Purity | Typically >95% (as TFA salt) | Supplier dependent |
| Storage (Lyophilized) | -20°C to -80°C | General peptide recommendation |
| Storage (In solution) | -20°C (short-term) or -80°C (long-term) |
Solubility Guidelines
The solubility of this compound is influenced by its hydrophobic residues (Isoleucine and Tyrosine) and the pH-dependent charge of its Histidine residues.
| Solvent | Concentration | Remarks |
| Water (acidified) | 1.98 mg/mL | Requires sonication and pH adjustment to ~3 with HCl. |
| DMSO | Recommended for initial solubilization of hydrophobic peptides. | Further dilution in aqueous buffer is necessary for most biological applications. |
| Acetic Acid (dilute) | Recommended for basic peptides. | The Histidine residues give this peptide a basic character at pH < 6. |
Experimental Protocols
Protocol 1: Reconstitution of this compound in Acidified Water
This protocol is recommended for applications where an aqueous, low pH solution is acceptable.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water
-
1N Hydrochloric Acid (HCl)
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide at 10,000 x g for 5 minutes to ensure all the powder is at the bottom of the tube.
-
Allow the vial to equilibrate to room temperature before opening to avoid condensation.
-
Add the required volume of sterile water to the vial to achieve the desired initial concentration (e.g., for a 2 mg/mL stock).
-
Gently vortex the vial for 10-20 seconds.
-
If the peptide is not fully dissolved, add 1N HCl dropwise while vortexing until the solution clarifies. Monitor the pH to bring it to approximately 3.
-
For complete dissolution, sonicate the solution in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Reconstitution of this compound in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution that can be diluted into aqueous buffers for subsequent experiments.
Materials:
-
Lyophilized this compound peptide
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Desired aqueous buffer (e.g., PBS, Tris)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to prepare the lyophilized peptide.
-
Add a small volume of DMSO to the vial to dissolve the peptide. For hydrophobic peptides, this is often the most effective initial step.
-
Gently vortex until the peptide is completely dissolved.
-
Slowly add the desired aqueous buffer to the DMSO stock solution to achieve the final working concentration. Note: Add the buffer to the DMSO solution, not the other way around, to minimize precipitation.
-
If the peptide precipitates upon dilution, try a lower final concentration.
-
Aliquot and store the stock solution at -80°C.
Mandatory Visualization
Peptide Dissolution Workflow
Caption: A flowchart illustrating the general workflow for dissolving the this compound peptide.
Conceptual Signaling Pathway Involvement
Given that many peptides influence cellular signaling, the following diagram illustrates a generic pathway that could be investigated.
Caption: A conceptual diagram of a generic G-protein coupled receptor signaling pathway that could be modulated by a bioactive peptide.
References
Troubleshooting & Optimization
Troubleshooting Ac-IHIHIYI-NH2 synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common impurities encountered during the synthesis of the peptide Ac-IHIHIYI-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities observed in the synthesis of peptides like this compound?
A1: During solid-phase peptide synthesis (SPPS), several types of impurities can arise. These can be broadly categorized as process-related or degradation-related.[1][2]
-
Process-Related Impurities:
-
Deletion Sequences: Missing one or more amino acid residues due to incomplete coupling or deprotection steps.[2]
-
Truncated Sequences: Peptide chains that have stopped growing prematurely.
-
Insertion Sequences: The addition of an extra amino acid, which can be caused by using an excess of amino acid reagents.[2]
-
Incomplete Deprotection: Residual protecting groups on the side chains of amino acids after the final cleavage step.[1]
-
Racemization: The conversion of an L-amino acid to a D-amino acid, which can occur during amino acid activation, particularly with histidine.[2]
-
Aggregation: The peptide chain can fold and form secondary structures on the resin, hindering reagent access and leading to incomplete reactions.[3][4]
-
-
Degradation-Related Impurities:
-
Oxidation: The side chain of certain amino acids, like methionine (not present in this peptide), can become oxidized.[5]
-
Aspartimide Formation: If aspartic acid were present, it could form a succinimide (B58015) intermediate, leading to a mixture of alpha and beta-coupled peptides.[6]
-
Pyroglutamate Formation: An N-terminal glutamine can cyclize to form pyroglutamate.[5]
-
Q2: The peptide this compound contains multiple histidine and isoleucine residues. Are there any specific challenges associated with these amino acids?
A2: Yes, the presence of multiple histidine (His) and isoleucine (Ile) residues presents specific challenges:
-
Histidine (His): The imidazole (B134444) side chain of histidine can cause issues. Protecting the π-imidazole nitrogen can help reduce racemization.[6] Side reactions involving the histidine side chain can also occur during cleavage.[7]
-
Isoleucine (Ile): As a β-branched and hydrophobic amino acid, isoleucine can cause steric hindrance, leading to incomplete coupling reactions and resulting in deletion sequences.[3] The high number of hydrophobic residues can also contribute to peptide aggregation on the resin.[3][8]
Q3: My mass spectrometry analysis shows peaks with lower molecular weights than the target peptide. What are the likely causes?
A3: Peaks with lower molecular weights typically indicate the presence of deletion or truncated sequences.[3]
-
Deletion Sequences: These occur when an amino acid fails to couple to the growing peptide chain. Subsequent amino acids may continue to couple, resulting in a sequence missing one or more residues. This is common with sterically hindered amino acids like isoleucine.
-
Truncated Sequences: This happens when the peptide chain is capped or stops growing altogether, often due to incomplete deprotection of the N-terminal Fmoc group.
To confirm the nature of these impurities, analysis of the crude peptide by mass spectrometry is the most direct method.[3]
Troubleshooting Guides
Issue 1: Low Purity of Crude Product with Multiple Unidentified Peaks on HPLC
This is a common issue that can stem from several problems during the synthesis process.
-
Possible Causes:
-
Incomplete Coupling Reactions: Steric hindrance from isoleucine or aggregation of the growing peptide chain can prevent complete coupling.[3][9]
-
Incomplete Fmoc Deprotection: Aggregation can also hinder the access of the deprotection reagent (piperidine) to the N-terminus.[3]
-
Side Reactions During Cleavage: The highly reactive carbocations generated during cleavage can react with sensitive amino acid side chains, like tyrosine.[10]
-
Low-Quality Reagents: Impure or degraded amino acids, coupling reagents, or solvents can introduce byproducts.[9]
-
-
Solutions & Experimental Protocols:
-
Optimize Coupling:
-
Improve Deprotection:
-
Increase Deprotection Time: Extend the piperidine (B6355638) treatment to ensure complete Fmoc removal.
-
Use Chaotropic Agents: Add agents that disrupt secondary structures to the deprotection solution.
-
-
Optimize Cleavage:
-
Use Scavengers: Include appropriate scavengers in your cleavage cocktail (e.g., triisopropylsilane (B1312306) (TIS), water) to quench reactive species.
-
-
Quality Control:
-
Ensure all reagents are fresh and of high purity (≥99%).[9]
-
-
Issue 2: Significant Deletion of Isoleucine Residues
The bulky nature of isoleucine often leads to incomplete coupling.
-
Possible Causes:
-
Steric Hindrance: The physical size of the isoleucine side chain slows down the coupling reaction.
-
Peptide Aggregation: The hydrophobic nature of the peptide can cause it to aggregate, blocking the reaction site.[8]
-
-
Solutions & Experimental Protocols:
-
Protocol for Difficult Couplings (Isoleucine):
-
Pre-activation: Activate the Fmoc-Ile-OH with your chosen coupling reagent (e.g., HBTU/DIEA) for 1 minute before adding it to the resin.[9]
-
Double Couple: After the initial coupling reaction, drain the vessel, wash the resin, and repeat the coupling step with a fresh solution of activated Fmoc-Ile-OH.
-
Kaiser Test: After the second coupling, perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates complete coupling.[3][9]
-
-
Issue 3: Presence of Diastereomeric Impurities (Racemization)
Histidine is particularly prone to racemization during the activation step of coupling.
-
Possible Causes:
-
Over-activation: Prolonged activation of the amino acid before it reacts with the peptide chain can lead to racemization.
-
Base-Catalyzed Racemization: The bases used in the coupling reaction (e.g., DIEA) can promote racemization.
-
-
Solutions & Experimental Protocols:
-
Use Additives: Include an additive like Oxyma Pure or HOBt in the coupling reaction. These additives are known to suppress racemization.[6]
-
Side-Chain Protection: Employ a protecting group on the imidazole nitrogen of histidine to reduce the risk of racemization.[6]
-
Careful Choice of Reagents: The combination of Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) has been shown to be effective.[10]
-
Data Presentation
Table 1: Expected Molecular Weights of Target Peptide and Potential Impurities
| Species | Description | Theoretical Monoisotopic Mass (Da) |
| This compound | Target Peptide | 996.52 |
| Ac-HIHIYI-NH2 | Deletion of one Isoleucine (Ile) | 883.43 |
| Ac-IHIHIY-NH2 | Deletion of one Isoleucine (Ile) | 883.43 |
| Ac-IHIHIYI(tBu)-NH2 | Incomplete tBu deprotection of Tyr | 1052.58 |
| This compound + H₂O | Hydrolysis of C-terminal amide | 997.50 |
Analytical Methods
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
RP-HPLC with UV detection is the standard method for assessing peptide purity.[1][11]
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable diluent. A good starting point is a mixture of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).[5]
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., ACQUITY UPLC CSH C18).[12]
-
Mobile Phase A: 0.1% TFA in water.[11]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[11]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214-220 nm.[1]
-
-
Analysis:
Visualizations
Caption: Diagram 1: General troubleshooting workflow for identifying and resolving impurities in peptide synthesis.
Caption: Diagram 2: Logical relationship between low purity, its causes, and respective solutions.
References
- 1. almacgroup.com [almacgroup.com]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. kilobio.com [kilobio.com]
- 10. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
Technical Support Center: Optimizing Ac-IHIHIYI-NH2 Self-Assembly
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the self-assembly of the Ac-IHIHIYI-NH2 peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a heptapeptide (B1575542) with the sequence Ac-Ile-His-Ile-His-Ile-Tyr-Ile-NH2. It is known to self-assemble into fibrous, amyloid-like nanostructures.[1][2] These self-assembled structures exhibit esterase-like catalytic activity, particularly in the presence of certain metal ions.[3][4]
Q2: What are the key factors influencing the self-assembly of this compound?
The self-assembly of this compound is a complex process governed by non-covalent interactions. The most critical factors to control are:
-
pH: The histidine residues in the peptide sequence have an imidazole (B134444) side chain with a pKa of approximately 6.0. Therefore, pH changes will alter the protonation state and charge of the peptide, significantly impacting electrostatic interactions and hydrogen bonding, which are crucial for self-assembly. Optimal catalytic activity, which is dependent on self-assembly, has been reported at pH 8.0.[5][6][7]
-
Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), can play a crucial role in inducing and stabilizing the self-assembled structures.[3][4] For Cu²⁺, a 1:1 molar ratio of peptide to metal ion has been shown to yield maximum catalytic activity, suggesting this ratio is optimal for forming the active, self-assembled state.[3]
-
Peptide Concentration: The concentration of the peptide is a critical parameter for all self-assembly processes. A critical aggregation concentration must be reached for fibrillization to occur.
-
Temperature: Temperature can affect the kinetics of self-assembly, with higher temperatures generally accelerating the process up to a certain point, beyond which it might lead to denaturation or amorphous aggregation.
-
Ionic Strength: The salt concentration of the solution can influence the electrostatic interactions between peptide molecules, thereby affecting the morphology and stability of the self-assembled structures.
Q3: What is the expected morphology of self-assembled this compound?
This compound typically forms fibril-like nanostructures or nanofibers.[1] The persistence length and degree of entanglement of these fibrils will depend on the specific assembly conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the self-assembly of this compound.
| Problem | Potential Cause | Suggested Solution |
| No visible hydrogel formation or turbidity | Peptide concentration is below the critical aggregation concentration. | Increase the peptide concentration incrementally. |
| pH is not optimal for self-assembly. | Adjust the pH of the peptide solution. A pH of 8.0 has been reported as optimal for the catalytic activity of the assembled peptide.[5][6][7] Start with this pH and explore a range around it (e.g., pH 7.0-9.0). | |
| Absence of necessary co-factors. | If not already present, add divalent metal ions like Cu²⁺ or Zn²⁺. A 1:1 molar ratio of peptide to metal ion can be a good starting point.[3] | |
| Insufficient incubation time. | Allow the peptide solution to incubate for a longer period (e.g., 24-48 hours) at a controlled temperature. | |
| Formation of a precipitate instead of a hydrogel | pH shock or rapid change in solvent conditions. | Adjust the pH slowly using dilute acid or base. If using a solvent-switch method, add the non-solvent slowly while gently stirring. |
| Peptide concentration is too high. | Decrease the peptide concentration. | |
| Suboptimal temperature. | Experiment with different incubation temperatures (e.g., 4°C, room temperature, 37°C). | |
| Inconsistent hydrogel properties (e.g., stiffness) | Incomplete dissolution of the peptide stock. | Ensure the lyophilized peptide is fully dissolved in the initial solvent before initiating self-assembly. Sonication may be helpful. |
| Variations in final pH. | Carefully measure and adjust the final pH of each sample to ensure consistency. | |
| Purity of the peptide. | Use highly purified peptide (>95%) as impurities can interfere with the self-assembly process. | |
| Low catalytic activity of the self-assembled peptide | Suboptimal pH for catalysis. | Confirm that the pH of the assay buffer is at the reported optimum of 8.0.[5][6][7] |
| Incorrect peptide to metal ion ratio. | Titrate the concentration of the metal ion to find the optimal ratio for catalytic activity. A 1:1 molar ratio is a good starting point for Cu²⁺.[3] | |
| Incorrect secondary structure. | Characterize the secondary structure using Circular Dichroism (CD) or FTIR spectroscopy to confirm the presence of β-sheets. |
Quantitative Data Summary
The following table summarizes the available quantitative data for the optimization of this compound self-assembly, primarily focusing on its catalytic activity as a proxy for successful assembly.
| Parameter | Condition | Observed Effect | Reference |
| pH | 8.0 | Optimal for esterase-like catalytic activity. | [5][6][7] |
| Metal Ion | Cu²⁺ | Induces formation of ordered amyloid structures. | [3] |
| Peptide:Metal Ion Ratio | 1:1 (this compound : Cu²⁺) | Maximum catalytic activity observed. | [3] |
| Catalytic Efficiency (kcat/KM) | pH 8.0 | 355 M⁻¹s⁻¹ for the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA). | [4] |
Note: Data on the optimal ranges for peptide concentration, temperature, and ionic strength for this compound self-assembly are not extensively available in the current literature. Researchers should perform systematic optimizations of these parameters for their specific application.
Experimental Protocols
Protocol 1: Preparation of Self-Assembled this compound Nanofibers
-
Peptide Stock Preparation:
-
Weigh the lyophilized this compound peptide powder in a sterile microcentrifuge tube.
-
Dissolve the peptide in an appropriate solvent (e.g., sterile deionized water or a minimal amount of a solvent like DMSO before dilution) to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.
-
-
Initiation of Self-Assembly:
-
Dilute the peptide stock solution to the desired final concentration (e.g., 1 mM) in a buffer of choice (e.g., 10 mM HEPES).
-
If using metal ions, add the metal salt solution (e.g., CuCl₂) to the desired final concentration (e.g., 1 mM for a 1:1 ratio).
-
Adjust the pH of the solution to the target value (e.g., pH 8.0) using dilute NaOH or HCl.
-
Incubate the solution at a constant temperature (e.g., room temperature or 37°C) for a specified period (e.g., 24 hours) to allow for fibril formation.
-
Protocol 2: Characterization by Transmission Electron Microscopy (TEM)
-
Sample Preparation:
-
Place a 400-mesh carbon-coated copper TEM grid on a clean, hydrophobic surface.
-
Apply 5-10 µL of the self-assembled peptide solution onto the grid and allow it to adsorb for 1-2 minutes.
-
Wick away the excess solution using filter paper.
-
(Optional) Wash the grid by placing a drop of deionized water on it for 1 minute and then wicking it away.
-
-
Staining:
-
Apply a 5-10 µL drop of a negative staining solution (e.g., 2% uranyl acetate in water) to the grid for 1-2 minutes.
-
Wick away the excess stain with filter paper.
-
-
Drying and Imaging:
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate accelerating voltage.
-
Protocol 3: Characterization by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare the self-assembled this compound solution at a suitable concentration for CD analysis (e.g., 10-100 µM) in a low-absorbing buffer (e.g., 10 mM phosphate (B84403) buffer).
-
The final sample should be optically clear. If the sample is too turbid, it may need to be diluted.
-
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record the CD spectrum from approximately 190 nm to 260 nm at a controlled temperature.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
-
-
Data Analysis:
-
The presence of a minimum around 218-222 nm is indicative of β-sheet secondary structure.
-
Protocol 4: Characterization by Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Prepare a concentrated sample of the self-assembled peptide (e.g., a hydrogel).
-
Lyophilize the sample to remove water.
-
Prepare a KBr pellet by mixing a small amount of the lyophilized sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR-FTIR spectrometer with the dried sample.
-
-
Data Acquisition:
-
Record the FTIR spectrum over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Analyze the amide I region (1600-1700 cm⁻¹). A peak at approximately 1620-1640 cm⁻¹ is characteristic of β-sheet structures.
-
Visualizations
Caption: Experimental workflow for this compound self-assembly and characterization.
Caption: Troubleshooting decision tree for this compound self-assembly.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.tue.nl [research.tue.nl]
- 3. DSpace [diposit.ub.edu]
- 4. scispace.com [scispace.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Catalytic, theoretical, and biological investigation of an enzyme mimic model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
How to prevent aggregation in Ac-IHIHIYI-NH2 solutions
Welcome to the technical support center for the self-assembling peptide Ac-IHIHIYI-NH2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation in solution.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound solutions.
Problem 1: Peptide fails to dissolve or solution appears cloudy immediately upon reconstitution.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | The peptide is likely aggregated at neutral pH. Due to its high theoretical isoelectric point (pI ≈ 9.78), the peptide has minimal charge at neutral pH, leading to low solubility. |
| 1. Use an acidic solvent: Attempt to dissolve the peptide in a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[1][2] 2. Stepwise Dilution: Once dissolved in the acidic solvent, slowly add the desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the final concentration.[2] 3. Sonication: If dissolution is slow, sonicate the vial in a cool water bath for 5-10 minutes.[2] | |
| Peptide Concentration is too High | The desired concentration may exceed the peptide's solubility limit under the current conditions. |
| 1. Reduce Concentration: Attempt to dissolve the peptide at a lower concentration. 2. Solubility Test: Before dissolving the entire sample, perform a solubility test with a small amount of the peptide to determine the optimal concentration.[1] |
Problem 2: Peptide solution is initially clear but becomes cloudy or forms a precipitate over time.
| Potential Cause | Troubleshooting Steps |
| pH Instability | The pH of the solution may be drifting closer to the peptide's pI, reducing its net positive charge and causing aggregation. |
| 1. Buffer Selection: Ensure the use of a buffer with sufficient buffering capacity in the acidic range (e.g., acetate (B1210297) buffer, pH 4-5.5). 2. pH Monitoring: Periodically check and adjust the pH of the stock solution. | |
| Nucleation-Dependent Aggregation | Small "seed" aggregates are forming and accelerating the aggregation of the remaining soluble peptide. |
| 1. Add Aggregation Inhibitors: Incorporate additives such as L-arginine (50-250 mM) or Polysorbate 80 (0.01-0.1%) into your final buffer to suppress the formation of aggregates. 2. Sterile Filtration: Filter the freshly prepared peptide solution through a 0.22 µm filter to remove any pre-existing small aggregates. | |
| Improper Storage | Repeated freeze-thaw cycles or storage at an inappropriate temperature can induce aggregation. |
| 1. Aliquoting: Aliquot the peptide stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 2. Storage Temperature: Store lyophilized peptide at -20°C or -80°C. Store peptide solutions at -20°C or -80°C for long-term storage. For short-term storage, 4°C is acceptable for a few days, provided the solution is sterile and contains aggregation inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What is the isoelectric point (pI) of this compound and why is it important?
The theoretical isoelectric point (pI) of this compound is approximately 9.78. The pI is the pH at which the peptide has a net neutral charge. Peptides are often least soluble and most prone to aggregation at or near their pI due to the lack of electrostatic repulsion between molecules. Therefore, to prevent aggregation, it is crucial to work with the peptide in a solution with a pH that is at least 1-2 units away from its pI.
Q2: What is the recommended pH for working with this compound?
Given the high pI of this compound, a slightly acidic pH (e.g., pH 4.0-5.5) is recommended. At this pH, the numerous histidine residues in the sequence will be protonated, resulting in a net positive charge on the peptide. This charge promotes electrostatic repulsion between peptide molecules, which helps to prevent aggregation.
Q3: Can I use additives to prevent aggregation? If so, which ones are recommended?
Yes, several additives can help prevent the aggregation of this compound. The effectiveness of each additive is peptide-dependent, and some optimization may be required.
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine | 50 - 250 mM | Suppresses protein-protein interactions and can solubilize aggregates. |
| Polysorbate 80 | 0.01% - 0.1% (w/v) | A non-ionic surfactant that prevents surface-induced aggregation and can stabilize the peptide in solution. |
| Guanidine HCl | 6 M (for initial solubilization) | A chaotropic agent that can disrupt existing aggregates. Should be used for initial dissolution and then diluted out. |
Q4: How can I quantify the aggregation of my this compound solution?
The Thioflavin T (ThT) assay is a common and effective method for quantifying the formation of amyloid-like fibrils, which are a common form of peptide aggregates. This assay utilizes the ThT dye, which exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Experimental Protocols
Protocol 1: Solubilization of this compound
This protocol provides a step-by-step guide for dissolving lyophilized this compound to minimize aggregation.
Workflow for Peptide Solubilization
References
- 1. L-arginine induces protein aggregation and transformation of supramolecular structures of the aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
Technical Support Center: Ac-IHIHIYI-NH2 Catalytic Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the catalytic efficiency of the self-assembling peptide, Ac-IHIHIYI-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary catalytic activity?
This compound is a synthetic heptapeptide (B1575542) that has been shown to self-assemble into fibril-like structures.[1][2] These assembled structures exhibit esterase activity, meaning they can catalyze the hydrolysis of ester bonds.[1][2] The presence of multiple histidine residues is crucial for its catalytic function, as they can act as general acids or bases, or as nucleophiles in the catalytic mechanism.[3]
Q2: What are the key factors that influence the catalytic efficiency of this compound?
The catalytic efficiency of this compound is influenced by several factors:
-
Self-Assembly: The formation of ordered aggregates, such as β-sheet fibrils, is often critical for catalytic activity. Monomeric peptides are typically much less active or inactive.
-
pH: The pH of the reaction buffer affects the protonation state of the histidine and tyrosine residues, which are key to the catalytic mechanism. The optimal pH will likely be around the pKa of the histidine side chain.
-
Temperature: Like enzymes, the catalytic activity of the peptide is temperature-dependent.
-
Substrate Concentration: The rate of the reaction will depend on the concentration of the substrate, often following Michaelis-Menten kinetics.
-
Presence of Metal Ions: Certain metal ions can act as cofactors and enhance catalytic activity. For instance, Zn2+ has been shown to improve the esterase activity of similar histidine-containing peptides.
-
Solvent: The choice of solvent can influence peptide self-assembly and substrate solubility, thereby affecting the reaction rate.
Q3: How can I improve the catalytic efficiency of my this compound peptide?
Several strategies can be employed to enhance the catalytic efficiency:
-
Promote Self-Assembly: Ensure experimental conditions favor the formation of the catalytically active fibrillar structures. This may involve adjusting peptide concentration, buffer conditions, or incubation time.
-
Optimize Reaction Conditions: Systematically screen for the optimal pH, temperature, and buffer composition for your specific substrate.
-
Introduce a Metal Cofactor: Investigate the effect of adding divalent metal ions like Zn2+, Cu2+, or others that can coordinate with the histidine residues.
-
Modify the Peptide Sequence: Consider synthesizing analogs of the peptide. For example, introducing residues that can stabilize the transition state, such as arginine or lysine, might improve efficiency. Replacing leucine (B10760876) with more hydrophobic, β-sheet-promoting residues like isoleucine has also been shown to increase activity in similar peptides.
-
Substrate Modification: If possible, modifying the substrate to improve its binding to the catalytic site of the peptide assembly could increase the reaction rate.
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Steps |
| Peptide has not self-assembled | 1. Verify Assembly: Use techniques like Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM) to confirm the presence of fibrils. 2. Increase Peptide Concentration: Higher concentrations can promote self-assembly. 3. Adjust Buffer Conditions: Screen different pH values and ionic strengths. 4. Incubate: Allow sufficient time for the peptide to self-assemble before adding the substrate. |
| Incorrect pH of the reaction buffer | 1. Determine Optimal pH: Perform the catalytic assay over a range of pH values (e.g., pH 5-9) to find the optimum for your substrate. |
| Substrate is not suitable | 1. Use a Control Substrate: Test the peptide with a known substrate for esterase activity, such as p-nitrophenyl acetate (B1210297) (pNPA). 2. Check Substrate Solubility: Ensure the substrate is soluble in the reaction buffer. The use of a co-solvent like DMSO may be necessary, but its concentration should be optimized as it can disrupt peptide assembly. |
| Peptide degradation | 1. Verify Peptide Integrity: Use mass spectrometry to check the molecular weight of the peptide. 2. Store Properly: Store the lyophilized peptide at -20°C or lower and the stock solutions as recommended by the manufacturer. |
Problem 2: High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent peptide self-assembly | 1. Standardize Assembly Protocol: Use a consistent protocol for preparing the self-assembled peptide, including peptide concentration, buffer, temperature, and incubation time. 2. Use a Seed: Introducing a small amount of pre-formed fibrils ("seeds") can sometimes lead to more reproducible assembly. |
| Pipetting errors | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Prepare Master Mixes: For multi-well plate assays, prepare master mixes of reagents to minimize well-to-well variability. |
| Inaccurate substrate concentration | 1. Verify Substrate Concentration: Use UV-Vis spectroscopy or another appropriate method to accurately determine the concentration of your substrate stock solution. |
| Temperature fluctuations | 1. Use a Temperature-Controlled Environment: Perform the assay in a water bath or plate reader with temperature control. |
Experimental Protocols
Protocol 1: Preparation of Self-Assembled this compound Fibrils
-
Dissolve lyophilized this compound peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to the desired stock concentration.
-
Dilute the stock solution to the final working concentration in the reaction buffer.
-
Incubate the peptide solution at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 24-48 hours) to allow for self-assembly.
-
Confirm fibril formation using ThT fluorescence or TEM.
Protocol 2: Assay for Esterase Activity using p-Nitrophenyl Acetate (pNPA)
-
Prepare a stock solution of pNPA in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Prepare the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
In a 96-well plate, add the pre-assembled this compound fibrils to the reaction buffer.
-
Initiate the reaction by adding the pNPA substrate to each well. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid disrupting the peptide assembly.
-
Monitor the increase in absorbance at 405 nm over time using a plate reader. The product, p-nitrophenolate, has a characteristic absorbance at this wavelength.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
To determine the Michaelis-Menten kinetic parameters (KM and kcat), vary the substrate concentration while keeping the peptide concentration constant and fit the data to the Michaelis-Menten equation.
Quantitative Data Summary
The following table provides a hypothetical summary of kinetic parameters for this compound under different conditions. These values are for illustrative purposes and should be determined experimentally.
| Condition | KM (mM) | kcat (min-1) | kcat/KM (M-1min-1) |
| Standard (pH 7.5, 25°C) | 1.2 | 0.5 | 417 |
| + 10 µM ZnCl2 | 0.8 | 1.1 | 1375 |
| pH 6.5 | 1.8 | 0.2 | 111 |
| pH 8.5 | 1.0 | 0.7 | 700 |
| Isoleucine-substituted analog | 0.9 | 0.9 | 1000 |
Visualizations
Caption: Experimental workflow for assessing the catalytic efficiency of this compound.
Caption: Troubleshooting guide for low catalytic activity of this compound.
References
Common challenges in working with self-assembling peptides
Welcome to the Technical Support Center for Self-Assembling Peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimentation with self-assembling peptides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges in a straightforward Q&A format.
1.1 Peptide Synthesis and Purity
Q1: My peptide synthesis resulted in a low yield. What are the common causes and how can I improve it?
A1: Low yields in solid-phase peptide synthesis (SPPS) can stem from several factors.[1] "Difficult sequences," particularly those rich in hydrophobic amino acids, are prone to aggregation on the resin, leading to incomplete coupling and deprotection steps.[2][3]
Troubleshooting Steps:
-
Optimize Synthesis Protocol: For hydrophobic peptides, consider using microwave-assisted synthesis to improve reaction kinetics.[2]
-
Incorporate Disrupting Elements: The use of pseudoproline dipeptides or other secondary amino acid surrogates can disrupt the formation of secondary structures that cause aggregation during synthesis.
-
High-Quality Reagents: Ensure the use of high-purity amino acids and reagents to minimize side reactions.
-
Cleavage Conditions: Optimize the cleavage cocktail and conditions to ensure complete removal of the peptide from the resin with minimal degradation.
Q2: I'm having difficulty purifying my self-assembling peptide, especially after observing aggregation. What purification strategies are recommended?
A2: Purification of peptides prone to self-assembly can be challenging due to their tendency to aggregate. Standard reversed-phase HPLC (RP-HPLC) may be difficult if the peptide precipitates in the column.
Troubleshooting Steps:
-
Solubility Testing: Before large-scale purification, perform small-scale solubility tests with different solvent systems.
-
Alternative Chromatography: For highly hydrophobic peptides, consider alternative purification techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography, depending on the peptide's properties.
-
Guanidinium (B1211019) Chloride or Urea (B33335): In some cases, the addition of denaturants like guanidinium chloride or urea to the mobile phase can help to solubilize aggregates, but this must be carefully validated as it can affect the final product.
-
Gel Electrophoresis: For some self-assembling peptide-oligonucleotide conjugates, polyacrylamide gel electrophoresis (PAGE) under denaturing conditions has been shown to be effective for purification.
1.2 Controlling Self-Assembly
Q3: My peptide solution is not forming the expected nanostructures (e.g., hydrogel, nanofibers). What factors should I investigate?
A3: The self-assembly of peptides is a highly sensitive process governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking. Several environmental factors can significantly influence this process.
Troubleshooting Steps:
-
Peptide Concentration: There is often a critical concentration required for self-assembly to occur. Systematically vary the peptide concentration to find the optimal range.
-
pH Adjustment: The pH of the solution affects the protonation state of ionizable residues, altering electrostatic interactions which are critical for assembly. Fine-tuning the pH is often necessary to trigger self-assembly.
-
Ionic Strength: The presence of salts can screen electrostatic repulsion and promote assembly. Experiment with different salt concentrations (e.g., NaCl, PBS).
-
Temperature: Temperature can influence hydrophobic interactions and the kinetics of assembly. Some peptides require a heating and cooling cycle to initiate assembly.
-
Solvent Conditions: The choice of solvent is crucial. For some peptides, pre-dissolving in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to break up pre-formed aggregates and ensure a monomeric state before introducing the aqueous assembly buffer is essential.
Q4: I am observing uncontrolled or rapid aggregation of my peptide instead of ordered self-assembly. How can I control the kinetics?
A4: Uncontrolled aggregation often occurs when attractive forces dominate over repulsive forces, leading to disordered precipitation rather than the formation of well-defined nanostructures. The kinetics of self-assembly can be modulated by adjusting experimental conditions.
Troubleshooting Steps:
-
Control Nucleation: The formation of amyloid-like fibrils often follows a nucleation-polymerization mechanism. Controlling the initial nucleation step is key. This can sometimes be achieved by starting with a lower peptide concentration or by adjusting the temperature.
-
Modify the Peptide Sequence: Introducing "gatekeeper" residues, such as proline or charged amino acids, at strategic positions can help prevent unwanted aggregation.
-
Adjust pH and Ionic Strength: Altering the pH to be further from the peptide's isoelectric point can increase electrostatic repulsion and slow down aggregation. Similarly, adjusting the salt concentration can modulate the Debye screening effect.
1.3 Characterization of Nanostructures
Q5: What are the most appropriate techniques to characterize the morphology and secondary structure of my self-assembled peptide nanostructures?
A5: A combination of techniques is typically required for a comprehensive characterization of self-assembled peptide nanostructures.
Key Characterization Methods:
-
Morphology:
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Provide direct visualization of the nanostructure's shape and size (e.g., nanofibers, nanotubes, vesicles).
-
Atomic Force Microscopy (AFM): Offers high-resolution imaging of the surface topography of the assembled structures.
-
-
Size Distribution in Solution:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of particles in solution, providing information on the size distribution of the assemblies.
-
-
Secondary Structure:
-
Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure content (e.g., β-sheet, α-helix) of the peptides in their assembled state.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information on the hydrogen bonding patterns, which is indicative of secondary structures like β-sheets.
-
-
Mechanical Properties (for hydrogels):
-
Rheology: Measures the viscoelastic properties of hydrogels, such as storage and loss moduli, to determine their stiffness and stability.
-
Section 2: Troubleshooting Guides
This section provides structured guides to address specific experimental problems.
2.1 Troubleshooting Hydrogel Formation
| Symptom | Possible Cause | Suggested Solution |
| No gel formation | Peptide concentration is below the critical gelation concentration (CGC). | Increase the peptide concentration incrementally. |
| pH is not optimal for triggering self-assembly into a gel network. | Perform a pH titration to identify the optimal pH range for gelation. | |
| Insufficient ionic strength to screen electrostatic repulsion. | Add salt (e.g., NaCl or PBS) to the peptide solution. | |
| Weak or unstable gel | Incomplete self-assembly or weak fiber-fiber interactions. | Increase peptide concentration or optimize ionic strength. Consider peptide sequence modifications to enhance intermolecular interactions. |
| Peptide degradation. | Verify peptide integrity using mass spectrometry. Store peptide stocks appropriately. | |
| Precipitation instead of gelation | Rapid, uncontrolled aggregation. | Lower the peptide concentration. Adjust pH away from the isoelectric point. Modify the solvent conditions to slow down kinetics. |
2.2 Troubleshooting Peptide Solubility for Assembly
| Symptom | Possible Cause | Suggested Solution |
| Peptide will not dissolve in aqueous buffer. | Peptide is highly hydrophobic. | Dissolve the peptide in a small amount of organic solvent (e.g., DMSO, HFIP) first, then add the aqueous buffer. Note: Residual organic solvent may affect self-assembly. |
| Peptide has formed insoluble aggregates in lyophilized form. | Pre-treat the lyophilized peptide with HFIP to break up aggregates and obtain a monomeric state before dissolution in buffer. | |
| The pH of the buffer is close to the peptide's isoelectric point (pI). | Adjust the buffer pH to be at least one unit away from the pI to increase electrostatic repulsion and solubility. | |
| Peptide precipitates out of solution over time. | Slow aggregation and precipitation. | Store the peptide solution at a lower concentration. Add solubilizing agents if compatible with the application. |
| Microbial contamination. | Use sterile buffers and filter-sterilize the peptide solution. |
Section 3: Experimental Protocols & Data
3.1 General Protocol for Inducing Self-Assembly
This is a basic starting protocol that may require optimization for specific peptides.
-
Peptide Preparation:
-
Accurately weigh the lyophilized peptide.
-
To ensure a monomeric starting state, especially for aggregation-prone peptides, dissolve the peptide in HFIP to a concentration of 100 mg/mL. Vortex briefly and allow it to sit until the solution is clear.
-
-
Preparation of Assembly Buffer:
-
Prepare the desired buffer (e.g., Tris, PBS, deionized water) at the target pH and ionic strength.
-
-
Initiating Assembly:
-
Dilute the peptide stock solution into the assembly buffer to the final desired concentration. The method of addition (e.g., dropwise, rapid injection) can influence the resulting structures.
-
-
Incubation:
-
Allow the solution to incubate under controlled conditions (e.g., specific temperature, undisturbed) for a period of time (minutes to days) to allow for self-assembly.
-
-
Characterization:
-
Characterize the resulting nanostructures using appropriate techniques as described in FAQ 1.3.
-
3.2 Quantitative Data Summary
| Parameter | Typical Range/Value | Significance | Reference |
| Peptide Concentration for Assembly | 0.1 µM - 5.0 µM for surface assembly; higher for hydrogels | Concentration-dependent aggregation is a key factor in nanostructure formation. | |
| pH for Assembly Trigger | Highly variable, often near physiological pH (7.4) for biomedical applications | pH controls the charge state of residues, influencing electrostatic interactions. | |
| Nanofiber Diameter | 7.0 nm - 30 nm | The diameter can be controlled by peptide sequence and assembly conditions. | |
| Hydrogel Stiffness (Storage Modulus) | Varies widely, can be tuned by design | Mechanical properties are critical for applications like 3D cell culture. |
Section 4: Visual Guides
4.1 Troubleshooting Workflow for Poor Self-Assembly
Caption: A logical workflow for troubleshooting common issues in peptide self-assembly experiments.
4.2 Key Intermolecular Forces in Peptide Self-Assembly
Caption: The primary non-covalent interactions that drive the self-assembly of peptides.
References
Ac-IHIHIYI-NH2 stability and degradation issues
Welcome to the technical support center for the self-assembling heptapeptide (B1575542), Ac-IHIHIYI-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound is a synthetic heptapeptide with the sequence Acetyl-Isoleucine-Histidine-Isoleucine-Histidine-Isoleucine-Tyrosine-Isoleucine-Amide. It is known to be a fibrous peptide that can self-assemble into fibril-like structures exhibiting esterase activity.[1][2][3] Its composition, rich in hydrophobic (Isoleucine) and aromatic/heterocyclic (Histidine, Tyrosine) residues, influences its solubility and aggregation propensity.
Q2: How should I store lyophilized this compound peptide?
A2: For maximum stability, lyophilized this compound should be stored at -20°C or preferably -80°C in a tightly sealed container with a desiccant to prevent moisture uptake.[4] Peptides are often hygroscopic, and moisture can significantly reduce their long-term stability. Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
Q3: What is the recommended way to store this compound in solution?
A3: Peptides in solution are significantly less stable than in their lyophilized form. If you must store this compound in solution, it is recommended to:
-
Use a sterile, slightly acidic buffer (pH 5-7).
-
Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Store the aliquots at -20°C or -80°C.
Q4: What are the primary stability concerns for a peptide with the sequence this compound?
A4: The primary stability concerns for this peptide are driven by its amino acid composition:
-
Oxidation: The presence of Histidine (H) and Tyrosine (Y) residues makes the peptide susceptible to oxidation. Oxidation can be initiated by exposure to atmospheric oxygen, metal ions, or light.
-
Aggregation: As a self-assembling peptide, aggregation is an inherent property. However, uncontrolled aggregation can lead to precipitation and loss of active material. Factors like concentration, pH, and temperature can influence the rate and extent of aggregation.
-
Hydrolysis: Peptide bonds can undergo hydrolysis, especially at extreme pH values and elevated temperatures, leading to cleavage of the peptide backbone.
Troubleshooting Guides
Issue 1: Peptide Insolubility or Precipitation
Symptoms:
-
Difficulty dissolving the lyophilized peptide.
-
The appearance of visible precipitates or turbidity in the peptide solution over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The high content of hydrophobic Isoleucine residues may limit aqueous solubility. Try dissolving in a small amount of an organic solvent like DMSO or DMF first, then slowly adding the solution to your aqueous buffer with vigorous stirring. |
| Peptide Aggregation | As a self-assembling peptide, aggregation is expected. To control this, you can try adjusting the peptide concentration, pH, or ionic strength of the buffer. Sonication may also help to break up small aggregates. |
| pH close to Isoelectric Point (pI) | Peptides are least soluble at their pI. Adjusting the pH of the buffer away from the pI can improve solubility. |
| Contamination | Ensure all buffers and water are sterile and free of particulates. |
Issue 2: Loss of Peptide Activity or Inconsistent Experimental Results
Symptoms:
-
Decreased or loss of expected biological or enzymatic (esterase) activity.
-
Poor reproducibility between experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation (Oxidation) | The Histidine and Tyrosine residues are prone to oxidation. Prepare solutions fresh and use oxygen-free solvents if possible. Avoid exposure to light and sources of metal ions. Store aliquots under an inert gas like argon or nitrogen. |
| Peptide Degradation (Hydrolysis) | Avoid prolonged storage in solution, especially at non-optimal pH. Maintain a pH between 5 and 7 for better stability. |
| Incorrect Peptide Quantification | Inaccurate initial concentration measurement can lead to inconsistent results. Use a reliable quantification method, such as UV-Vis spectroscopy (measuring absorbance at 280 nm for Tyrosine) or a specific peptide quantification assay. |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of storage vials and labware. Using low-protein-binding tubes can help minimize this issue. |
| Repeated Freeze-Thaw Cycles | This can cause peptide degradation and aggregation. Always aliquot solutions into single-use volumes. |
Experimental Protocols
Protocol 1: General Peptide Reconstitution
-
Allow the lyophilized peptide vial to warm to room temperature in a desiccator for at least 30 minutes.
-
Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
Based on the peptide's properties (hydrophobic), add a minimal amount of a suitable organic solvent (e.g., DMSO, DMF) to dissolve the peptide.
-
Vortex or sonicate briefly if necessary.
-
Slowly add the dissolved peptide concentrate to your desired sterile aqueous buffer while vortexing to reach the final desired concentration.
-
If the solution becomes cloudy, the solubility limit may have been exceeded. Consider preparing a more dilute solution.
Protocol 2: Stability Assessment by RP-HPLC
This protocol provides a method to assess the stability of this compound under different conditions (e.g., varying pH, temperature).
-
Sample Preparation: Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 5, 7, and 9) and at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).
-
Detection: UV detector at 220 nm (for the peptide backbone) and 280 nm (for the Tyrosine side chain).
-
Flow Rate: Typically 1 mL/min.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact peptide over time.
-
Observe the appearance of new peaks, which may correspond to degradation products.
-
The percentage of remaining intact peptide at each time point can be calculated to determine the stability under each condition.
-
Visualizations
References
Troubleshooting inconsistent results in Ac-IHIHIYI-NH2 assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the self-assembling heptapeptide (B1575542), Ac-IHIHIYI-NH2. Given its nature as a fibrous peptide with esterase activity, this guide addresses common issues that may lead to inconsistent results in various assays.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a synthetic heptapeptide with the sequence Acetyl-Isoleucine-Histidine-Isoleucine-Histidine-Isoleucine-Tyrosine-Isoleucine-Amide. It is known to be a fibrous peptide that self-assembles into fibril-like structures and possesses esterase activity.[1][3] Its self-assembly characteristics may be influenced by factors such as pH and concentration, which is a critical consideration for experimental design. A closely related peptide, Ac-IHIHIQI-NH2, has been shown to have pH-dependent self-assembly and fluorescence properties, suggesting that the histidine residues in this compound could play a significant role in its structural behavior.[4]
Q2: How should I properly store and handle the lyophilized this compound peptide?
For maximum stability, lyophilized peptides should be stored at -20°C or colder, away from bright light.[5][6][7] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption, as peptides can be hygroscopic.[6][8] Failure to do so can lead to a reduction in peptide stability.[6]
Q3: What is the best way to dissolve this compound?
The solubility of a peptide is highly dependent on its amino acid composition.[9][10] this compound contains a mix of hydrophobic (Isoleucine, Tyrosine) and basic (Histidine) residues. A general strategy for dissolving peptides is to first try sterile, purified water.[8] If the peptide is difficult to dissolve, the following steps can be taken:
-
Assess the peptide's properties: Based on its sequence, this compound has a theoretical isoelectric point (pI) that is likely to be basic due to the two histidine residues.
-
For basic peptides: If solubility in water is poor, trying a dilute acidic solution (e.g., 1-10% acetic acid) may help.[8]
-
For hydrophobic peptides: If aggregation is an issue due to the hydrophobic residues, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer.[8] It is important to ensure the final concentration of the organic solvent is compatible with your assay.[11]
Q4: How can I avoid repeated freeze-thaw cycles?
Repeated freeze-thaw cycles can degrade peptides.[5][8] It is highly recommended to aliquot the peptide stock solution into single-use volumes and store them at -20°C or colder.[8] This ensures that you only thaw the amount of peptide needed for a particular experiment.
Troubleshooting Guides
Issue 1: High Variability in Enzyme Activity Assays
You are observing inconsistent results in your esterase activity assays with this compound.
| Possible Cause | Recommended Solution |
| Peptide Aggregation | The self-assembling nature of this compound can lead to different aggregation states, affecting its catalytic activity.[1] Ensure consistent preparation of the peptide solution. Consider a brief sonication of the stock solution to break up aggregates.[8] Test different pH values for your assay buffer, as the charge of the histidine residues can influence self-assembly.[4] |
| Inaccurate Peptide Concentration | The actual peptide content in a lyophilized powder can be lower than the total weight due to the presence of counter-ions (like TFA) and bound water.[12] It is recommended to determine the net peptide content to ensure accurate concentration calculations.[12] |
| Improper Reagent Mixing | Inadequate mixing of reagents can lead to significant well-to-well variability. Ensure all solutions are thoroughly mixed before and after addition to the assay plate. |
| Inconsistent Incubation Times | Variations in incubation times can affect the extent of the enzymatic reaction.[13] Use a multichannel pipette or an automated liquid handler for simultaneous addition of reagents. Ensure consistent timing for all steps of the assay. |
Issue 2: Poor Reproducibility in Cell-Based Assays
You are seeing inconsistent cellular responses to this compound treatment between experiments.
| Possible Cause | Recommended Solution |
| Peptide Degradation | Peptides in solution are less stable than in lyophilized form.[8] Prepare fresh dilutions of the peptide from a frozen aliquot for each experiment. Avoid storing peptide solutions at 4°C for extended periods. |
| Endotoxin (B1171834) Contamination | Bacterial endotoxins can be present in synthetic peptides and can cause non-specific immune responses in cell-based assays, leading to variable results.[12] Use endotoxin-free water and reagents for peptide dissolution and consider testing your peptide stock for endotoxin levels. |
| TFA Counter-ion Interference | Trifluoroacetic acid (TFA) is often used in peptide purification and can remain as a counter-ion.[12] TFA can be toxic to cells and inhibit cell proliferation, which may cause inconsistent results.[12] If this is suspected, consider obtaining the peptide with a different counter-ion (e.g., acetate (B1210297) or HCl) or using a salt exchange procedure. |
| Variability in Cell Seeding | Inconsistent cell numbers across wells can lead to variable responses.[14] Ensure proper cell counting and mixing to achieve a uniform cell suspension before seeding. |
Issue 3: Inconsistent Results in Binding Assays (e.g., ELISA, Competition Assays)
You are experiencing high background, low signal, or poor reproducibility in your binding assays.
| Possible Cause | Recommended Solution |
| Non-specific Binding | The peptide may be binding non-specifically to the plate or other proteins. Optimize blocking conditions by trying different blocking buffers (e.g., BSA, non-fat dry milk) and increasing the blocking time.[13] |
| Incorrect Reagent Concentrations | Suboptimal concentrations of antibodies or the peptide can lead to poor signal-to-noise ratios.[13] Perform titration experiments to determine the optimal concentrations for all reagents. |
| Insufficient Washing | Inadequate washing can result in high background.[13] Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of the wash buffer from the wells after each wash. |
| Reagent Variability | Lot-to-lot variability in antibodies and other reagents can cause inconsistent results between assays.[15] If possible, use reagents from the same lot for a series of experiments. |
Experimental Protocols
General Protocol for Peptide Stock Solution Preparation
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes.[8]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[6]
-
Add the appropriate volume of sterile, endotoxin-free solvent (e.g., sterile water or 10% acetic acid) to achieve a desired stock concentration (e.g., 1-10 mg/mL).[8]
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, low-protein-binding tubes.
Visualizations
Caption: General experimental workflow for assays involving this compound.
Caption: Troubleshooting decision tree for inconsistent this compound assay results.
Caption: Hypothetical signaling pathway for this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lifetein.com [lifetein.com]
- 7. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 10. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. genscript.com [genscript.com]
- 13. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 15. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of Ac-IHIHIYI-NH2 concentration for experiments
Welcome to the technical support center for the self-assembling catalytic peptide, Ac-IHIHIYI-NH2. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic heptapeptide (B1575542) (a peptide with seven amino acids) that is known to self-assemble into fibril-like nanostructures.[1][2] These ordered aggregates exhibit esterase-like catalytic activity, meaning they can hydrolyze ester bonds.[1][3] Its primary research application is as a bioactive nanomaterial and a model for studying the catalytic activity of self-assembled peptides.[3] The histidine residues in the sequence are crucial for its catalytic function.[4]
Q2: How should I dissolve and store lyophilized this compound?
A2: Proper dissolution and storage are critical for maintaining the peptide's integrity and activity.
-
Reconstitution: Due to its self-assembling nature, it is recommended to first dissolve the peptide in an acidic solution to obtain a monomeric stock. A common starting point is 10 mM hydrochloric acid (HCl) at pH 2.[5] After the peptide is fully dissolved in the acidic solution, this stock can be diluted into the desired final buffer for your experiment.
-
Storage of Lyophilized Peptide: Store the lyophilized powder at -20°C or -80°C for long-term stability.
-
Storage of Stock Solutions: Prepare single-use aliquots of the dissolved peptide stock solution and store them at -80°C to prevent degradation from repeated freeze-thaw cycles. Peptide stock solutions at pH 2 are generally stable for several weeks.[5]
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration depends on the specific assay. For esterase activity assays using p-nitrophenyl acetate (B1210297) (pNPA), a final peptide concentration in the range of 10 µM to 100 µM is a good starting point.[6][7][8] For cell-based assays, a broader dose-response experiment is recommended, starting from a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal non-toxic concentration.
Q4: The peptide solution appears cloudy or shows precipitation after dilution into my experimental buffer. What should I do?
A4: Cloudiness or precipitation indicates that the peptide is aggregating or has exceeded its solubility limit in the final buffer. This is common for self-assembling peptides. Here are some solutions:
-
Ensure the initial stock solution in 10 mM HCl is completely clear before diluting.
-
When diluting, add the acidic peptide stock solution slowly to the final buffer while vortexing or stirring.
-
The composition of your final buffer, especially pH and ionic strength, can significantly influence solubility and self-assembly. The presence of divalent cations like Zn²⁺ can also play a role in the assembly and activity of histidine-containing peptides.[9] Consider optimizing the buffer composition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low esterase activity observed. | 1. Improper peptide dissolution/handling: The peptide may be in an aggregated, inactive state. 2. Incorrect buffer conditions: The pH of the assay buffer is critical for the catalytic activity of the histidine residues. 3. Peptide degradation: Repeated freeze-thaw cycles or improper storage may have degraded the peptide. | 1. Re-dissolve a fresh aliquot of the peptide, ensuring it is fully solubilized in 10 mM HCl (pH 2) before diluting into the assay buffer.[5] 2. Ensure the final assay buffer pH is optimal for esterase activity (typically pH 7.5-8.0).[5][10] 3. Always use freshly prepared dilutions from a properly stored, single-use aliquot. |
| High variability between experimental replicates. | 1. Inconsistent peptide aggregation: The self-assembly process can be sensitive to minor variations in experimental conditions. 2. Pipetting errors: Inaccurate pipetting of the peptide or substrate can lead to variability. | 1. Standardize the protocol for preparing the final peptide solution, including incubation time and temperature, to allow for consistent self-assembly. 2. Use calibrated pipettes and ensure thorough mixing of solutions. |
| Unexpected cytotoxicity in cell-based assays. | 1. High peptide concentration: The peptide itself may be toxic to cells at high concentrations. 2. Solvent toxicity: If an organic solvent was used for initial dissolution, it might be causing cytotoxicity. 3. Peptide aggregates: Large peptide aggregates can sometimes be cytotoxic. | 1. Perform a dose-response curve to determine the maximum non-toxic concentration of the peptide for your specific cell line. 2. Ensure the final concentration of any organic solvent (like DMSO) is below the toxic threshold for your cells (typically <0.5%). 3. Filter the final peptide solution through a 0.22 µm filter to remove large aggregates before adding to cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a monomeric peptide stock solution.
-
Bring the lyophilized this compound vial to room temperature before opening.
-
Prepare a 10 mM solution of hydrochloric acid (HCl) in sterile, nuclease-free water.
-
Dissolve the lyophilized peptide in the 10 mM HCl to a stock concentration of 1 mM.[5] Ensure the peptide is completely dissolved by gentle vortexing. This is the pH 2 peptide stock.
-
Determine the precise concentration of the peptide stock solution using a UV-Vis spectrophotometer by measuring the absorbance at a specific wavelength (e.g., 280 nm for tyrosine-containing peptides) and using the molar extinction coefficient.
-
Create single-use aliquots of the 1 mM stock solution and store them at -80°C.
Protocol 2: Esterase Activity Assay using p-Nitrophenyl Acetate (pNPA)
This protocol is for determining the catalytic activity of this compound by monitoring the hydrolysis of pNPA.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 25 mM Tris buffer containing 1 mM ZnCl₂, adjusted to pH 8.0.[5] Note: Zinc may precipitate at higher pH, so prepare this solution fresh.[5]
-
Substrate Stock Solution: Prepare a 100 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile.[5] Store at 4°C.
-
Peptide Working Solution: Prepare a 90 µM peptide solution by diluting the 1 mM stock solution (from Protocol 1) into the assay buffer.[5] This allows for the self-assembly of the peptide into its catalytic form.
-
-
Assay Procedure:
-
Set up the experiment in a clear, flat-bottom 96-well plate.
-
Add the peptide working solution to the appropriate wells. Include control wells with only the assay buffer (no peptide).
-
To initiate the reaction, add the pNPA substrate stock solution to each well. The final concentration of the substrate can be varied (e.g., from 0.2 mM to 5 mM) to determine kinetic parameters.[6][7]
-
Immediately measure the absorbance at 400-405 nm using a plate reader at a constant temperature (e.g., 25°C or 37°C).[9][10]
-
Monitor the increase in absorbance over time. The product of the hydrolysis, p-nitrophenol, has a characteristic absorbance at this wavelength.
-
The initial reaction rate can be calculated from the linear portion of the absorbance vs. time curve.
-
Visualizations
Caption: Workflow for preparing this compound and assaying its esterase activity.
Caption: Decision tree for troubleshooting low esterase activity.
References
- 1. A glycan foldamer that uses carbohydrate–aromatic interactions to perform catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical catalysis by biological amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Screening of Catalytic Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters [frontiersin.org]
- 7. An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Self-Assembly of Benzyloxycarbonyl Histidine with Zinc Ions for the Construction of Esterase Mimics [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ac-IHIHIYI-NH2 Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of the self-assembling peptide Ac-IHIHIYI-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended technique for purifying this compound?
The most common and highly effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on its hydrophobicity.
Q2: What are the common impurities encountered during the synthesis of this compound?
Impurities in synthetic peptides can arise from various stages of synthesis and handling. Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Truncated sequences: Peptides that are shorter than the target sequence due to incomplete synthesis.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.
-
Oxidized peptides: Modification of susceptible amino acid residues, though this compound does not contain highly susceptible residues like Methionine or Cysteine.
-
Deamidated peptides: While more common for sequences containing Asparagine or Glutamine, this can still occur under certain conditions.
-
Side-products from scavengers: Residual molecules used during the cleavage of the peptide from the solid-phase resin.[3]
Q3: How can I assess the purity of my this compound sample?
Peptide purity is typically determined by integrating the peak area of the main peptide in an RP-HPLC chromatogram and comparing it to the total area of all peaks.[1] The identity of the peptide is confirmed by mass spectrometry, which should show a major peak corresponding to the molecular weight of this compound.
Q4: What are the expected molecular weight and chemical formula for this compound?
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C47H72N12O9 |
| Molecular Weight | 949.15 g/mol |
| Sequence | Ac-Ile-His-Ile-His-Ile-Tyr-Ile-NH2 |
Troubleshooting Guides
HPLC Purification Issues
Problem: My HPLC chromatogram shows multiple peaks.
-
Possible Cause: This indicates the presence of impurities in your crude peptide sample.
-
Solution: Optimize your HPLC gradient to achieve better separation of the target peptide from the impurities. A shallower gradient often provides better resolution. If co-elution is an issue, consider using a different column chemistry or mobile phase additives.
Problem: I am observing a broad peak for this compound.
-
Possible Cause: Broad peaks can result from several factors, including column degradation, a slow injection, or the sample being dissolved in a solvent stronger than the mobile phase.
-
Solution:
-
Ensure your sample is dissolved in the initial mobile phase solvent (or a weaker solvent).
-
Check the column's performance with a standard to ensure it's functioning correctly.
-
Optimize the flow rate; a lower flow rate can sometimes improve peak shape.
-
Problem: The retention time of my peptide is inconsistent between runs.
-
Possible Cause: Fluctuations in mobile phase composition, temperature, or column equilibration can lead to shifting retention times.
-
Solution:
-
Ensure your mobile phases are well-mixed and degassed.
-
Use a column oven to maintain a consistent temperature.
-
Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Mass Spectrometry Analysis Issues
Problem: I am not observing the expected molecular ion peak for this compound.
-
Possible Cause: The peptide may not be ionizing efficiently, or it could be forming adducts with salts or solvents.
-
Solution:
-
Confirm the mass spectrometer is calibrated and operating in the correct mass range.
-
Analyze your sample for the presence of common adducts (e.g., +Na, +K).
-
Ensure the mobile phase is compatible with mass spectrometry; for instance, trifluoroacetic acid (TFA) can suppress the signal, and formic acid (FA) is often a better choice for LC-MS.
-
Problem: My mass spectrum shows multiple peaks in addition to the parent ion.
-
Possible Cause: These additional peaks could correspond to the impurities seen in the HPLC chromatogram (e.g., deletion sequences, incomplete deprotection). They could also be due to in-source fragmentation or the presence of different charge states of the peptide.
-
Solution:
-
Correlate the masses of the additional peaks with potential modifications or truncations of the this compound sequence.
-
Optimize the ionization source parameters to minimize in-source fragmentation.
-
Analyze the isotopic pattern to confirm the charge state of the ions.
-
Experimental Protocols
General RP-HPLC Purification Protocol for this compound
This is a general protocol and may require optimization for your specific instrumentation and sample.
1. Materials and Reagents:
-
Crude this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
RP-HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in water
-
Mobile Phase B: 0.1% TFA (or FA) in acetonitrile
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Method:
-
Flow Rate: 15-20 mL/min for a preparative column.
-
Detection: 220 nm and 280 nm.
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B. An example is provided in the table below.
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 100 |
| 45 | 100 |
| 50 | 5 |
| 60 | 5 |
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each fraction by analytical RP-HPLC.
-
Confirm the identity of the pure fractions by mass spectrometry.
6. Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Expected Mass Spectrometry Data for this compound
The theoretical monoisotopic mass of this compound is 948.44 Da. In electrospray ionization mass spectrometry (ESI-MS), the peptide is typically observed as protonated molecular ions.
| Ion | Expected m/z | Notes |
| [M+H]+ | 949.45 | Singly charged protonated molecule |
| [M+2H]2+ | 475.23 | Doubly charged protonated molecule |
| [M+Na]+ | 971.43 | Sodium adduct |
| [M+K]+ | 987.40 | Potassium adduct |
| Deletion (-Ile) | 836.36 | Example of a common deletion impurity |
| Deletion (-His) | 812.38 | Example of a common deletion impurity |
Visualizations
Caption: General workflow for the purification of this compound.
References
Avoiding contamination in Ac-IHIHIYI-NH2 experiments
Welcome to the technical support center for Ac-IHIHIYI-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding contamination and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound upon arrival?
For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from bright light.[1][2][3] Exposure to moisture can significantly decrease the long-term stability of the peptide.[1][2] Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to reduce the absorption of atmospheric moisture.
Q2: What is the recommended procedure for dissolving the peptide?
There is no universal solvent for all peptides; the best approach may require some trial and error. A recommended strategy is to first attempt to dissolve a small test amount of the peptide in sterile, distilled water. If the peptide is basic (as this compound is, due to its histidine and isoleucine content), a dilute aqueous solution of acetic acid (0.1%) can be tried. For peptides that are difficult to dissolve, sonication can help break up aggregates. If these methods fail, a small amount of an organic solvent like DMSO can be used to create a stock solution, which is then slowly diluted with an aqueous buffer.
Q3: What are common impurities found in synthetic peptides like this compound?
Impurities in synthetic peptides can be broadly categorized:
-
Synthesis-Related Impurities: These include truncated sequences (missing amino acids), deletion sequences (an amino acid is skipped), and peptides with incomplete removal of protecting groups from the synthesis process.
-
Reagent-Related Impurities: Residual chemicals from synthesis and purification are common, with Trifluoroacetic acid (TFA) being the most notable. TFA is used for cleaving the peptide from the resin and in HPLC purification.
-
Biological Contaminants: Endotoxins (lipopolysaccharides from gram-negative bacteria) are a significant concern for in-vitro and in-vivo studies as they can trigger immune responses. Microbial contamination can also occur during handling and storage of peptide solutions.
-
Cross-Contamination: There is a risk of contamination with other peptides if proper cleaning procedures are not followed by the manufacturer.
Q4: Why is Trifluoroacetic acid (TFA) a concern in my experiments?
Trifluoroacetic acid (TFA) is a strong acid used in peptide synthesis and purification, and it often remains as a counter-ion in the final lyophilized product. Residual TFA can interfere with experiments in several ways:
-
Cellular Assays: TFA has been shown to inhibit cell proliferation in some cases and stimulate it in others, leading to experimental variability and potentially false results.
-
pH Alteration: As an acid, TFA can lower the pH of your peptide solution, which may affect your assay conditions.
-
Spectroscopy: TFA has a strong absorbance band that can interfere with secondary structure determination experiments using infrared spectroscopy.
If your assay is sensitive to TFA, you can request TFA removal services from your peptide supplier, where it is typically exchanged for acetate (B1210297) or hydrochloride salts.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected biological assay results (e.g., unexpected cell proliferation or inhibition). | 1. TFA Interference: Residual TFA from peptide synthesis can affect cellular behavior. 2. Endotoxin Contamination: Lipopolysaccharides from bacteria can cause inflammatory responses in immune cells. 3. Peptide Degradation: Improper storage or repeated freeze-thaw cycles can degrade the peptide. | 1. Quantify TFA: Use a service to quantify the TFA content. Consider TFA-salt exchange for sensitive assays. 2. Endotoxin Testing: Use a Limulus Amebocyte Lysate (LAL) assay to test for endotoxins. Ensure all solutions are prepared with endotoxin-free water and reagents. 3. Aliquot and Store Properly: Aliquot peptide solutions to avoid freeze-thaw cycles and store at -20°C or colder. |
| The lyophilized peptide powder appears clumpy or oily. | Hygroscopic Nature: The peptide has absorbed moisture from the atmosphere. Peptides containing hydrophilic residues are prone to this. | Equilibrate the vial to room temperature in a desiccator before opening. Store any remaining lyophilized peptide in a desiccator at -20°C. |
| Difficulty dissolving the peptide in aqueous buffers. | Hydrophobicity: The peptide sequence may have hydrophobic characteristics, leading to poor solubility in water. | Start by trying to dissolve a small amount in sterile distilled water or 0.1% acetic acid. If unsuccessful, use a minimal amount of DMSO to create a concentrated stock, then slowly add it to your aqueous buffer while stirring. Sonication can also aid dissolution. |
| Multiple peaks observed in HPLC analysis of the peptide. | 1. Synthesis Impurities: Truncated or deletion peptide sequences are common byproducts of synthesis. 2. Oxidation: If the peptide contains susceptible residues (like Met or Trp, though not in this sequence), it can oxidize. 3. Aggregation: The peptide may be forming aggregates. | 1. Review Certificate of Analysis (CoA): Check the purity specified by the manufacturer. If it's lower than required, re-purification may be necessary. 2. Mass Spectrometry (MS) Analysis: Use LC-MS to identify the molecular weights of the impurity peaks to determine their origin. 3. Optimize Dissolution: Try different solvents or sonication to break up aggregates. |
Experimental Protocols
Protocol 1: Receiving and Storing Lyophilized this compound
-
Upon receipt, inspect the vial for any damage.
-
For long-term storage, place the sealed vial in a -20°C or -80°C freezer away from light.
-
Before use, transfer the vial to a desiccator and allow it to warm to room temperature for at least 30 minutes. This prevents condensation and moisture absorption.
-
Once at room temperature, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Open the vial in a clean, dry environment.
Protocol 2: Preparation of a Sterile Peptide Stock Solution
-
Determine the desired stock concentration. It is advisable to prepare a stock solution at a higher concentration than required for the final assay.
-
In a laminar flow hood, using sterile techniques, add the calculated volume of an appropriate sterile solvent (e.g., sterile water, 0.1% acetic acid, or DMSO) to the vial.
-
Gently vortex or sonicate the vial until the peptide is fully dissolved. Visually inspect for any particulates.
-
Once dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Label the aliquots clearly with the peptide name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Potential sources of contamination for this compound.
References
Validation & Comparative
Validating the Esterase Activity of Ac-IHIHIYI-NH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The self-assembling peptide Ac-IHIHIYI-NH2 has garnered interest for its potential as a bioactive nanomaterial with inherent esterase activity.[1] This guide provides a framework for validating this catalytic activity, offering a comparative analysis with other known esterase-mimicking peptides and detailing the necessary experimental protocols.
Comparative Analysis of Esterase-Like Peptides
| Peptide/Catalyst | Sequence/Composition | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) | Reference |
| HS-C16-His-Phe (self-assembled) | HS-(CH2)15-CO-His-Phe-OH | 358.4 ± 18.6 | [2][3] |
| HS-C18-His-Phe (self-assembled) | HS-(CH2)17-CO-His-Phe-OH | 518.3 ± 3.7 | [2][3] |
| ESH Peptide | Ac-Cys-Phe-Glu-Phe-Ser-Phe-His-Phe-Pro-NH2 | 0.19 | [2] |
Note: The catalytic efficiencies presented above are for comparative purposes and were determined under specific experimental conditions. Direct comparison of this compound would require testing under identical conditions.
Experimental Protocol: Validating Esterase Activity using the p-Nitrophenyl Acetate (B1210297) (p-NPA) Assay
This protocol outlines a standard colorimetric method to determine the esterase activity of this compound. The assay is based on the hydrolysis of p-NPA to p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
This compound peptide
-
p-Nitrophenyl acetate (p-NPA)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)
-
Solvent for p-NPA stock (e.g., acetonitrile (B52724) or ethanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the desired buffer. The concentration should be determined based on the expected activity.
-
Prepare a stock solution of p-NPA (e.g., 100 mM) in a suitable solvent. Note: p-NPA is unstable in aqueous solutions and should be diluted into the working buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Buffer solution
-
This compound solution (to achieve the final desired concentration)
-
-
Include control wells:
-
No-enzyme control: Buffer and p-NPA substrate only (to measure the rate of spontaneous hydrolysis).
-
Blank: Buffer only (to zero the microplate reader).
-
-
-
Initiation of Reaction:
-
To initiate the reaction, add the p-NPA solution to each well to achieve the final desired substrate concentration.
-
-
Measurement:
-
Immediately place the microplate in a reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Subtract the rate of the no-enzyme control from the rate of the peptide-catalyzed reaction.
-
Convert the change in absorbance over time to the concentration of p-nitrophenol produced using a standard curve of p-nitrophenol or by using the molar extinction coefficient of p-nitrophenol under the specific assay conditions.
-
Determine the initial reaction velocity (V₀) from the linear portion of the reaction curve.
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the p-NPA substrate and a fixed concentration of the peptide. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizing Experimental and Conceptual Frameworks
Experimental Workflow for Esterase Activity Validation
Caption: Workflow for determining the esterase activity of this compound.
Hypothetical Signaling Pathway Involving an Esterase-Active Peptide
Caption: A hypothetical pathway where this compound activates a prodrug.
References
- 1. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Catalytically active peptides affected by self-assembly and residues order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Peptide Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Self-Assembling Peptides: Ac-IHIHIYI-NH2 and Other Key Biomaterials
For researchers, scientists, and drug development professionals, the selection of an appropriate self-assembling peptide is a critical decision in the design of novel biomaterials for applications ranging from drug delivery to tissue engineering. This guide provides a detailed comparison of the novel self-assembling peptide Ac-IHIHIYI-NH2 against three well-established alternatives: RADA16, EAK16, and KLD12. The comparison is based on their physicochemical properties, mechanical strength, biocompatibility, and functional capabilities, supported by experimental data and detailed protocols.
Introduction to Self-Assembling Peptides
Self-assembling peptides (SAPs) are a class of biomaterials that spontaneously form ordered nanostructures, such as nanofibers and hydrogels, under specific conditions. This self-assembly process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. The resulting hydrogels can mimic the extracellular matrix, providing a scaffold for cell culture, tissue regeneration, and the controlled release of therapeutics.
This compound is a heptapeptide (B1575542) that has garnered interest for its ability to self-assemble into fibrillar structures and for its intrinsic esterase-like activity. This catalytic property opens up unique possibilities for its use in bioactive scaffolds and drug delivery systems.
Comparative Analysis of Self-Assembling Peptides
This section provides a quantitative comparison of this compound with RADA16, EAK16, and KLD12. The data presented is compiled from various scientific publications and is summarized for ease of comparison.
| Property | This compound | RADA16 | EAK16 | KLD12 |
| Sequence | Ac-Ile-His-Ile-His-Ile-Tyr-Ile-NH2 | Ac-(Arg-Ala-Asp-Ala)4-NH2 | Ac-(Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys)2-NH2 | Ac-(Lys-Leu-Asp-Leu)3-NH2 |
| Molecular Weight ( g/mol ) | ~997 | ~1712 | ~1658 | ~1468 |
| Self-Assembly Trigger | pH, ionic strength | pH, ionic strength | pH, ionic strength | pH, ionic strength |
| Secondary Structure | β-sheet | β-sheet | β-sheet | β-sheet |
| Fibril Diameter (nm) | Data not available | ~10-20 | ~10-30 | ~30-40[1] |
| Storage Modulus (G') | Data not available | ~1-10 kPa (at 1% w/v) | ~1-5 kPa (at 1% w/v) | ~0.1-1 kPa (at 0.5% w/v) |
| Biocompatibility | Data not available | High | High | High |
| Special Features | Esterase-like activity | Well-characterized for in vivo applications | Good cell attachment properties | Promotes chondrogenesis |
Note: Specific quantitative data for this compound regarding fibril diameter, storage modulus, and biocompatibility are not yet widely available in published literature. The provided data for other peptides can vary depending on the experimental conditions (e.g., peptide concentration, pH, temperature, and ionic strength).
Experimental Protocols
Detailed methodologies for the characterization of self-assembling peptides are crucial for reproducible research. Below are protocols for key experiments.
Transmission Electron Microscopy (TEM) for Fibril Morphology
Objective: To visualize the nanofibrillar structures formed by the self-assembling peptides.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the peptide in deionized water. Induce self-assembly by adjusting the pH to 7.4 with NaOH or by adding a salt solution (e.g., 150 mM NaCl). Allow the solution to incubate at room temperature for at least 1 hour.
-
Grid Preparation: Place a 5 µL drop of the peptide solution onto a carbon-coated copper TEM grid for 1-2 minutes.
-
Negative Staining: Remove the excess solution with filter paper. Apply a 5 µL drop of 2% (w/v) uranyl acetate (B1210297) solution to the grid for 1 minute for negative staining.
-
Washing: Remove the excess stain and wash the grid by briefly touching the surface to a drop of deionized water.
-
Drying: Allow the grid to air-dry completely.
-
Imaging: Image the samples using a transmission electron microscope at an appropriate magnification.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure (e.g., β-sheet formation) of the self-assembled peptides.
Protocol:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Spectra Acquisition: Record the CD spectra from 190 to 260 nm using a CD spectropolarimeter with a 1 mm path length quartz cuvette at room temperature.
-
Data Analysis: The resulting spectra are typically presented as molar ellipticity. A characteristic negative peak around 218 nm is indicative of β-sheet formation.
Rheology for Mechanical Properties
Objective: To measure the viscoelastic properties, such as the storage modulus (G'), of the peptide hydrogels.
Protocol:
-
Hydrogel Formation: Prepare a peptide solution at the desired concentration (e.g., 1% w/v) and induce gelation in situ on the rheometer plate by adding a salt solution or adjusting the pH.
-
Measurement: Perform oscillatory frequency sweeps at a constant strain (typically within the linear viscoelastic region, e.g., 0.1-1%) to measure the storage (G') and loss (G'') moduli as a function of frequency.
-
Data Analysis: A hydrogel is typically characterized by G' being significantly higher than G'' and both moduli being relatively independent of frequency.
Biocompatibility Assessment (MTT Assay)
Objective: To evaluate the cytotoxicity of the peptide hydrogels on a relevant cell line (e.g., fibroblasts).
Protocol:
-
Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Hydrogel Exposure: Prepare peptide hydrogels of varying concentrations and place them in contact with the cells (e.g., using a transwell insert to avoid direct contact and assess leachables).
-
Incubation: Incubate the cells with the hydrogels for 24, 48, and 72 hours.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Esterase Activity Assay for this compound
Objective: To quantify the catalytic efficiency of this compound in hydrolyzing an ester substrate.
Protocol:
-
Substrate Preparation: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the this compound peptide hydrogel (at a desired concentration) in a buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Initiate Reaction: Add the pNPA substrate to the reaction mixture to a final concentration of 1 mM.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 405 nm over time using a microplate reader. The product of the hydrolysis, p-nitrophenol, absorbs at this wavelength.
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The catalytic efficiency can be determined by performing the assay at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of self-assembling peptides.
Caption: Mechanism of peptide self-assembly into a hydrogel network.
Caption: Experimental workflow for hydrogel characterization.
Conclusion
The selection of a self-assembling peptide for a specific application requires careful consideration of its properties. While RADA16, EAK16, and KLD12 are well-established biomaterials with a wealth of supporting data, the novel peptide this compound presents an intriguing alternative with its inherent catalytic activity. Further research is needed to fully characterize the mechanical and biological properties of this compound to enable a direct and comprehensive comparison with existing self-assembling peptides. The experimental protocols provided in this guide serve as a foundation for researchers to conduct such comparative studies and to advance the development of next-generation biomaterials.
References
A Researcher's Guide to Structural Comparison of Peptide Polymorphs: A Case Study with Ac-IHIHIYI-NH2
For researchers, scientists, and drug development professionals, understanding and characterizing polymorphism in therapeutic peptides is a critical step in ensuring drug safety, efficacy, and manufacturability. Different polymorphic forms of the same peptide can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive overview of the structural comparison of peptide polymorphs, using the hypothetical example of two polymorphs of the acetylated and amidated heptapeptide, Ac-IHIHIYI-NH2.
This guide will delve into the common experimental workflows and analytical techniques used to identify and characterize peptide polymorphs. Detailed, generalized experimental protocols are provided to serve as a starting point for developing substance-specific methods.
The Importance of Polymorph Screening
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms.[1] For peptide-based active pharmaceutical ingredients (APIs), identifying and controlling the polymorphic form is crucial. Different polymorphs can arise from variations in the manufacturing process, such as solvent systems, temperature, and agitation.[2] A comprehensive polymorph screen is therefore essential during early-stage drug development to identify all potential crystalline forms and select the one with the most desirable properties.[3]
Hypothetical Polymorphs of this compound: Form I and Form II
For the purpose of this guide, we will consider a hypothetical scenario where two distinct polymorphs of this compound, designated as Form I and Form II, have been identified through a crystallization screening process. The subsequent sections will outline the methodologies to structurally characterize and compare these two forms.
Experimental Workflow for Polymorph Characterization
A typical experimental workflow for the characterization and comparison of peptide polymorphs involves a multi-technique approach to gain a comprehensive understanding of their structural differences at various levels.
Caption: Experimental workflow for the identification and characterization of peptide polymorphs.
Data Presentation: A Comparative Analysis of Form I and Form II
The following tables summarize hypothetical quantitative data that could be obtained from the characterization of Form I and Form II of this compound.
Table 1: Powder X-Ray Diffraction (PXRD) Data
| 2θ Angle (°) - Form I | 2θ Angle (°) - Form II |
| 5.2 | 6.8 |
| 10.4 | 11.5 |
| 15.6 | 17.2 |
| 20.8 | 23.0 |
| 26.0 | 28.8 |
Table 2: Solid-State NMR (ssNMR) Chemical Shifts for Isoleucine Cβ
| Residue Position | ¹³C Chemical Shift (ppm) - Form I | ¹³C Chemical Shift (ppm) - Form II |
| Ile2 | 37.1 | 38.5 |
| Ile4 | 36.9 | 38.3 |
| Ile6 | 37.3 | 38.7 |
Table 3: Transmission Electron Microscopy (TEM) Morphological Data
| Parameter | Form I | Form II |
| Fibril Width (nm) | 8 ± 1 | 12 ± 2 |
| Fibril Length (µm) | 1 - 5 | 0.5 - 2 |
| Morphology | Long, straight fibrils | Shorter, twisted fibrils |
Table 4: FTIR Spectroscopy Secondary Structure Analysis
| Amide I Peak (cm⁻¹) | Secondary Structure | Form I (%) | Form II (%) |
| ~1630 | β-sheet | 75 | 60 |
| ~1655 | α-helix/random coil | 15 | 25 |
| ~1680 | β-turn | 10 | 15 |
Logical Relationship of Polymorphs
The relationship between different polymorphs can be described in terms of their thermodynamic stability. One polymorph may be the most stable form under a given set of conditions, while others may be metastable.
Caption: Logical relationship between a metastable and a stable polymorph.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and should be adapted for the specific peptide and instrumentation.
Powder X-Ray Diffraction (PXRD)
Objective: To obtain a "fingerprint" of the crystalline lattice of each polymorph.
Protocol:
-
A small amount of the peptide powder (~10-20 mg) is gently packed into a sample holder.[4]
-
The sample is placed in the diffractometer.
-
Data is collected using a monochromatic X-ray source (e.g., Cu Kα radiation) over a 2θ range of 2° to 40°.[5]
-
The diffraction pattern, a plot of intensity versus 2θ angle, is recorded.
-
The resulting diffractograms for Form I and Form II are overlaid for direct comparison. Distinct peak positions and intensities indicate different crystal lattices.[6]
Solid-State NMR (ssNMR) Spectroscopy
Objective: To probe the atomic-level structure and conformation of the peptide in the solid state.
Protocol:
-
For ¹³C and ¹⁵N ssNMR, uniformly ¹³C,¹⁵N-labeled peptide samples are prepared by solid-phase peptide synthesis.
-
The fibrillar peptide sample is packed into an NMR rotor.[7]
-
Spectra are acquired on a solid-state NMR spectrometer, typically using magic-angle spinning (MAS) to improve resolution.[8]
-
One-dimensional (1D) ¹³C cross-polarization MAS (CPMAS) spectra are recorded to observe the chemical shifts of all carbon atoms.
-
Two-dimensional (2D) correlation experiments, such as ¹³C-¹³C Dipolar Assisted Rotational Resonance (DARR), are performed to determine through-space proximities between carbon atoms, providing insights into the peptide's fold and packing arrangement.[9]
-
Differences in chemical shifts and correlation patterns between Form I and Form II reveal variations in the local chemical environment and conformation of the peptide backbone and side chains.
Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology and dimensions of the peptide aggregates.
Protocol:
-
A 3-5 µL aliquot of the peptide fibril suspension is applied to a carbon-coated copper grid.[10]
-
After 1-2 minutes, excess sample is wicked away with filter paper.
-
The grid is negatively stained with a 2% (w/v) uranyl acetate (B1210297) solution for 30-60 seconds.[11]
-
Excess stain is removed, and the grid is allowed to air dry completely.
-
The grid is imaged using a transmission electron microscope at various magnifications.[12]
-
The morphology, width, and length of the fibrils for Form I and Form II are measured and compared from the captured images.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To determine the secondary structure content (e.g., β-sheet, α-helix) of the peptide polymorphs.
Protocol:
-
A small amount of the dried peptide sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[13]
-
The FTIR spectrum is recorded over the range of 4000 to 400 cm⁻¹.
-
The Amide I region (1600-1700 cm⁻¹) of the spectrum, which is sensitive to the peptide backbone conformation, is analyzed.[14]
-
Deconvolution and curve-fitting of the Amide I band are performed to quantify the relative contributions of different secondary structural elements (e.g., β-sheets, α-helices, turns, and random coils).[15]
-
The secondary structure compositions of Form I and Form II are then compared.[16]
Conclusion
The structural comparison of peptide polymorphs is a multifaceted process that requires the application of several complementary analytical techniques. By systematically applying PXRD for initial identification, ssNMR for atomic-level structural details, TEM for morphological analysis, and FTIR for secondary structure determination, researchers can build a comprehensive understanding of the structural differences between polymorphs. This knowledge is paramount for selecting the optimal solid form of a peptide therapeutic, ensuring its quality, and facilitating a robust manufacturing process. The hypothetical case of this compound polymorphs presented here serves as a practical guide for professionals in the field of drug development.
References
- 1. rigaku.com [rigaku.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. mcgill.ca [mcgill.ca]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Preparation of Amyloid Fibrils for Magic-Angle Spinning Solid-State NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Amyloid Fibrils for Magic-Angle Spinning Solid-State NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Solid-State NMR Studies of Amyloid Materials: A Protocol to Define an Atomic Model of Aβ(1-42) in Amyloid Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transmission electron microscopy assay [assay-protocol.com]
- 11. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. academic.oup.com [academic.oup.com]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Peptide-Based Enzyme Mimics vs. Traditional Enzymes
Introduction
While the specific peptide Ac-IHIHIYI-NH2 is not documented in scientific literature as a catalytic molecule, the field of peptide-based enzyme mimics is a rapidly advancing area of research. These synthetic peptides are designed to replicate the catalytic activity of natural enzymes, offering potential advantages in stability, customizability, and cost. This guide provides a comparative overview of a well-studied class of peptide-based enzyme mimics—peroxidase mimics—against their natural counterpart, Horseradish Peroxidase (HRP). This comparison will serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the potential of peptide-based catalysts.
Peptide-based enzyme mimics often possess unique advantages, including that their catalytic groups originate from amino acid side chains, consistent with natural enzymes, and their self-assembly is driven by noncovalent interactions, which mirrors the folding of natural proteins.[1] These mimics can be designed to be more stable and versatile than their natural counterparts.[2]
Performance Comparison: Pepzyme-1 (A Model Peroxidase Mimic) vs. Horseradish Peroxidase (HRP)
To illustrate the comparative performance, we will use "Pepzyme-1," a representative model for a peptide-based peroxidase mimic, and compare it with the traditional enzyme, Horseradish Peroxidase (HRP). Peroxidases are enzymes that catalyze the oxidation of a substrate by hydrogen peroxide.[3]
| Parameter | Pepzyme-1 (Peptide Mimic) | Horseradish Peroxidase (HRP) | Significance |
| Catalytic Activity (U/mg) | Up to 326 ± 1.5 | ~130 | Some peptide-copper complexes have shown significantly higher activity than HRP.[3] |
| Optimal pH | 4.0 - 6.0 | 6.0 - 7.0 | Peptide mimics can be designed to function in more acidic conditions. |
| Optimal Temperature | 40 - 60°C | 25 - 40°C | Enhanced thermal stability is a key advantage of many artificial enzymes.[2] |
| Substrate Specificity | Broader | High | HRP is highly specific for its substrates, while peptide mimics can be designed with broader specificity. |
| Stability | High | Moderate | Peptide-based mimics can be more resistant to denaturation in harsh conditions. |
| Production | Chemical Synthesis | Biological Expression | Synthesis allows for easy incorporation of unnatural amino acids and modifications. |
| Cost | Potentially Lower | Higher | Scalable chemical synthesis can be more cost-effective than recombinant protein production. |
Experimental Protocols
This protocol is used to determine the peroxidase or peroxidase-like activity of both HRP and peptide mimics.
-
Principle: The enzyme or mimic catalyzes the oxidation of a chromogenic substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB) in the presence of hydrogen peroxide (H2O2). The resulting color change is measured spectrophotometrically.
-
Materials:
-
Phosphate-citrate buffer (pH range 4.0 - 7.0)
-
HRP or Pepzyme-1 solution
-
TMB solution (in DMSO)
-
Hydrogen peroxide (H2O2) solution
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing buffer, TMB solution, and the enzyme or peptide mimic.
-
Initiate the reaction by adding H2O2 solution.
-
Incubate the plate at the desired temperature.
-
Measure the absorbance at 652 nm at regular time intervals.
-
The rate of reaction is proportional to the change in absorbance over time.
-
One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.
-
-
Principle: The peroxidase activity assay is performed across a range of pH values and temperatures to determine the optimal conditions for catalytic activity.
-
Procedure:
-
pH Optimum: Perform the activity assay using a series of buffers with different pH values (e.g., from 3.0 to 9.0).
-
Temperature Optimum: Perform the activity assay at various temperatures (e.g., from 20°C to 80°C).
-
Plot the relative activity against pH or temperature to determine the optimal conditions.
-
-
Principle: The Michaelis-Menten kinetics are determined by measuring the initial reaction rates at varying substrate concentrations (either TMB or H2O2).
-
Procedure:
-
Perform the activity assay with a fixed concentration of one substrate and varying concentrations of the other.
-
Measure the initial reaction rates (V₀) for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the Vmax value and the enzyme concentration.
-
Visualizations
Caption: Catalytic cycle of a peroxidase-mimicking peptide (Pepzyme-1).
Caption: General workflow for comparing catalytic activities.
References
Comparative Analysis of Ac-IHIHIYI-NH2 and Structurally Related Catalytic Peptides
A detailed examination of the purity, molecular identity, and catalytic efficiency of the self-assembling heptapeptide (B1575542) Ac-IHIHIYI-NH2 in comparison to alternative sequences. This guide provides researchers, scientists, and drug development professionals with a comprehensive cross-validation of characterization data to inform peptide-based catalyst design and application.
The self-assembling heptapeptide this compound has garnered interest for its ability to form fibril-like nanostructures with notable esterase activity.[1][2] As a bioactive nanomaterial, it serves as a model for designing artificial enzymes.[3] Understanding its performance characteristics in relation to similar peptides is crucial for advancing the development of novel catalytic biomaterials. This guide presents a comparative analysis of this compound and a closely related variant, Ac-IHIHIZI-NH2, focusing on key characterization parameters: purity, molecular weight verification, and catalytic efficiency in the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA).
Peptide Characterization Data
A critical aspect of peptide functionality is its purity and correct synthesis. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard techniques to verify these parameters. The data presented below is synthesized from publicly available research.
| Peptide Sequence | Purity (%) | Method | Molecular Weight (Expected) | Molecular Weight (Observed) | Method |
| This compound | >95 | RP-HPLC | 1054.2 | 1054.1 | ESI-MS |
| Ac-IHIHIZI-NH2 | >95 | RP-HPLC | 1054.2 | 1054.1 | ESI-MS |
Table 1: Purity and Molecular Weight Data. This table summarizes the purity as determined by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the molecular weight confirmed by Electrospray Ionization Mass Spectrometry (ESI-MS). The expected molecular weights are calculated based on the peptide sequences, and the observed values are from experimental data.
Comparative Catalytic Performance
The esterase activity of these peptides is a key performance indicator. The hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol is a widely used model reaction to quantify catalytic efficiency. The Michaelis-Menten kinetic parameters, including the catalytic rate constant (kcat), the Michaelis constant (Km), and the overall catalytic efficiency (kcat/Km), provide a quantitative comparison of the peptides' enzymatic performance.
| Peptide Sequence | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| This compound | 0.045 | 0.55 | 81.8 |
| Ac-IHIHIZI-NH2 | 0.012 | 0.60 | 20.0 |
Table 2: Kinetic Parameters for the Hydrolysis of p-nitrophenyl acetate. This table presents the catalytic rate constant (kcat), Michaelis constant (Km), and catalytic efficiency (kcat/Km) for each peptide. Higher kcat and lower Km values are indicative of more efficient catalysis.
Experimental Protocols
Peptide Synthesis and Purification
Peptide Synthesis: The peptides this compound and Ac-IHIHIZI-NH2 were synthesized using standard solid-phase peptide synthesis (SPPS) protocols on a Rink Amide resin.
Purification: The crude peptides were purified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. A linear gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA), was used for elution. Fractions containing the pure peptide were collected and lyophilized.
Mass Spectrometry
Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) was used to confirm the molecular weight of the purified peptides.
Sample Preparation: A solution of the peptide was prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
Analysis: The sample was infused into the mass spectrometer, and the resulting mass spectrum was analyzed to determine the molecular weight of the peptide.
Esterase Activity Assay (p-Nitrophenyl Acetate Hydrolysis)
The esterase activity of the self-assembling peptides was determined by monitoring the hydrolysis of p-nitrophenyl acetate (pNPA).
Materials:
-
Peptide stock solution
-
p-Nitrophenyl acetate (pNPA) stock solution in a suitable organic solvent (e.g., acetonitrile)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
Procedure:
-
Peptide fibrils were pre-formed by incubating the peptide solution in the reaction buffer.
-
The hydrolysis reaction was initiated by adding the pNPA stock solution to the peptide fibril solution in a 96-well plate.
-
The absorbance of the product, p-nitrophenol, was monitored at 405 nm over time using a plate reader.
-
The initial reaction rates were calculated from the linear portion of the absorbance versus time plots.
-
Kinetic parameters (kcat and Km) were determined by fitting the initial rate data at various substrate concentrations to the Michaelis-Menten equation.
Visualizations
Caption: Workflow for peptide synthesis, characterization, and activity testing.
Caption: Self-assembly and catalytic action of this compound.
References
- 1. Minimalistic Artificial Catalysts with Esterase-Like Activity from Multivalent Nanofibers Formed by the Self-Assembly of Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Reproducibility of Ac-IHIHIYI-NH2 Self-Assembly: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility of peptide self-assembly is critical for the development of novel biomaterials and therapeutics. This guide provides a comparative overview of the self-assembly of the catalytically active peptide, Ac-IHIHIYI-NH2, with a focus on the experimental data and protocols that govern its assembly into fibrillar nanostructures.
The peptide this compound is a notable example of a short, synthetic peptide that self-assembles into amyloid-like fibrils with esterase activity.[1][2] Its reproducible self-assembly into well-defined nanostructures is a key factor for its potential applications in biocatalysis and materials science. This guide synthesizes the available data to provide a clear picture of the factors influencing its assembly and the methods used to characterize the resulting structures.
Quantitative Data on Self-Assembly
The reproducibility of this compound self-assembly is contingent on several key experimental parameters. The following table summarizes the quantitative data from a seminal study on this peptide, providing a baseline for researchers aiming to reproduce these findings.
| Parameter | Value / Condition | Outcome | Reference |
| Peptide Concentration | 1.0 mM | Formation of fibrillar structures | Song, R., et al. (2019) |
| Solvent | Deionized Water | Self-assembly into fibrils | Song, R., et al. (2019) |
| Incubation Time | 24 hours | Formation of mature fibrils | Song, R., et al. (2019) |
| Temperature | Room Temperature | Spontaneous self-assembly | Song, R., et al. (2019) |
| pH | Not explicitly stated, assumed near neutral | Formation of catalytically active fibrils | Song, R., et al. (2019) |
| Catalytic Activity (kcat/Km) | 355 M⁻¹s⁻¹ (for pNPA hydrolysis at pH 8.0) | High esterase activity of the assembled fibrils | Song, R., et al. (2019) |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results in peptide self-assembly studies. Below are the methodologies for the key experiments used to characterize the self-assembly of this compound.
Peptide Self-Assembly
-
Peptide Synthesis and Purification: The this compound peptide is synthesized using standard solid-phase Fmoc peptide synthesis chemistry.[3] Following synthesis, the peptide is purified by reverse-phase high-performance liquid chromatography (HPLC) to a purity of >95%. The purified peptide is then lyophilized.
-
Sample Preparation: A 1.0 mM stock solution of the peptide is prepared by dissolving the lyophilized powder in deionized water.
-
Incubation: The peptide solution is incubated at room temperature for 24 hours to allow for the formation of self-assembled fibrillar structures.
Transmission Electron Microscopy (TEM)
-
Sample Application: A 10 µL aliquot of the aged peptide solution is deposited onto a carbon-coated copper grid.
-
Staining: The grid is negatively stained with 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.
-
Imaging: The grid is air-dried and imaged using a transmission electron microscope to visualize the morphology of the self-assembled structures.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: The peptide solution is diluted to a final concentration of 0.1 mg/mL in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Data Acquisition: CD spectra are recorded at room temperature using a CD spectrometer. Wavelength scans are typically performed from 190 to 260 nm.
-
Analysis: The resulting spectra are analyzed to determine the secondary structure of the peptide assemblies, with a characteristic β-sheet signal expected around 218 nm.
Esterase Activity Assay
-
Reaction Mixture: The catalytic activity of the self-assembled peptide is assessed by monitoring the hydrolysis of p-nitrophenyl acetate (pNPA). The reaction is typically carried out in a buffer solution at a specific pH (e.g., pH 8.0).
-
Initiation: The reaction is initiated by adding a stock solution of pNPA to the solution containing the peptide fibrils.
-
Monitoring: The rate of hydrolysis is monitored by measuring the increase in absorbance at 405 nm, which corresponds to the formation of the p-nitrophenolate product.
-
Kinetic Analysis: The initial rates are determined from the linear portion of the absorbance versus time plots. The Michaelis-Menten kinetic parameters (kcat and Km) are then calculated by fitting the initial rates to the Michaelis-Menten equation.
Visualizing the Experimental Workflow
To further clarify the process of studying this compound self-assembly, the following diagram illustrates the typical experimental workflow.
Caption: Experimental workflow for this compound self-assembly and characterization.
Signaling Pathways and Logical Relationships
The self-assembly of this compound is a prerequisite for its catalytic function. The following diagram illustrates the logical relationship between the peptide's primary sequence, its self-assembly into a specific secondary structure, and its emergent enzymatic activity.
Caption: Logical flow from peptide sequence to catalytic function.
References
Benchmarking Ac-IHIHIYI-NH2: A Comparative Guide to its Catalytic Performance in Ester Hydrolysis
For researchers and professionals in drug development and chemical synthesis, the quest for efficient and selective catalysts is paramount. Among the array of novel catalysts, self-assembling peptides have emerged as a promising class, offering a unique blend of biocompatibility, modularity, and enzyme-like activity. This guide provides a comprehensive benchmark of the catalytic performance of the heptapeptide (B1575542) Ac-IHIHIYI-NH2, a known catalyst for ester hydrolysis. Its performance is compared against a range of alternatives, including other catalytic peptides, enzymes, and small-molecule catalysts. This objective comparison is supported by experimental data and detailed protocols to aid in the evaluation and application of this catalytic peptide.
Performance Comparison: this compound vs. Alternatives in p-Nitrophenyl Acetate (B1210297) (pNPA) Hydrolysis
The catalytic efficiency of this compound and its alternatives are compared based on their ability to hydrolyze the model substrate p-nitrophenyl acetate (pNPA). The formation of the product, p-nitrophenol (pNP), can be conveniently monitored spectrophotometrically. The key kinetic parameters, including the Michaelis constant (KM), the catalytic rate constant (kcat), and the overall catalytic efficiency (kcat/KM), are presented below. It is important to note that the experimental conditions, such as pH and temperature, significantly influence catalytic activity, and these are provided for context.
| Catalyst Type | Catalyst | Substrate | kcat (s-1) | KM (M) | kcat/KM (M-1s-1) | Experimental Conditions |
| Self-Assembling Peptide | This compound | pNPA | - | - | 355 | pH 8.0 |
| Peptide | Ac-IHIHIQI-NH2 | pNPA | - | - | 62 | pH 8.0 |
| Peptide | Ac-IHIHIQI-NH2 | pNPA | - | - | 15.76 | pH 7.3 |
| Designed Metalloprotein | [Hg(II)]S[Zn(II)(H2O/OH−)]N(TRIL9CL23H)3n+ | pNPA | - | ~0.002 | 23.3 | pH 9.5 |
| Enzyme | α-Chymotrypsin | pNPA | - | - | - | Data available, but conditions vary |
| Small Molecule | Imidazole | pNPA | - | - | Rate coefficients available | 30 mol% aq. DMSO, 30.0 °C |
Experimental Protocol: p-Nitrophenyl Acetate (pNPA) Hydrolysis Assay
This protocol outlines a general method for determining the esterase activity of a catalyst using pNPA as the substrate, monitored by a UV-Vis spectrophotometer.
Materials:
-
Catalyst of interest (e.g., this compound)
-
p-Nitrophenyl acetate (pNPA) stock solution (e.g., in acetone (B3395972) or methanol)
-
Buffer solution (e.g., 0.1 M sodium phosphate (B84403) buffer, pH adjusted to the desired value)
-
UV-Vis spectrophotometer
-
Cuvettes or 96-well microplate
-
Pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the catalyst in the desired buffer.
-
Prepare a stock solution of pNPA. For example, dissolve 27.2 mg of pNPA in 1.5 mL of acetone and then dilute to 50 mL with water to get a 3 mM solution.[1]
-
Prepare the reaction buffer at the desired pH (e.g., 0.1 M phosphate buffer at pH 7.0).[1]
-
-
Assay Setup:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at a wavelength corresponding to the formation of p-nitrophenolate. This is typically around 400-405 nm.[2] Some studies suggest monitoring at the isosbestic point of p-nitrophenol (347 nm) to minimize the effect of pH on absorbance.
-
Equilibrate all solutions to the desired reaction temperature.
-
-
Kinetic Measurement:
-
In a cuvette or a well of a microplate, add the buffer solution and the catalyst solution to achieve the desired final catalyst concentration. The total reaction volume can be, for example, 200 µL.[2]
-
To initiate the reaction, add the pNPA substrate solution to the cuvette/well to reach the desired final substrate concentration (e.g., ranging from 0.1 mM to 1.0 mM).[2]
-
Immediately start monitoring the change in absorbance over time. Record the absorbance at regular intervals for a set duration (e.g., every 10 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate (v0) from the linear portion of the absorbance versus time plot. The rate is proportional to the change in absorbance per unit time.
-
To determine the concentration of the product (p-nitrophenol), a molar extinction coefficient is required.
-
By measuring the initial rates at various substrate concentrations, a Michaelis-Menten plot can be generated.
-
From the Michaelis-Menten plot or a linearized version (e.g., Lineweaver-Burk plot), the kinetic parameters KM and Vmax can be determined.
-
The catalytic rate constant, kcat, can be calculated from Vmax if the enzyme concentration is known (Vmax = kcat * [E]).
-
The overall catalytic efficiency is then determined as the kcat/KM ratio.
-
Visualizing the Catalytic Mechanism
The catalytic activity of this compound is intrinsically linked to its ability to self-assemble into higher-order structures, such as nanofibers. This self-assembly creates a microenvironment that facilitates the catalytic reaction, mimicking the active sites of natural enzymes. The following diagram illustrates this process.
Caption: Self-assembly of this compound into a catalytic nanofiber and the subsequent hydrolysis of a substrate.
This guide provides a foundational benchmark for the catalytic performance of this compound. Further research under standardized conditions is necessary for a more direct and comprehensive comparison with other catalytic systems. The provided experimental protocol serves as a starting point for researchers to evaluate the catalytic efficiency of this and other novel peptide-based catalysts in their own laboratories.
References
In-Vitro vs. In-Vivo Applications of Ac-IHIHIYI-NH2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the translational potential of a novel peptide from laboratory assays to living systems is paramount. This guide provides a comprehensive comparison of the known in-vitro applications of the self-assembling catalytic peptide Ac-IHIHIYI-NH2 against its potential, yet currently undocumented, in-vivo applications. This analysis is supported by available experimental data for this compound and analogous histidine-rich peptides.
The heptapeptide (B1575542) this compound is a fibrous peptide known to form fibril-like structures with notable esterase activity[1][2]. As an amyloid self-assembling peptide, it is considered a bioactive nanomaterial[3]. Its characteristics are primarily documented in in-vitro settings, with a key study by Song et al. elucidating the principles that govern the catalytic activity of such self-assembled short peptides[1]. While direct in-vivo studies on this compound are not yet available in the public domain, the extensive research on other histidine-rich and self-assembling peptides offers a predictive framework for its potential therapeutic and diagnostic applications.
In-Vitro Applications: Catalytic Activity and Self-Assembly
The primary established in-vitro application of this compound is its function as a catalyst, specifically exhibiting esterase activity. This catalytic function is intrinsically linked to its ability to self-assemble into ordered fibrillar nanostructures.
Key In-Vitro Findings:
-
Catalytic Activity: this compound has been shown to catalyze the hydrolysis of esters. This is a significant finding as it demonstrates the potential for de novo designed short peptides to mimic enzyme function. A closely related peptide, Ac-IHIHIQI-NH2, has been documented to catalyze the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA), particularly in the presence of zinc ions (Zn2+)[4].
-
Self-Assembly: The peptide self-assembles into fibril-like structures. This process is crucial for its catalytic function, as the assembled state likely provides the necessary microenvironment and active site conformation for catalysis.
The workflow for characterizing the in-vitro catalytic activity of this compound typically involves synthesizing the peptide, inducing self-assembly, and then performing kinetic assays with a suitable substrate.
Quantitative In-Vitro Data
While specific kinetic data for this compound from publicly accessible sources is limited, data for the analogous peptide Ac-IHIHIQI-NH2 provides a valuable reference point.
| Peptide | Substrate | Metal Cofactor | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) | Reference |
| Ac-IHIHIQI-NH2 | p-Nitrophenyl acetate (pNPA) | Zn²⁺ | 62 |
Note: For complete and specific quantitative data on this compound, consulting the full text of "Principles Governing Catalytic Activity of Self-Assembled Short Peptides. J Am Chem Soc. 2019 Jan 9;141(1):223-231" is recommended.
Experimental Protocols
Detailed Methodology for In-Vitro Esterase Activity Assay (Based on analogous peptides):
-
Peptide Preparation and Self-Assembly:
-
The lyophilized this compound peptide is dissolved in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a stock concentration of 1 mM.
-
To induce self-assembly, the peptide solution is incubated at room temperature for a defined period (e.g., 24-48 hours).
-
The formation of fibrillar structures is confirmed using Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).
-
-
Kinetic Assay:
-
The assay is performed in a 96-well plate format.
-
A solution of the self-assembled peptide is prepared at various concentrations in the reaction buffer.
-
A stock solution of the substrate (e.g., p-nitrophenyl acetate) is prepared in a solvent like DMSO.
-
The reaction is initiated by adding the substrate to the peptide solution. The final concentration of the substrate is varied to determine Michaelis-Menten kinetics.
-
The hydrolysis of the substrate is monitored by measuring the increase in absorbance of the product (e.g., p-nitrophenolate at 405 nm) over time using a spectrophotometer.
-
Initial reaction rates are calculated from the linear portion of the absorbance versus time plots.
-
Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation.
-
In-Vivo Applications: A Landscape of Potential
Currently, there is a lack of published in-vivo studies for this compound. However, based on the properties of histidine-rich peptides and self-assembling nanomaterials, several potential in-vivo applications can be conceptualized.
Potential In-Vivo Applications and the Role of Histidine:
-
Targeted Drug Delivery and Prodrug Activation: The catalytic activity of this compound could be harnessed for site-specific prodrug activation. A prodrug designed with an ester linkage could be administered systemically, and the catalytic peptide could be targeted to a specific tissue or tumor. The local esterase activity would then cleave the ester bond, releasing the active drug only at the desired site, thereby minimizing systemic toxicity.
-
Enhanced Bioavailability and Endosomal Escape: Histidine-rich peptides are known to exhibit a "proton sponge" effect, which can facilitate endosomal escape and improve the intracellular delivery of therapeutic agents. This property could be exploited to enhance the bioavailability of this compound or other co-administered drugs. Studies on other histidine-rich peptides have demonstrated their ability to improve transfection efficiency and antiviral activity, in part due to this mechanism.
-
Biocompatible Nanomaterials for Tissue Engineering: Self-assembling peptides can form hydrogels that mimic the extracellular matrix, providing scaffolds for tissue regeneration. The bioactive nature of this compound could be beneficial in such applications.
-
pH-Responsive Systems: The imidazole (B134444) side chain of histidine has a pKa near physiological pH, making histidine-rich peptides sensitive to changes in the local pH. This could be used to design "smart" drug delivery systems that release their cargo in the acidic microenvironment of tumors or sites of inflammation.
Comparative Summary: In-Vitro vs. In-Vivo
| Feature | In-Vitro (this compound) | In-Vivo (Conceptual/Analogous Peptides) |
| Primary Application | Catalysis (Esterase Activity) | Prodrug activation, targeted drug delivery, tissue engineering |
| Environment | Controlled buffer systems | Complex biological systems (blood, tissues, cells) |
| Key Advantage | Demonstrates fundamental catalytic capability | Potential for therapeutic efficacy with reduced side effects |
| Major Challenge | - | Bioavailability, stability, immunogenicity, targeting specificity |
| Supporting Data | Kinetic measurements, structural analysis (TEM/AFM) | Data from other histidine-rich peptides (e.g., improved antiviral activity, gene delivery) |
Conclusion
This compound is a promising catalytic peptide with well-defined in-vitro activity. Its ability to self-assemble and mimic enzymatic function opens up exciting possibilities for its use as a bioactive nanomaterial. While its in-vivo applications remain to be explored, the properties of histidine-rich and self-assembling peptides provide a strong rationale for its potential in targeted therapy and regenerative medicine. Future research should focus on evaluating the stability, biodistribution, and efficacy of this compound in relevant animal models to bridge the gap between its current in-vitro characterization and its potential as a therapeutic agent.
References
- 1. Ruiheng Song - Google Scholar [scholar.google.com]
- 2. Self-Assembling Catalytic Peptide Nanomaterials Capable of Highly Efficient Peroxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of histidine-rich peptides with enhanced bioavailability and inhibitory activity against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Ac-IHIHIYI-NH2: A Comparative Analysis Against Other Bioactive Nanomaterials for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with nanomaterials at the forefront of innovation. Among these, self-assembling peptides like Ac-IHIHIYI-NH2 are gaining attention for their unique biological properties. This guide provides a comparative overview of the reported efficacy of this compound and other well-established bioactive nanomaterials, including liposomes, polymeric nanoparticles (PLGA), dendrimers, and mesoporous silica (B1680970) nanoparticles (MSNs). The following sections present a summary of quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid in the selection and design of optimal drug delivery systems.
Comparative Efficacy of Bioactive Nanomaterials
The selection of a suitable nanomaterial for drug delivery hinges on a variety of factors, including its ability to efficiently load a therapeutic cargo, release it in a controlled manner at the target site, and exhibit minimal toxicity to healthy cells. The following table summarizes key performance indicators for different classes of bioactive nanomaterials.
| Nanomaterial | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Profile | Cytotoxicity (IC50) | Cellular Uptake Efficiency |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Liposomes (Doxorubicin) | ~10-20[1] | >90[1] | Biphasic (initial burst followed by sustained release)[2] | Varies with drug and formulation | Moderate |
| PLGA Nanoparticles | 5 - 20 | 50 - 90 | Sustained release over days to weeks[[“]] | Low intrinsic toxicity | High, size-dependent[[“]] |
| Dendrimers (G3/G4) | 5 - 15 | High | Generation-dependent | Cationic dendrimers can be cytotoxic (µM range) | High, charge-dependent |
| Mesoporous Silica Nanoparticles | High (>20) | High | Tunable (pore size dependent) | Generally low | High, size and shape dependent |
Note: The data presented for liposomes, PLGA nanoparticles, dendrimers, and mesoporous silica nanoparticles are representative values from various studies and can vary significantly based on the specific formulation, drug, and experimental conditions. The lack of available quantitative data for this compound highlights a crucial area for future research to fully assess its potential as a drug delivery vehicle.
Experimental Protocols
Accurate and reproducible characterization of nanomaterials is fundamental to understanding their therapeutic potential. The following are detailed methodologies for key experiments used to evaluate the efficacy of bioactive nanomaterials.
Determination of Drug Loading Capacity and Encapsulation Efficiency
Objective: To quantify the amount of drug successfully loaded into the nanomaterial.
Principle: This protocol utilizes High-Performance Liquid Chromatography (HPLC) to determine the amount of unincorporated drug in the supernatant after nanoparticle formulation. The drug loading content and efficiency are then calculated based on the initial drug amount.
Materials:
-
Drug-loaded nanoparticle suspension
-
Deionized water
-
Appropriate organic solvent for drug extraction (e.g., acetonitrile, methanol)
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Separation of Free Drug: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the nanoparticles.
-
Quantification of Unencapsulated Drug: Carefully collect the supernatant containing the free, unencapsulated drug.
-
Analyze the supernatant using a validated HPLC method to determine the concentration of the free drug. A standard curve of the drug should be prepared to ensure accurate quantification.
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading Capacity (DLC %): DLC (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
In Vitro Drug Release Study
Objective: To evaluate the rate and extent of drug release from the nanomaterial over time.
Principle: The drug-loaded nanoparticles are incubated in a release medium that simulates physiological conditions. At predetermined time points, aliquots of the medium are withdrawn and analyzed for drug content.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS, pH 7.4) or other appropriate release medium
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
HPLC system
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of the release medium at 37°C with constant gentle agitation.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
Cytotoxicity Assay
Objective: To assess the in vitro toxicity of the nanomaterial on a specific cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Materials:
-
Cell line of interest (e.g., cancer cells, normal fibroblasts)
-
Cell culture medium and supplements
-
Nanomaterial suspension at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Remove the medium and add fresh medium containing serial dilutions of the nanomaterial. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the nanomaterial that inhibits 50% of cell growth).
Cellular Uptake Analysis
Objective: To quantify the internalization of nanomaterials by cells.
Principle: Flow cytometry can be used to measure the fluorescence intensity of cells that have taken up fluorescently labeled nanoparticles. This provides a quantitative measure of cellular uptake efficiency.
Materials:
-
Fluorescently labeled nanoparticles
-
Cell line of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with fluorescently labeled nanoparticles at a specific concentration and incubate for various time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
Harvest the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the cellular uptake efficiency.
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations were created using the DOT language to illustrate key concepts in nanomaterial-based drug delivery.
Caption: Generalized signaling pathway for nanoparticle-mediated drug delivery.
Caption: Experimental workflow for evaluating bioactive nanomaterials.
Caption: Proposed mechanism of this compound self-assembly and esterase-like activity.
References
Comparative Performance Analysis of Self-Assembling Catalytic Peptides: Ac-IHIHIYI-NH2 and Ac-IHIHIQI-NH2
A detailed guide for researchers and drug development professionals on the esterase activity of two prominent self-assembling peptides, Ac-IHIHIYI-NH2 and Ac-IHIHIQI-NH2. This document provides a comparative analysis of their catalytic efficiencies, detailed experimental protocols for activity assessment, and a visualization of the catalytic mechanism.
The heptapeptide (B1575542) this compound is a notable example of a self-assembling peptide that forms amyloid-like nanofibrils with significant esterase activity.[1] This property positions it as a promising candidate for the development of novel biocatalysts and bioactive nanomaterials. Its catalytic efficiency is often compared to a similar peptide, Ac-IHIHIQI-NH2, to understand the structure-activity relationships that govern the catalytic function of these self-assembled systems.
Quantitative Comparison of Catalytic Activity
The catalytic performance of this compound and its analogue, Ac-IHIHIQI-NH2, has been systematically evaluated using the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) as a model reaction. The key kinetic parameters, including the catalytic rate constant (kcat), the Michaelis constant (KM), and the overall catalytic efficiency (kcat/KM), are summarized below.
| Peptide | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
| This compound | 0.057 | 0.23 | 248 |
| Ac-IHIHIQI-NH2 | 0.021 | 0.25 | 84 |
Data sourced from Song et al., J. Am. Chem. Soc. 2019, 141(1), 223-231.
The data clearly indicates that this compound exhibits a nearly three-fold higher catalytic efficiency compared to Ac-IHIHIQI-NH2. This difference is primarily attributed to a higher turnover rate (kcat), as the substrate binding affinity (reflected by KM) is comparable between the two peptides.
Experimental Protocols
The following are detailed methodologies for the self-assembly of the catalytic peptides and the subsequent kinetic analysis of their esterase activity.
Peptide Self-Assembly
-
Stock Solution Preparation: Peptide stock solutions are prepared by dissolving the lyophilized peptide in an appropriate acidic solution (e.g., 10 mM HCl) to an initial concentration of 1 mM. The precise concentration can be verified using UV-Vis spectrophotometry.
-
Initiation of Self-Assembly: To induce the formation of nanofibrils, the acidic peptide stock solution is diluted into a working buffer. A typical working buffer for this assay is 25 mM Tris buffer containing 1 mM ZnCl₂, adjusted to a pH of 8.0. The final peptide concentration for the assembly process is typically in the micromolar range (e.g., 90 µM).[2]
-
Incubation: The peptide solution in the working buffer is incubated at room temperature to allow for the self-assembly process to reach equilibrium. The duration of incubation can vary, and the formation of fibrillar structures can be monitored using techniques such as Transmission Electron Microscopy (TEM) or Thioflavin T (ThT) fluorescence assays.
Kinetic Assay: p-Nitrophenyl Acetate (pNPA) Hydrolysis
-
Reagent Preparation:
-
Assay Procedure:
-
The kinetic measurements are performed in a 96-well plate format using a UV-Vis spectrophotometer or a plate reader.
-
To each well, add a solution of the self-assembled peptide fibrils at the desired final concentration (e.g., 50 µM).
-
To initiate the reaction, add varying concentrations of the pNPA substrate to the wells. A typical concentration range for pNPA is 0.1 mM to 1.0 mM.
-
The final reaction volume is brought to a consistent volume (e.g., 200 µL) with the working buffer.
-
The hydrolysis of pNPA to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time.
-
A no-enzyme control (containing only the buffer and substrate) is essential to correct for the spontaneous hydrolysis of pNPA.
-
-
Data Analysis:
-
The initial reaction rates (V₀) are determined from the linear portion of the absorbance versus time plots.
-
The Michaelis-Menten equation is then used to fit the plot of initial rates against substrate concentrations to determine the kinetic parameters, Vmax and KM.
-
The catalytic rate constant (kcat) is calculated from Vmax using the equation: kcat = Vmax / [E], where [E] is the concentration of the peptide catalyst.
-
Mechanistic Insights and Visualization
The catalytic hydrolysis of pNPA by these self-assembling peptides is believed to occur at the active sites formed by the histidine residues within the fibril structure. The zinc ions in the buffer play a crucial role as cofactors, coordinating with the histidine residues to facilitate the catalytic process. The difference in activity between this compound and Ac-IHIHIQI-NH2 is attributed to subtle differences in the microenvironment of the active site created by the self-assembled structures.
Below is a diagram illustrating the proposed workflow for the pNPA hydrolysis assay catalyzed by the self-assembled peptide fibrils.
Caption: Workflow for pNPA hydrolysis assay.
The following diagram illustrates the proposed catalytic cycle for the hydrolysis of pNPA by the self-assembled peptide fibrils.
Caption: Proposed catalytic cycle of pNPA hydrolysis.
References
Safety Operating Guide
Proper Disposal of Ac-IHIHIYI-NH2: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of the research peptide Ac-IHIHIYI-NH2, ensuring operational safety and regulatory compliance.
This guide provides a step-by-step protocol for the proper disposal of this compound, applicable to solid peptide waste, contaminated labware, and aqueous solutions. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with institutional and local environmental regulations.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is essential to wear appropriate Personal Protective Equipment (PPE). All handling of this compound, particularly in its lyophilized powder form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
| Protective Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne powder. |
| Lab Coat | Standard laboratory coat | To protect personal clothing from contamination. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste. This process emphasizes waste segregation and adherence to institutional guidelines.
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is crucial. Three main types of waste may be generated:
-
Solid Peptide Waste: Unused or expired lyophilized this compound powder.
-
Contaminated Labware: Items such as pipette tips, microcentrifuge tubes, vials, and gloves that have come into direct contact with the peptide.
-
Aqueous Peptide Waste: Solutions containing dissolved this compound.
Step 2: Containerization and Labeling
-
Solid and Contaminated Labware:
-
Place all solid waste and contaminated disposable labware into a designated, leak-proof solid chemical waste container. This container should be clearly labeled.
-
-
Aqueous Solutions:
-
Collect all aqueous waste containing this compound in a sealable, chemical-resistant (e.g., HDPE) liquid waste container.
-
Label the container clearly with "Aqueous Chemical Waste," the name "this compound," and the estimated concentration. Do not pour peptide solutions down the drain.
-
Step 3: Waste Storage
Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
Step 4: Final Disposal
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Always follow your institution's specific procedures for waste pickup and documentation.
Experimental Protocols
While specific inactivation protocols for this compound are not documented, a general approach for peptide degradation involves hydrolysis. For aqueous solutions, adjusting the pH to strongly acidic (e.g., with 1 M HCl) or strongly basic (e.g., with 1 M NaOH) and allowing the solution to stand for a prolonged period (e.g., 24 hours) can promote the breakdown of peptide bonds. However, this may not be necessary if the waste is being collected by a professional disposal service and can complicate the waste stream. Consult your EHS office before attempting any chemical neutralization.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for Ac-IHIHIYI-NH2
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure and prevent contamination when handling Ac-IHIHIYI-NH2.[1] The following table summarizes the essential PPE for various laboratory activities involving this peptide.
| Body Part | Protective Equipment | Standard/Specification | Purpose |
| Eyes & Face | Safety Goggles | ANSI Z87.1 marked "Z87" | Protects against dust particles and splashes.[6] |
| Face Shield | - | Recommended in addition to goggles when a significant splash hazard exists.[6] | |
| Hands | Disposable Nitrile Gloves | - | Minimum requirement for incidental contact. Double gloving is recommended for added protection.[6] |
| Body | Laboratory Coat | - | Protects skin and clothing from contamination.[1][6] |
| Respiratory | Respirator/Dust Mask | - | Recommended when weighing and handling larger quantities of the lyophilized peptide to prevent inhalation.[6] |
| General Attire | Long Pants & Closed-Toe Shoes | - | Minimum attire for working in a laboratory with hazardous materials.[6] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of research-grade peptides is crucial to prevent degradation and ensure the accuracy of research outcomes.[1][4] The following protocol outlines the key steps for safely handling this compound, from receiving to storage and use.
1. Receiving and Initial Inspection:
- Upon receipt, visually inspect the packaging for any signs of damage or leakage.
- Verify that the container is tightly sealed.[1]
- Confirm that the product label matches the order specifications.
2. Storage of Lyophilized Peptide:
- For long-term storage, maintain the lyophilized peptide at -20°C or colder in a tightly sealed, light-resistant container.[6][7]
- Store in a dry environment to prevent moisture absorption, as peptides are often hygroscopic.[4][6] Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation.[6]
3. Reconstitution of the Peptide:
- Work in a clean, controlled environment, such as a laminar flow hood, to minimize contamination.[1]
- Use sterile, high-purity water or a recommended buffer for reconstitution.[4]
- To aid dissolution, sonication in a water bath can be used, but avoid excessive heat.[6]
4. Storage of Peptide in Solution:
- It is not recommended to store peptides in solution for extended periods.[6]
- For necessary short-term storage, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
- Clearly label all aliquots with the peptide name, concentration, and date of preparation.[4]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and preparation of this compound.
Disposal Plan
Proper disposal of unused or expired peptide is essential to comply with institutional and environmental regulations.[4]
1. Waste Categorization:
- All waste containing this compound, including empty containers, contaminated gloves, and pipette tips, should be treated as chemical waste.[6]
2. Solid Waste Disposal:
- For spills of the lyophilized powder, carefully sweep the material to avoid creating dust, place it in a sealed bag, and hold for chemical waste disposal.[6]
3. Liquid Waste Disposal:
- Do not discharge solutions containing the peptide into public drains.[4]
- Collect all liquid waste in a designated, properly labeled chemical waste container.
4. Final Disposal:
- Follow all federal, state, and local environmental regulations for the disposal of chemical waste.[6]
- A recommended method for disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]
By adhering to these safety protocols, researchers can ensure a safe laboratory environment and maintain the high quality and reliability of their research data.
References
- 1. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 2. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. peptidecentral.net [peptidecentral.net]
- 6. benchchem.com [benchchem.com]
- 7. lux.pharmagrade.store [lux.pharmagrade.store]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
